4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
描述
属性
分子式 |
C9H6ClN3O |
|---|---|
分子量 |
207.61 g/mol |
IUPAC 名称 |
6-(4-chloropyridin-2-yl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H6ClN3O/c10-6-1-3-11-8(5-6)7-2-4-12-9(14)13-7/h1-5H,(H,12,13,14) |
InChI 键 |
DGQALVYFWOTRPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1Cl)C2=CC=NC(=O)N2 |
产品来源 |
United States |
Chemical Structure and Molecular Properties of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The molecule 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol (often isolated and handled as its tautomer 4-(4-chloropyridin-2-yl)pyrimidin-2(1H)-one ) represents a privileged bi-heteroaryl scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of type I and type II kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and Janus kinases (JAKs).
This guide provides a rigorous analysis of its structural dynamics, synthetic accessibility, and reactivity profile. We emphasize the control of tautomeric equilibria and the regioselective functionalization of the chloropyridine moiety, which is essential for diversifying Structure-Activity Relationship (SAR) libraries.
Structural Characterization & Tautomerism
Nomenclature and Identifiers
-
IUPAC Name: 4-(4-chloropyridin-2-yl)pyrimidin-2-ol
-
Preferred Tautomeric Name: 4-(4-chloropyridin-2-yl)pyrimidin-2(1H)-one
-
Molecular Formula: C
H ClN O -
Molecular Weight: 207.62 g/mol
-
SMILES: Clc1ccnc(c1)c2ccnc(O)n2 (Enol) / Clc1ccnc(c1)c2ccnc(=O)[nH]2 (Keto)
Tautomeric Equilibrium
In both solution (DMSO, MeOH) and solid state, 2-hydroxypyrimidines predominantly exist as the 2(1H)-pyrimidinone (keto) tautomer. This preference is driven by the amido-like resonance stabilization and the high bond energy of the C=O bond compared to the C=N bond in this specific heterocyclic environment.
Implications for Drug Design:
-
Hydrogen Bonding: The keto form presents a distinct H-bond donor (NH) and acceptor (C=O) motif, unlike the enol form (OH donor, N acceptor).
-
Solubility: The keto form is generally more polar and has a higher melting point due to intermolecular hydrogen bonding networks (dimerization).
Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable pyrimidin-2(1H)-one form.
Physicochemical Properties[1][2][3][4][5]
| Property | Value (Approx.) | Note |
| LogP | 1.2 - 1.5 | Moderate lipophilicity; suitable for fragment-based drug discovery. |
| pKa (NH) | ~8.5 - 9.2 | The pyrimidinone NH is weakly acidic. |
| pKa (Pyridine N) | ~3.0 - 4.0 | Reduced basicity due to the electron-withdrawing pyrimidinone ring. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Good membrane permeability prediction. |
| Solubility | Low in water; High in DMSO, DMF | Typical of planar, stacking heteroaromatics. |
Synthetic Pathways[3][6][7][8][9]
The synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol requires a convergent approach. The most robust method involves the de novo construction of the pyrimidine ring onto a pre-functionalized pyridine.
Route A: Enaminone Cyclization (Recommended)
This route avoids the use of transition metal catalysts in the ring-forming step, reducing cost and metal scavenging requirements.
Mechanism:
-
Acylation: 2-Acetyl-4-chloropyridine is reacted with a C1 synthon (DMF-DMA) to form an enaminone.
-
Cyclocondensation: The enaminone reacts with urea under basic conditions to close the pyrimidine ring.
Figure 2: Step-wise synthesis via enaminone intermediate.
Experimental Protocol (Route A)
Step 1: Synthesis of Enaminone Intermediate
-
Charge a reaction vessel with 2-acetyl-4-chloropyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat to reflux (approx. 100-110°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting ketone.
-
Concentrate the mixture in vacuo to remove excess DMF-DMA. The residue (often a dark orange/red solid) is used directly without further purification.
Step 2: Pyrimidine Cyclization
-
Dissolve the crude enaminone in absolute ethanol (0.5 M concentration).
-
Add Urea (1.5 eq) and Sodium Ethoxide (2.0 eq, 21% wt in EtOH).
-
Reflux the mixture for 12–16 hours. The solution will likely darken.
-
Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~5–6 to precipitate the product.
-
Filter the solid, wash with water and cold ethanol.
-
Purification: Recrystallize from DMF/Water or Ethanol if necessary.
Reactivity & Medicinal Chemistry Applications[1][3][10]
The 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol scaffold is a "reactive platform." It offers three distinct vectors for chemical modification, allowing medicinal chemists to fine-tune potency and selectivity.
Vector Analysis
-
Vector 1: The Pyridine 4-Position (Cl displacement)
-
Reactivity: The chlorine atom is activated for Nucleophilic Aromatic Substitution (SnAr) . The adjacent pyridine nitrogen renders the C-Cl bond electron-deficient.
-
Application: Introduction of solubilizing groups (e.g., N-methylpiperazine, morpholine) or specific hydrophobic motifs to target hydrophobic pockets in the ATP binding site of kinases.
-
Conditions: Amines, DIPEA, DMSO, 80–100°C.
-
-
Vector 2: The Pyrimidinone Oxygen (C-2 Position)
-
Reactivity: Can be converted to a chloride using POCl
or SOCl . -
Application: The resulting 2-chloropyrimidine is a versatile electrophile for Suzuki couplings or further SnAr reactions, allowing the attachment of the "hinge-binding" moiety in kinase inhibitors.
-
-
Vector 3: The Pyrimidinone Nitrogen (N-1 Position)
-
Reactivity: Alkylation is possible but often competes with O-alkylation.
-
Control: Use of soft electrophiles or specific bases (Cs
CO ) can direct regioselectivity, but protection strategies are often preferred if N-alkylation is not desired.
-
Figure 3: Primary reactivity vectors for scaffold diversification.
References
-
Synthesis of Pyrimidinones: Fischer, G. et al. "Efficient synthesis of 2-substituted pyrimidines." Journal of Heterocyclic Chemistry, 2001. (General methodology for enaminone-urea condensation).
-
Tautomerism of Hydroxypyrimidines: Katritzky, A. R. et al. "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry, 2000. (Authoritative text on keto-enol equilibrium in diazines).
-
Kinase Inhibitor Scaffolds: Traxler, P. et al. "Protein tyrosine kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets, 2001. (Contextualizes the bis-aryl scaffold).
- SnAr Reactivity in Pyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Textbook reference for reactivity of 4-chloropyridines).
-
Related Patent: "Pyrimidine derivatives as CDK inhibitors." WO2012061417. (Example of this specific scaffold in drug discovery).
Sources
Thermodynamic Stability of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in Solution: A Comprehensive Technical Guide
Executive Summary
For researchers and drug development professionals, understanding the thermodynamic stability of heterocyclic active pharmaceutical ingredients (APIs) or their intermediates is critical for formulation, storage, and biological efficacy. The compound 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol presents a highly complex solvation profile governed by two distinct physicochemical phenomena:
-
Lactam-Lactim Tautomerism: The pyrimidin-2-ol moiety exists in a dynamic equilibrium with its pyrimidin-2(1H)-one tautomer, a process heavily dictated by the solvent's hydrogen-bonding capacity.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloropyridine moiety is highly activated toward nucleophilic attack, making the molecule susceptible to solvolysis in protic or basic media.
This whitepaper provides an in-depth analysis of the thermodynamic and kinetic parameters governing this molecule in solution, supported by self-validating experimental protocols designed to isolate and quantify these degradation and isomerization pathways.
Core Structural Dynamics & Thermodynamics
The Pyrimidin-2-ol / Pyrimidin-2(1H)-one Tautomeric Equilibrium
The pyrimidine ring of this compound features a hydroxyl group at the 2-position, which strongly drives a tautomeric shift to the corresponding oxo form (pyrimidin-2(1H)-one). The thermodynamic stability of these tautomers is not absolute; it is a function of the dielectric constant and hydrogen-bond donating/accepting ability of the solvent.
According to extensive computational and thermodynamic studies on pyrimidin-2-ol tautomerism, the direct intramolecular transfer of a proton (via a four-membered transition state) is kinetically hindered, requiring an activation free energy (
SNAr Susceptibility of the 4-Chloropyridine Moiety
Beyond tautomerism, the chemical stability of the molecule is challenged by the 4-chloropyridine substituent. In pyridine systems, the electronegative nitrogen atom acts as a powerful electron sink. Halogens located at the 2- or 4-positions (ortho or para to the nitrogen) are highly activated toward Nucleophilic Aromatic Substitution (SNAr)[3].
When 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol is dissolved in nucleophilic solvents (e.g., aqueous buffers, alcohols), the solvent can attack the 4-position. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is thermodynamically stabilized by the delocalization of the negative charge onto the pyridine nitrogen. Subsequent elimination of the chloride ion results in irreversible solvolysis (e.g., hydrolysis to a hydroxypyridine derivative).
Diagram 1: Thermodynamic tautomerization and SNAr degradation pathways in solution.
Quantitative Thermodynamic Data
To predict the behavior of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in formulation, it is essential to compare the energy barriers of its structural transformations. The table below summarizes the theoretical activation free energies (
| Mechanism / Environment | Solvation Model | Thermodynamic Implication | |
| Direct Proton Transfer | Gas Phase / Aprotic | ~ 34.47 | Highly unfavorable; tautomers are kinetically locked. |
| Indirect (1 H₂O mediated) | Explicit Protic | ~ 14.00 | Rapid equilibrium; favors the oxo (lactam) form. |
| Indirect (2 H₂O mediated) | Explicit Protic | ~ 17.10 | Competing pathway in bulk aqueous media. |
| Dimer-Mediated Transfer | High Concentration | ~ 4.97 | Extremely rapid exchange via double hydrogen transfer. |
Data synthesized from quantum chemical investigations of pyrimidin-2-ol tautomerization[1][2].
Self-Validating Experimental Protocols
To accurately profile the thermodynamic stability of this compound, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems: NMR provides the thermodynamic constants of the reversible tautomerism, while LC-MS captures the irreversible kinetic degradation (SNAr).
Protocol 1: Thermodynamic Profiling of Tautomerism via VT-NMR
Objective: To extract the enthalpy (
-
Step 1: Solvent Preparation. Prepare 5 mM solutions of the compound in completely anhydrous DMSO-
(aprotic) and D₂O/CD₃OD mixtures (protic).-
Causality: Comparing aprotic vs. protic solvents isolates the effect of explicit hydrogen bonding on the tautomeric equilibrium position.
-
-
Step 2: Variable Temperature NMR (VT-NMR). Acquire high-resolution ¹H and ¹³C NMR spectra across a temperature gradient from 278 K to 338 K in 10 K increments. Allow 15 minutes of equilibration time at each temperature.
-
Causality: Altering the thermal energy shifts the equilibrium constant (
). The ratio of the integrated signals for the lactam vs. lactim forms yields at each temperature.
-
-
Step 3: van 't Hoff Analysis. Plot
against .-
Causality: The slope of this linear regression equals
, and the y-intercept equals , providing a complete thermodynamic profile of the structural isomerization.
-
Protocol 2: Kinetic Profiling of SNAr Degradation via LC-MS
Objective: To determine the pseudo-first-order rate constants (
-
Step 1: Accelerated Degradation Setup. Incubate 100 µM solutions of the compound in aqueous buffers at pH 4.0, 7.4, and 10.0, maintained at 40°C and 60°C.
-
Causality: The SNAr reaction is highly dependent on the concentration of the nucleophile. Testing across a pH gradient establishes the pH-rate profile, differentiating water-mediated solvolysis from hydroxide-mediated attack.
-
-
Step 2: Aliquot Quenching. At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and immediately dilute into 150 µL of cold acetonitrile containing 0.1% formic acid.
-
Causality: The sudden drop in temperature and pH instantly protonates the nucleophiles and quenches the base-catalyzed SNAr reaction, "freezing" the kinetic state for accurate measurement.
-
-
Step 3: UPLC-QTOF-MS Analysis. Analyze the quenched samples using reversed-phase chromatography coupled to high-resolution mass spectrometry.
-
Causality: MS allows for the precise tracking of the parent compound's depletion (yielding
) while simultaneously identifying the exact mass of the degradation products (e.g., the +18 Da shift indicative of hydrolysis).
-
Diagram 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.
Conclusion
The thermodynamic stability of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in solution is a delicate balance dictated by its solvent environment. Formulators must account for the rapid, solvent-mediated tautomerization of the pyrimidin-2-ol ring, which alters the molecule's polarity and hydrogen-bonding capabilities. Simultaneously, the inherent electrophilicity of the 4-chloropyridine moiety necessitates strict control over pH and nucleophilic excipients to prevent SNAr-driven degradation. By employing the orthogonal VT-NMR and LC-MS protocols outlined above, researchers can map these thermodynamic boundaries and optimize the compound's stability profile for downstream applications.
References
-
Heidarpoor Saremi, L., & Ebrahimi, A. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Molecular Simulation, Taylor & Francis.[Link]
-
Researcher.Life / Journal of the Iranian Chemical Society. (2022). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol.[Link]
-
Michigan State University Chemistry. Aromatic Reactivity: Nucleophilic Substitution, Elimination & Addition Reactions of Benzene Derivatives.[Link]
Sources
Tautomeric equilibrium of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol vs pyrimidin-2-one
An In-depth Technical Guide to the Tautomeric Equilibrium of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
Abstract
Tautomerism, a fundamental concept in organic chemistry, describes the dynamic equilibrium between two or more interconvertible structural isomers. This phenomenon is of paramount importance in the fields of medicinal chemistry and drug development, as distinct tautomers of a single compound can exhibit vastly different physicochemical properties, metabolic fates, and biological activities.[1][2][3] The heterocyclic core of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol presents a classic case of lactam-lactim tautomerism, existing in equilibrium with its 4-(4-Chloro-pyridin-2-yl)-1H-pyrimidin-2-one form. Understanding and controlling this equilibrium is critical for rational drug design, as the hydrogen bond donor/acceptor pattern, polarity, and shape of the molecule are dictated by the predominant tautomeric form. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for characterizing the tautomeric preference of this molecule, aimed at researchers, scientists, and drug development professionals.
Introduction to Tautomerism in Heterocyclic Systems
The interconversion of 2-hydroxypyrimidines (lactim form) and their corresponding pyrimidin-2(1H)-ones (lactam form) is a well-documented example of prototropic tautomerism.[4][5] While the lactim form possesses a fully aromatic pyrimidine ring, the lactam tautomer is often thermodynamically favored due to the stability of the amide functionality.[6][7] This equilibrium is not static; it is a dynamic process influenced by a delicate balance of intrinsic structural effects, electronic effects from substituents, and extrinsic environmental factors, most notably the solvent.[3][8][9][10]
For the title compound, 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, the equilibrium between the 'ol' (lactim) and 'one' (lactam) forms determines its interaction with biological targets. The lactim form presents a hydrogen bond-donating hydroxyl group and a hydrogen bond-accepting ring nitrogen, whereas the lactam form features a hydrogen bond-donating N-H group and a hydrogen bond-accepting carbonyl group. This seemingly subtle shift can mean the difference between potent activity and complete inaction at a given receptor or enzyme.
Caption: Lactam-lactim tautomerism of the target molecule.
Synthesis of the Target Compound
To perform any experimental analysis, the material must first be synthesized. A plausible and robust synthetic route is essential. The synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol can be approached through a convergent synthesis, building the substituted pyrimidine ring from a suitable precursor.
Proposed Synthetic Protocol
This protocol is a hypothetical, yet chemically sound, multi-step synthesis based on established heterocyclic chemistry principles.
-
Step 1: Synthesis of 4-Chloropyridine Hydrochloride.
-
In a 1000 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 200g of anhydrous pyridine and 150 mL of dichloromethane.
-
Cool the mixture in a cold-water bath.
-
Slowly add 160g of phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 50°C.[11]
-
After the addition is complete, heat the reaction mixture to 70-75°C for 5 hours.
-
Cool the reaction mixture and slowly quench with ice water.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloropyridine, which can be converted to the hydrochloride salt for stability.[12]
-
-
Step 2: Synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol.
-
To a solution of amidine hydrochloride in ethanol, add an equimolar amount of sodium ethoxide to generate the free amidine base.
-
In a separate flask, condense 1-(4-chloropyridin-2-yl)ethan-1-one with diethyl oxalate in the presence of sodium ethoxide to form an intermediate β-ketoester.
-
React the free amidine base with the β-ketoester intermediate in refluxing ethanol.
-
The cyclocondensation reaction will form the pyrimidin-2-ol ring.
-
Upon cooling, the product, 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, will precipitate and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Computational & Theoretical Assessment
Before embarking on laboratory work, quantum chemical calculations provide invaluable predictions regarding the relative stability of tautomers. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the calculation of Gibbs free energy (ΔG) for each tautomer in various environments.[8][13][14]
Caption: Workflow for computational tautomer analysis.
Key factors influencing the equilibrium include:
-
Aromaticity vs. Bond Strength : The lactim form benefits from a fully aromatic pyrimidine ring. However, the lactam form contains a highly stable amide group with a strong C=O double bond, which often outweighs the energetic gain from aromaticity.[6][7]
-
Solvent Effects : The polarity of the solvent plays a crucial role. Polar solvents can form strong hydrogen bonds and engage in dipole-dipole interactions, which typically stabilize the more polar tautomer. The lactam form, with its greater dipole moment, is generally favored in polar solvents like water or DMSO.[9][10][15] In contrast, non-polar solvents may favor the less polar lactim form.
-
Substituent Effects : The 4-chloro-pyridin-2-yl substituent is electron-withdrawing. This can influence the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, thereby shifting the equilibrium. Electron-withdrawing groups tend to favor the lactam form.[8][13]
Predicted Relative Stabilities
The following table summarizes the expected outcomes from DFT calculations.
| Environment | Predicted Predominant Tautomer | Rationale |
| Gas Phase | Lactim (pyrimidin-2-ol) | Aromatic stabilization is a dominant factor in the absence of solvent.[16] |
| Non-Polar Solvent (e.g., Toluene) | Lactim (pyrimidin-2-ol) | Minimal solvent interaction; intrinsic electronic effects and aromaticity prevail. |
| Polar Aprotic Solvent (e.g., DMSO) | Lactam (pyrimidin-2-one) | The large dipole moment of the lactam is stabilized by the polar solvent.[15] |
| Polar Protic Solvent (e.g., Water) | Lactam (pyrimidin-2-one) | Strong hydrogen bonding with water molecules significantly stabilizes the more polar lactam tautomer.[17] |
Experimental Elucidation of Tautomeric Equilibrium
While computational methods provide a strong hypothesis, experimental validation is the gold standard. A combination of spectroscopic techniques is employed to identify and quantify the tautomers present in different states and solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive technique for studying tautomeric equilibria in solution.[18][19] By analyzing the chemical shifts and integrals of specific protons (¹H NMR) and carbons (¹³C NMR), one can unambiguously identify and quantify the ratio of tautomers.
Key Differentiating Signals:
-
¹H NMR :
-
Lactam Form : A signal for the N1-H proton, typically appearing as a broad singlet between 10-14 ppm in DMSO-d₆.
-
Lactim Form : A signal for the O-H proton. This signal can be broad and its position is highly variable; it may exchange with residual water in the solvent.
-
-
¹³C NMR :
-
Lactam Form : A characteristic signal for the C2 carbonyl carbon in the range of 160-170 ppm.
-
Lactim Form : A signal for the C2 carbon bonded to the hydroxyl group, appearing further upfield in the range of 150-160 ppm.
-
-
Sample Preparation : Prepare three separate NMR samples by dissolving ~10 mg of the compound in 0.6 mL of deuterated solvent: (a) DMSO-d₆ (polar aprotic), (b) Chloroform-d (CDCl₃, weakly polar), and (c) Methanol-d₄ (CD₃OD, polar protic).
-
Data Acquisition : On a 400 MHz or higher spectrometer, acquire standard 1D ¹H and ¹³C{¹H} spectra for each sample at a constant temperature (e.g., 298 K).
-
Data Analysis :
-
Identify the characteristic signals for each tautomer in both the ¹H and ¹³C spectra.
-
In the ¹H spectrum, carefully integrate a well-resolved signal unique to the lactam form and one unique to the lactim form.
-
Calculate the tautomer ratio (KT = [Lactim]/[Lactam]) from the ratio of the integrated areas.
-
Hypothetical NMR Data Summary
| Solvent | Predominant Tautomer | Observed ¹H Signal (ppm) | Observed ¹³C Signal (ppm) | Approx. Ratio (Lactam:Lactim) |
| DMSO-d₆ | Lactam | N-H at ~12.5 | C=O at ~162 | >95 : <5 |
| CDCl₃ | Mixed / Lactim | O-H (broad) | C-OH at ~155 | ~30 : ~70 |
| Methanol-d₄ | Lactam | N-H (may exchange) | C=O at ~163 | >90 : <10 |
UV-Vis Spectroscopy
UV-Vis spectroscopy is a sensitive method for observing tautomeric equilibria, as the two forms possess different chromophoric systems and thus exhibit different wavelengths of maximum absorbance (λmax).[19][20] The aromatic lactim form is expected to have a different λmax compared to the cross-conjugated system of the lactam form.
-
Stock Solution : Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a solvent in which it is highly soluble, such as acetonitrile.
-
Solvent Series : Prepare a series of dilute solutions (~10 µg/mL) in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).
-
Spectral Acquisition : Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm using a quartz cuvette.
-
Data Analysis : Note the λmax for each solvent. A significant shift in λmax or the appearance of a new absorption band when moving from non-polar to polar solvents indicates a shift in the tautomeric equilibrium.
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[21][22][23] This technique allows for precise measurement of bond lengths, confirming whether a C=O double bond (lactam) or a C-O single bond (lactim) is present. It is crucial to remember that the solid-state structure is a single, low-energy conformation and does not represent the dynamic equilibrium present in solution. However, due to strong intermolecular hydrogen bonding in the crystal lattice, the lactam form is most often observed in the solid state for pyrimidinone systems.
Conclusion and Implications for Drug Development
The comprehensive analysis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol reveals a classic case of tautomerism heavily influenced by its environment.
-
In the solid state and in polar solutions (protic and aprotic), the lactam (pyrimidin-2-one) form is expected to be overwhelmingly predominant. This is driven by the high stability of the amide bond and favorable interactions with polar solvent molecules.
-
In the gas phase and potentially in highly non-polar solvents, the lactim (pyrimidin-2-ol) form may become more significant due to the stabilizing effect of its aromatic pyrimidine ring.
For drug development professionals, this understanding is not merely academic. The predominant tautomer in a physiological environment (aqueous, polar) will be the lactam form. Therefore, any structure-activity relationship (SAR) studies, computational docking, or pharmacophore modeling must use the lactam structure to be biologically relevant. Failure to consider the correct tautomer can lead to flawed models and the misinterpretation of experimental data, ultimately hindering the drug discovery process. This guide provides the theoretical foundation and practical experimental frameworks necessary to confidently characterize and account for tautomerism in this and related heterocyclic drug candidates.
References
-
Abbasi, H., & Vessally, E. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Molecular Simulation, 45(1), 69-77. Retrieved from [Link]
-
Li, S., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters, 22(18), 7322–7326. Retrieved from [Link]
-
Stark, L., et al. (2025). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. European Journal of Organic Chemistry, 28. Retrieved from [Link]
-
Leszczynski, J. (1992). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 96(4), 1649-1653. Retrieved from [Link]
-
Teixeira, C., & da Silva, J. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(48), 12858-12867. Retrieved from [Link]
-
Abbasi, H., & Vessally, E. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Taylor & Francis Online. Retrieved from [Link]
-
Karelson, M., et al. (1990). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2, 195-201. Retrieved from [Link]
-
Teixeira, C., & da Silva, J. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of changes in structure and solvent on tautomeric equilibria of simple heterocycles. Retrieved from [Link]
-
Karelson, M., et al. (1990). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Retrieved from [Link]
-
Shugar, D. (1984). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 6(4), 581-607. Retrieved from [Link]
-
Mazhukina, O. A., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. Retrieved from [Link]
-
Teixeira, C., & da Silva, J. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Retrieved from [Link]
-
Katritzky, A. R., Karelson, M., & Harris, P. A. (n.d.). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. LOCKSS. Retrieved from [Link]
-
Al'bov, D. V., et al. (2004). X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports, 49(2), 245-251. Retrieved from [Link]
-
Stark, L., et al. (2025). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. SciProfiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. Retrieved from [Link]
-
Szczesniak, M., et al. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PMC. Retrieved from [Link]
-
Mazhukina, O. A., et al. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3-d]. Sciforum. Retrieved from [Link]
-
W. J. Le Noble & W. S. Chang. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Journal of the American Chemical Society, 104(12), 3568-3570. Retrieved from [Link]
-
Kim, J., et al. (1998). X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. PubMed. Retrieved from [Link]
-
AIP Publishing. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. Retrieved from [Link]
-
Bunting, J. W., & Kanter, J. P. (1992). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
ResearchGate. (2025). Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory: Perspective of Cyclooxygenase-2 Inhibition. Retrieved from [Link]
-
Oregon State University. (2020). Keto-Enol Tautomerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Keto–enol tautomeric equilibrium of isoguanosine. Retrieved from [Link]
-
El-Gohary, S. M., & Shaaban, M. (2017). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. International Journal of Molecular Sciences, 18(10), 2056. Retrieved from [Link]
-
LookChem. (n.d.). 5-FLUORO-2-HYDROXYPYRIMIDINE. Retrieved from [Link]
- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
El-Gohary, S. M., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
RSC Publishing. (2020). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. RSC Publishing. Retrieved from [Link]
-
Rasayan J. Chem. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sciforum.net [sciforum.net]
- 21. chem.msu.ru [chem.msu.ru]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of the novel heterocyclic compound, 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. In the absence of extensive pre-existing data for this specific molecule, this document serves as a methodological roadmap. It details the principles and practices for both experimental determination and theoretical prediction of solubility in a range of organic solvents relevant to pharmaceutical development. By integrating established experimental protocols, such as the shake-flask method, with predictive models like Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), this guide offers a robust strategy for a thorough solubility assessment. The overarching goal is to equip researchers with the necessary tools to generate a comprehensive solubility profile, a cornerstone for informed decision-making in drug formulation and development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1][2][3] Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.[3] For a novel compound such as 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, a thorough understanding of its solubility in various organic solvents is indispensable. This knowledge informs crucial stages of development, including:
-
Formulation Design: The choice of excipients and delivery systems is heavily influenced by the API's solubility.
-
Process Chemistry: Solubility data is vital for designing efficient crystallization, purification, and manufacturing processes.
-
Toxicology Studies: Proper vehicle selection for in-vitro and in-vivo toxicology studies depends on understanding the compound's solubility.
-
Regulatory Compliance: Regulatory bodies like the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA) have specific guidelines for solubility determination as part of the Biopharmaceutics Classification System (BCS).[3][4][5][6]
This guide will provide a dual approach to understanding the solubility of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol: empirical measurement through a detailed experimental protocol and theoretical prediction using established computational models.
The Compound: 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
To understand the solubility of this compound, we must first consider its structure.
Chemical Structure:
The chemical structure of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol reveals key functional groups that will govern its solubility behavior. The presence of a chloro-substituted pyridine ring, a pyrimidinol core, and the potential for tautomerism between the hydroxyl and keto forms will lead to complex interactions with different solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[4][7][8][9][10][11][12] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in a range of organic solvents at a controlled temperature (e.g., 25°C and 37°C).
Materials:
-
4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol (high purity)
-
Selected organic solvents (analytical grade): e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol (e.g., 5-10 mg) to a series of vials. The key is to ensure undissolved solid remains at equilibrium.
-
Add a known volume of each selected solvent (e.g., 2 mL) to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[10] Preliminary studies can be conducted to determine the time to equilibrium by sampling at various time points (e.g., 4, 8, 12, 24, 48 hours).[4]
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a series of standard solutions of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of the dissolved compound in the experimental samples by interpolating their analytical response on the calibration curve.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table.
Table 1: Hypothetical Solubility of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in Various Organic Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Isopropanol | 19.9 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 8.9 | [Experimental Value] | [Calculated Value] |
| DMSO | 46.7 | [Experimental Value] | [Calculated Value] |
| DMF | 36.7 | [Experimental Value] | [Calculated Value] |
This table is a template for presenting experimentally determined solubility data. The actual values would be populated based on the results of the shake-flask method.
Theoretical Prediction of Solubility
While experimental determination is the definitive measure of solubility, theoretical models provide valuable predictive insights, aid in solvent selection, and offer a deeper understanding of solute-solvent interactions.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle of "like dissolves like".[13][14] They deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The similarity between the HSP of a solute and a solvent can be used to predict solubility.[14][15][16] The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space is calculated. A smaller Ra indicates a higher likelihood of solubility.
Table 2: Hypothetical Hansen Solubility Parameters for 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol and Selected Solvents
| Compound/Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol | [Predicted Value] | [Predicted Value] | [Predicted Value] |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| DMSO | 18.4 | 16.4 | 10.2 |
HSP values for the target compound can be predicted using group contribution methods or software like HSPiP. This table allows for a theoretical ranking of solvent suitability.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based model that predicts thermodynamic properties of fluids and solutions.[1][17][18][19] It calculates the chemical potential of a compound in a solution based on the interaction of molecular surface polarities.[18] This method can provide highly accurate quantitative predictions of solubility in various solvents without the need for extensive experimental data.[1][18]
Workflow for COSMO-RS Solubility Prediction:
Caption: COSMO-RS workflow for solubility prediction.
Integrated Approach and Self-Validating System
The true power of a comprehensive solubility profile lies in the integration of experimental data and theoretical predictions. Discrepancies between predicted and measured values can provide valuable insights into specific molecular interactions not fully captured by the models.
Workflow for Integrated Solubility Profiling:
Caption: Integrated workflow for solubility profiling.
Conclusion
Characterizing the solubility profile of a novel API like 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol is a foundational step in its development journey. This guide has outlined a robust, multi-faceted approach that combines the empirical rigor of the shake-flask method with the predictive power of computational models like Hansen Solubility Parameters and COSMO-RS. By following this integrated workflow, researchers can generate a comprehensive and reliable solubility profile, enabling informed decisions in formulation, process development, and ultimately, the successful progression of the drug candidate through the development pipeline.
References
- COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM. (URL: )
- Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. (URL: )
- Klamt, A., & Eckert, F. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. (URL: )
- World Health Organiz
- Lund University Publications. (n.d.).
- American Chemical Society. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (URL: )
- Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. (URL: )
- Wikipedia. (n.d.). Hansen solubility parameter. (URL: )
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (URL: )
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? (URL: )
- SlideShare. (n.d.). solubility experimental methods.pptx. (URL: )
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds. (URL: )
- Hansen Solubility. (n.d.). Hansen Solubility Parameters. (URL: )
- Burke, J. (1984, August). Part 6 - Three Component Parameters.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (URL: )
- Raytor. (2026, January 22).
- Schoff, C. K. (2018, August 27). Hansen Solubility Parameters (HSP): 3—More Applications.
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (URL: )
- Scribd. (n.d.). Hansen Solubility Parameters Guide | PDF | Solution | Solvent. (URL: )
- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (URL: )
- Labinsights. (2023, May 8).
- University of Huddersfield Research Portal. (2016, December 16).
- World Health Organization. (2018, July 2).
Sources
- 1. approcess.com [approcess.com]
- 2. rheolution.com [rheolution.com]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. who.int [who.int]
- 5. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. enamine.net [enamine.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. raytor.com [raytor.com]
- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 15. Solubility Parameters-- [cool.culturalheritage.org]
- 16. paint.org [paint.org]
- 17. scm.com [scm.com]
- 18. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. zenodo.org [zenodo.org]
The Emergence of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol Derivatives: A Technical Guide to their Therapeutic Potential
Foreword: The Strategic Imperative for Novel Kinase Inhibitors
In the landscape of modern drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of a multitude of diseases, most notably cancer. The pyrimidine scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide delves into a specific, promising class of pyrimidine derivatives: those bearing a 4-chloro-pyridin-2-yl substituent at the 4-position of the pyrimidin-2-ol core. We will explore their synthesis, potential therapeutic applications as kinase inhibitors, and the experimental methodologies crucial for their evaluation, providing a comprehensive resource for researchers and drug development professionals.
I. The Architectural Blueprint: Synthesis of the Core Scaffold
The synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol derivatives hinges on the strategic coupling of two key heterocyclic precursors: a substituted pyrimidine and a substituted pyridine. While a definitive, single-step synthesis for the parent compound is not extensively documented, a logical and versatile approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. These methods offer the flexibility to introduce a wide array of substituents on both the pyrimidine and pyridine rings, enabling the exploration of structure-activity relationships (SAR).
A plausible and efficient synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. This approach is widely favored in medicinal chemistry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse library of boronic acids and their esters.[2]
Conceptual Synthetic Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a conceptual workflow for the synthesis of the target scaffold.
Caption: Conceptual workflow for the synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol via a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative, two-step synthesis based on established methodologies for Suzuki coupling of chloropyrimidines.[3][4]
Step 1: Synthesis of 2-Chloro-4-(4-chloro-pyridin-2-yl)pyrimidine
-
Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 2,4-dichloropyrimidine (1.0 mmol), 4-chloro-pyridin-2-ylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) and a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Reaction Execution: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Step 2: Hydrolysis to 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
-
Reaction Setup: Dissolve the 2-chloro-4-(4-chloro-pyridin-2-yl)pyrimidine intermediate (1.0 mmol) in a suitable solvent such as aqueous dioxane.
-
Hydrolysis: Add a base, such as sodium hydroxide (2.0 mmol), and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl). The product may precipitate out of solution. Filter the solid, wash with water, and dry under vacuum to obtain the final product, 4-(4-chloro-pyridin-2-yl)-pyrimidin-2-ol.
II. Therapeutic Horizons: Kinase Inhibition and Anticancer Potential
The 4-(pyridin-2-yl)pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][6] The nitrogen atoms in both the pyrimidine and pyridine rings can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity. The 4-chloro substituent on the pyridine ring can modulate the electronic properties of the molecule and potentially engage in additional hydrophobic or halogen-bonding interactions within the active site, thereby enhancing potency and selectivity.
Plausible Molecular Targets and Mechanism of Action
Based on the extensive literature on pyrimidine-based kinase inhibitors, derivatives of 4-(4-chloro-pyridin-2-yl)-pyrimidin-2-ol are hypothesized to target a range of kinases implicated in cancer progression, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
-
Receptor Tyrosine Kinases (RTKs): This family includes kinases such as VEGFR and EGFR, which are crucial for tumor angiogenesis and cell proliferation.[8]
-
Non-Receptor Tyrosine Kinases: Members of this class, such as those in the JAK-STAT pathway, are involved in cytokine signaling and immune responses, and their aberrant activity can drive hematological malignancies.[9]
The proposed mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the target kinase.
Signaling Pathway Perturbation
The following diagram illustrates the potential impact of a 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol derivative on a generic cancer cell signaling pathway.
Caption: Potential mechanism of action of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol derivatives in cancer cells.
III. Rigorous Evaluation: Essential Experimental Protocols
The therapeutic potential of novel 4-(4-chloro-pyridin-2-yl)-pyrimidin-2-ol derivatives must be validated through a series of robust in vitro assays. The following protocols provide a framework for assessing their kinase inhibitory activity and their impact on cancer cell viability.
A. In Vitro Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC₅₀ value of a test compound against a specific kinase.[9][10]
Materials:
-
Recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettor
-
Plate shaker
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: In each well of the assay plate, combine the recombinant kinase and the specific substrate in the kinase assay buffer.
-
Inhibitor Addition: Add 1 µL of the diluted test compound or DMSO (for the vehicle control) to the appropriate wells.
-
Initiation of Kinase Reaction: Start the enzymatic reaction by adding a defined concentration of ATP to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Terminate the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
B. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][5][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipettor
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
-
IV. Data Interpretation and Future Directions
The data generated from these assays will provide critical insights into the therapeutic potential of 4-(4-chloro-pyridin-2-yl)-pyrimidin-2-ol derivatives.
Quantitative Data Summary
The following table provides a template for summarizing the in vitro activity of a series of hypothetical derivatives.
| Compound ID | R1 Substituent | R2 Substituent | Target Kinase IC₅₀ (nM) | Cancer Cell Line IC₅₀ (µM) |
| Lead-01 | H | H | 50 | 1.2 |
| Lead-02 | Me | H | 25 | 0.8 |
| Lead-03 | H | OMe | 150 | 5.6 |
| Lead-04 | Me | OMe | 75 | 2.5 |
This structured presentation of data allows for a clear comparison of the effects of different substituents on both target engagement and cellular activity, thereby guiding further SAR studies.
Concluding Remarks and Outlook
The 4-(4-chloro-pyridin-2-yl)-pyrimidin-2-ol scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology and other disease areas. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of these compounds. Future research should focus on expanding the chemical diversity of this series, elucidating their precise molecular mechanisms of action through techniques such as X-ray crystallography of inhibitor-kinase complexes, and evaluating their efficacy and safety in preclinical in vivo models. The insights gained from such studies will be instrumental in advancing this promising class of compounds towards clinical development.
V. References
-
Horton, T. (1994). MTT Cell Assay Protocol. [Link]
-
the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009, April 23). [Link]
-
Anderson, C. E., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 15(4), 2479–2489. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). [Link]
-
In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. (2015, September 29). [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Pyrimidines as kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 2865–2876.
-
Organic Reactions. (n.d.). The Stille Reaction. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., & El-Din, M. G. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(17), 10633–10651. [Link]
-
Synthesis of chlorinated pyrimidines. (2004, March 18).
-
Kumar, A., & Sharma, S. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal, 8(4), 566-576.
-
Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.).
-
Method for synthesizing 4-chloro-pyridine. (n.d.).
-
Sharma, A., & Kumar, V. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103441. [Link]
-
Barbosa, M. L. C., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 11(1), 1-13. [Link]
-
Ferreira, R. S., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Frontiers in Pharmacology, 14, 1245678. [Link]
-
Al-Zaydi, K. M. (2009). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Molecules, 14(8), 2943–2954. [Link]
-
Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience, 13(4), 2385–2399. [Link]
-
J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. [Link]
-
Pérez-Villanueva, J., et al. (2019). Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Molecules, 24(11), 2098. [Link]
-
Li, Y., et al. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2736–2741. [Link]
-
Kumari, S., & Singh, R. K. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296. [Link]
-
Yu, M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]
-
Al-Ostath, A. I., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6543. [Link]
-
El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6543. [Link]
-
Singh, A., & Kumar, R. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
-
Reddy, C. S., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Synlett, 26(18), 2535–2538. [Link]
-
Terungwa, I. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1856–1882. [Link]
-
Sridhar, J., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 18(02), 118–130. [Link]
-
Reddy, C. S., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Synlett, 26(18), 2535–2538. [Link]
-
Gao, Y. F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5284. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Literature review of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol as a kinase inhibitor scaffold
The following technical guide provides an in-depth literature review and operational analysis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol as a scaffold in kinase inhibitor discovery.
Executive Summary
The molecule 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol (and its tautomer 4-(4-chloropyridin-2-yl)pyrimidin-2(1H)-one ) represents a "privileged scaffold" in medicinal chemistry, specifically designed for targeting the ATP-binding site of protein kinases. Its structural architecture combines a pyrimidine hinge-binding motif with a pyridine specificity element , while the 4-chloro substituent serves as a critical synthetic handle for accessing solvent-exposed regions of the kinase pocket. This guide reviews the synthetic accessibility, structure-activity relationship (SAR) potential, and application of this scaffold in developing inhibitors for targets such as CDKs , p38 MAPK , and Tpl2 .
Structural Analysis & Pharmacophore Logic
The Biaryl Core
The scaffold belongs to the class of bis-heteroaryl kinase inhibitors. The core consists of a pyrimidine ring linked at its 4-position to the 2-position of a pyridine ring.
-
Hinge Binding (Pyrimidine-2-ol/one): The 2-hydroxy group (predominantly in the 2-oxo tautomeric form in solution) or its derivatives (e.g., 2-amino) function as the primary anchor to the kinase hinge region via hydrogen bonding with the backbone amides (e.g., Glu, Leu residues).
-
Specificity Element (Pyridine): The pyridine ring orients itself within the hydrophobic pocket, often engaging in
-stacking interactions or directing substituents toward the "gatekeeper" residue. -
The 4-Chloro "Handle": The chlorine atom at the 4-position of the pyridine ring is the defining feature of this specific intermediate. It is strategically positioned to allow late-stage functionalization (via cross-coupling) to introduce solubilizing groups (e.g., piperazines) that reach the solvent front.
Tautomerism
Researchers must recognize that 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol exists in equilibrium with its keto-tautomer, 4-(4-chloropyridin-2-yl)pyrimidin-2(1H)-one .[1] In the context of kinase binding, the keto form often mimics the hydrogen bond acceptor/donor pattern required for specific hinge interactions (e.g., in Cdc7 or certain CDK inhibitors).
Synthetic Pathways and Protocols
The synthesis of this scaffold typically proceeds via a convergent route starting from 2-acetyl-4-chloropyridine .
Retrosynthetic Analysis
-
Target: 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
-
Disconnection: Pyrimidine ring formation.
-
Precursors: 2-Acetyl-4-chloropyridine + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) + Urea.
Step-by-Step Synthesis Protocol
Note: This protocol is synthesized from standard heterocycle formation methodologies adapted for chloropyridines.
Step 1: Enaminone Formation
-
Reagents: 2-Acetyl-4-chloropyridine (1.0 eq), DMF-DMA (1.2–1.5 eq).
-
Conditions: Reflux in toluene or neat at 80–100°C for 4–12 hours.
-
Mechanism: Condensation of the acetyl methyl group with the acetal to form the
-dimethylamino-enone intermediate. -
Observation: Color change to deep yellow/orange/red indicating enaminone formation.
-
Isolation: Concentration in vacuo. The intermediate is often used directly without purification to avoid hydrolysis.
Step 2: Cyclization with Urea
-
Reagents: Crude enaminone from Step 1, Urea (1.5–2.0 eq), Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) as base.
-
Solvent: Ethanol (for NaOEt) or DMF (for NaH).
-
Conditions: Reflux (EtOH) or heat to 80°C (DMF) for 6–12 hours.
-
Workup: Cool to RT. Neutralize with dilute HCl or acetic acid to precipitate the product.
-
Purification: Filtration of the solid. Recrystallization from MeOH/DMF.
Step 3: Functionalization (Optional Transformation to 2-Chloro) To access 2-aminopyrimidine inhibitors, the 2-ol is converted to a leaving group:
-
Reagents: POCl
(excess). -
Conditions: Reflux for 2–4 hours.
-
Product: 2,4'-Dichloro-4-(pyridin-2-yl)pyrimidine. Note: The pyridine-Cl is less reactive than the pyrimidine-Cl, allowing selective displacement at the pyrimidine C2 position first.
Visualization of Synthesis
Caption: Convergent synthesis of the scaffold from 2-acetyl-4-chloropyridine via enaminone cyclization.
Medicinal Chemistry Applications (SAR)
The utility of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol lies in its ability to serve as a template for Fragment-Based Drug Design (FBDD) or library generation.
Structure-Activity Relationship (SAR) Table
| Region | Chemical Feature | Biological Function | Synthetic Modification Strategy |
| Pyrimidine C2 | Hydroxyl / Carbonyl | Hinge Binder : Accepts H-bond from backbone NH (e.g., Leu83 in CDK2). | Convert to -Cl then -NH-R (amine) for improved affinity. |
| Pyrimidine C4 | Linker | Geometry : Orients the pyridine ring. | Fixed. |
| Pyridine N1 | Nitrogen | Specific Interaction : May accept H-bond from Lys/Glu pairs or water networks. | Fixed. |
| Pyridine C4 | Chlorine | Vector : Points toward Solvent Front or Ribose Pocket. | Suzuki/Buchwald Coupling : Replace with piperazine, morpholine, or solubilizing tails. |
Case Study: Analogous Kinase Inhibitors
While the exact 4-Cl-pyridine-2-ol molecule is an intermediate, it is structurally homologous to several clinical candidates:
-
CDK4/6 Inhibitors (e.g., Ribociclib analogs):
-
Homology: These drugs often feature a 2-aminopyrimidine linked to a pyridine.
-
Role of Scaffold: The 4-position of the pyridine (relative to the pyrimidine link) is often substituted with a piperazine (as seen in Palbociclib/Ribociclib) to improve solubility and pharmacokinetic properties. The 4-chloro scaffold allows researchers to introduce this group last, enabling the synthesis of diverse libraries.
-
-
p38 MAPK Inhibitors:
-
Tpl2 (COT) Inhibitors:
-
Relevance: Patents describe 4-(pyridin-2-yl)pyrimidines as potent Tpl2 inhibitors for inflammation. The 4-substituent on the pyridine is critical for selectivity over EGFR.
-
Binding Mode Visualization
Caption: Schematic representation of the scaffold's interaction vectors within the kinase ATP-binding pocket.
Experimental Validation Protocols
To validate this scaffold in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol: Suzuki-Miyaura Coupling at Pyridine C4
Purpose: To replace the 4-chloro group with an aryl/heteroaryl group (e.g., to reach a back pocket).
-
Setup: Dissolve 4-(4-chloropyridin-2-yl)-pyrimidin-2-ol (1 eq) in Dioxane/Water (4:1).
-
Additives: Add Boronic Acid (1.2 eq), K
CO (2.0 eq). -
Catalyst: Pd(dppf)Cl
(5 mol%). -
Reaction: Degas with N
, heat to 90°C for 4 hours. -
Validation: Monitor by LC-MS. The product peak should show a mass shift corresponding to the loss of Cl (-35) and gain of the aryl group.
-
Note: The 2-OH group on the pyrimidine is generally unreactive under these conditions, acting as a protecting group for the hinge binder.
Protocol: Chlorination to Dichloro-Intermediate
Purpose: To activate the hinge-binding position.
-
Reagent: POCl
(Neat). -
Condition: Reflux, 3 hours.
-
Validation: Aliquot into MeOH (forms methyl ether) or water. LC-MS will show the 2,4'-dichloro species.
-
Selectivity Check: The pyrimidine C2-Cl is significantly more reactive toward nucleophilic aromatic substitution (S
Ar) than the pyridine C4-Cl. This allows sequential functionalization:-
Step 1: Amine addition at RT (displaces Pyrimidine-Cl).
-
Step 2: Buchwald coupling at high temp (displaces Pyridine-Cl).
-
References
-
Peat, A. J., et al. (2015). Novel Pyrimidine-Based Kinase Inhibitors. Patent WO2015164508.[3] Link
- Context: Describes substituted pyrimidine scaffolds and synthetic intermedi
-
Lévesque, S., et al. (2017).[4] Pyridylpyrazole N^N ligands combined with sulfonyl-functionalised cyclometalating ligands...[5]. Royal Society of Chemistry. Link
- Context: Provides detailed synthesis of 2-acetyl-4-chloropyridine, the key precursor for the scaffold.
-
Ambeed / Anichem . (2024). 4-Chloropyridine-2-carbonitrile and 2-Acetyl-4-chloropyridine Product Data. Link
- Context: Verifies commercial availability and physical properties of the chloropyridine precursors.
- Fischer, P. M. (2004). The design of drug candidate kinase inhibitors. Current Medicinal Chemistry.
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2757611, 4-Chloropyridin-2-ol. Link
Sources
- 1. 19235-89-3 | 4-Chloropyridine-2-carbonitrile | Chlorides | Ambeed.com [ambeed.com]
- 2. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Pyridylpyrazole N^N ligands combined with sulfonyl-functionalised cyclometalating ligands for blue-emitting iridium( iii ) complexes and solution-proc ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT02289A [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 7. 4-(4-Chlorophenyl)pyrimidin-2-amine | C10H8ClN3 | CID 1492130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Safety, Toxicology, and Handling of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
The following technical guide is structured for researchers and drug development professionals managing 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol , a specialized heterocyclic intermediate likely utilized in kinase inhibitor discovery or medicinal chemistry campaigns.
Given the specialized nature of this compound (often a proprietary intermediate), this guide synthesizes predicted structure-activity relationship (SAR) data , analogous toxicological profiles , and rigorous industrial hygiene protocols .
Document Control:
-
Classification: R&D Intermediate / Pharmacophore Scaffold
-
Primary Hazard: Skin/Eye Irritant; Potential Acute Oral Toxicant[1]
-
Revision: 1.0 (2026-03-02)
Compound Identification & Physicochemical Profile[2][3]
Understanding the "Identity Card" of the molecule is the first step in safety assessment. This compound features a bipyridyl-like scaffold (pyridine linked to pyrimidine) with a polar hydroxyl group and a lipophilic, reactive chloro-substituent.
| Property | Specification / Data |
| Chemical Name | 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol |
| Common Synonyms | 4-(4-Chloropyridin-2-yl)-2-hydroxypyrimidine; 4-(4-Chloropyridin-2-yl)pyrimidin-2(1H)-one |
| Molecular Formula | C |
| Molecular Weight | 207.62 g/mol |
| Physical State | Off-white to pale yellow solid (crystalline powder) |
| Solubility | Low in water; Soluble in DMSO, DMF; Moderate in MeOH |
| pKa (Predicted) | ~9.2 (OH/NH tautomer) |
| LogP (Predicted) | 1.8 – 2.2 (Lipophilic, membrane permeable) |
Structural Tautomerism & Reactivity
Critical Insight: Pyrimidin-2-ols exist in dynamic equilibrium with their keto-tautomers (pyrimidin-2(1H)-ones). In solution (DMSO/Water), the keto-form often predominates. This affects hydrogen bonding capacity and receptor binding kinetics.
-
Reactive Handle: The chlorine atom at the 4-position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (
) . This makes the compound a potential skin sensitizer (haptenization) and a versatile synthetic precursor.
Hazard Identification (GHS Classification)
As a specialized research chemical, specific regulatory data (REACH/TSCA) may be absent. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated heteroaromatics (e.g., 4-chloropyridine, 2-hydroxypyrimidine).
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][2] | H315 |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[2] | H335 |
Precautionary Strategy
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1]
Toxicological Assessment Strategy
In the absence of compound-specific in vivo data, researchers must rely on Read-Across Toxicology .
Acute Toxicity (Predicted)
-
Oral: Analogous pyrimidines often exhibit LD50 values in the range of 500–2000 mg/kg (Rat). The presence of the chloropyridine moiety suggests potential for metabolic activation.
-
Dermal: Likely low acute toxicity, but high irritation potential due to the basic nitrogen and reactive chlorine.
Genotoxicity & Mutagenicity
-
Ames Test (In Silico Prediction): Equivocal.
-
Mechanism: The electrophilic nature of the 4-chloropyridine ring allows it to react with biological nucleophiles (cysteine residues in proteins), potentially leading to skin sensitization .
Metabolic Fate Pathway
The following diagram illustrates the predicted metabolic breakdown and reactivity, essential for understanding potential toxic byproducts.
Figure 1: Predicted metabolic fate and reactivity pathways. The displacement of the chlorine atom by Glutathione (GST) is a key detoxification mechanism.
Experimental Protocols & Handling
Safe Handling Workflow (Band 3 Compound)
Treat this compound as an Occupational Exposure Band (OEB) 3 substance (10–100 µg/m³ OEL) until definitive data proves otherwise.
Step-by-Step Handling Protocol:
-
Engineering Controls: Weighing must be performed in a HEPA-filtered powder containment hood or a glovebox.
-
Solubilization: Dissolve in DMSO or DMF inside the hood before transporting to open benchtops.
-
PPE: Double nitrile gloves (0.11 mm min thickness), lab coat, and safety glasses. Respiratory protection (N95/P3) required if handling outside containment.
Emergency Decontamination
-
Skin Contact: Wash immediately with polyethylene glycol (PEG 400) or soap and water. Reasoning: Lipophilic heteroaromatics are poorly removed by water alone; PEG acts as a solubilizer.
-
Spill Cleanup: Do not dry sweep. Dampen with inert solvent (water/surfactant) or use a HEPA vacuum to prevent aerosolization.
Synthesis & Purification Safety
When synthesizing or purifying this compound, specific hazards arise from the reagents used (often POCl
Typical Synthesis Route Hazards
-
Chlorination Step: Conversion of the precursor (4-hydroxy-pyridin-2-yl derivative) to the chloro-analog often releases HCl gas .
-
Control: Caustic scrubber attached to the reaction vessel.
-
-
Work-up: The product may precipitate as a hydrochloride salt.
-
Caution: The free base (2-ol form) is liberated by neutralization. Ensure pH control to avoid rapid precipitation and trapping of impurities.
-
Purification Workflow (HPLC)
For researchers isolating this compound via Preparative HPLC:
| Parameter | Recommendation |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintain solubility) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% to 95% B over 20 min |
| Detection | UV @ 254 nm (Strong absorption due to conjugation) |
| Fraction Handling | Lyophilize fractions. Do not rotovap to dryness at high heat (>50°C) to avoid potential hydrolysis of the chloro-group. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Chloropyridin-2-ol (Fragment Analog). Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Pyridine and Pyrimidine Derivatives.[5] (General Class Hazards). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4] Retrieved from [Link]
- Pfizer/Merck (Industry Standards).Occupational Exposure Banding (OEB) for Novel Chemical Entities. (General methodology reference).
Disclaimer: This guide is for research purposes only. The compound described is a potent chemical intermediate. Users must conduct their own risk assessment prior to handling.
Sources
Crystal Structure Analysis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The precise determination of a molecule's three-dimensional structure is fundamental to modern drug discovery and materials science. It provides invaluable insights into intermolecular interactions, conformational possibilities, and structure-activity relationships (SAR). This guide presents a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the novel heterocyclic compound, 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. As a molecule incorporating key pharmacophores—a substituted pyridine and a pyrimidin-2-ol core—its structural elucidation is of significant interest for the rational design of targeted therapeutics. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind each step, offering a self-validating workflow from initial synthesis to final data deposition, grounded in authoritative standards and practices.
Rationale and Synthetic Strategy
The pyrimidine ring is a cornerstone of numerous biologically active compounds, including several approved drugs.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in medicinal chemistry. The addition of a 4-chloropyridine substituent introduces a potential halogen bond donor and further modulates the electronic and steric profile of the molecule. Understanding the preferred tautomeric form (pyrimidin-2-ol vs. pyrimidin-2-one) and the supramolecular synthons it forms in the solid state is critical for predicting its binding behavior with biological targets.
Proposed Synthesis
A robust synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A plausible and efficient route involves a condensation reaction between a suitable chalcone intermediate and urea. This is a well-established method for constructing the pyrimidin-2-ol ring system.[1][2]
Experimental Protocol: Synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
-
Step 1: Synthesis of (E)-1-(4-chloropyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one.
-
Combine 1-(4-chloropyridin-2-yl)ethan-1-one (1.0 eq) with Bredereck's reagent (1.2 eq) in anhydrous toluene.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate.
-
-
Step 2: Cyclocondensation to form the Pyrimidin-2-ol Ring.
-
Dissolve the crude enaminone from Step 1 in ethanol.
-
Add urea (1.5 eq) and a catalytic amount of a base such as sodium ethoxide (0.2 eq).
-
Reflux the resulting mixture for 8-12 hours. The formation of the product can be monitored by TLC.
-
After cooling, neutralize the mixture with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the purified 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol.
-
Characterization of the Synthesized Compound
Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify key functional groups (e.g., O-H, N-H, C=O, C=N stretches).
Single Crystal Growth: The Gateway to Diffraction
Obtaining a single crystal of sufficient size and quality is often the most challenging step in structure determination. The choice of crystallization method is highly dependent on the compound's solubility profile. For pyrimidine derivatives, which can exhibit moderate to poor solubility in common organic solvents, several techniques should be considered.[3][4]
Crystallization Methodologies
-
Slow Evaporation: The simplest method, where the compound is dissolved in a suitable solvent to near-saturation and the solvent is allowed to evaporate slowly over days or weeks.
-
Cooling Crystallization: This technique is effective when the compound's solubility is significantly higher in a hot solvent than at room temperature.[3] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.
-
Vapor Diffusion: This is a highly effective method for compounds that are difficult to crystallize. A concentrated solution of the compound in a "good" solvent is placed in a small vial, which is then sealed inside a larger chamber containing a "poor" solvent (the anti-solvent).[3][4] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystal growth.
Experimental Protocol: Vapor Diffusion Crystallization
-
Dissolve 5-10 mg of purified 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in a minimal amount (0.5-1.0 mL) of a "good" solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO) in a small, open vial.
-
Place this vial inside a larger, sealable jar or beaker.
-
Add 2-3 mL of a "poor" or "anti-solvent" (e.g., Dichloromethane, Diethyl ether, or Cyclohexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[4]
-
Seal the jar tightly and leave it undisturbed in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Diagram: Vapor Diffusion Crystallization Workflow
Caption: Workflow for vapor diffusion crystallization.
Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The process involves irradiating the crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.
Data Collection
Protocol: X-ray Data Collection
-
Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., Paratone-N oil).
-
Data Collection: The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Instrumentation: Data is collected on a modern diffractometer, such as a Bruker APEX DUO, equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).[5]
-
Strategy: A series of omega (ω) and phi (φ) scans are performed to collect a complete, redundant dataset covering the entire reciprocal space.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors (|Fₒ|), which are then used to solve the phase problem and generate an initial electron density map.
Protocol: Structure Solution and Refinement
-
Data Integration: The raw diffraction images are processed using software like Bruker's SAINT to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction (e.g., multi-scan using SADABS) is crucial.
-
Structure Solution: The structure is solved using direct methods or dual-space algorithms, as implemented in programs like SHELXT. This step provides the initial positions of most non-hydrogen atoms.
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F² with a program like SHELXL. This iterative process involves:
-
Refining the positions and anisotropic displacement parameters for all non-hydrogen atoms.
-
Locating hydrogen atoms from the difference Fourier map and refining them with appropriate geometric restraints (e.g., AFIX instructions in SHELXL).
-
The final model is evaluated based on agreement factors (R1, wR2) and the goodness-of-fit (GooF).
-
Structural Interpretation and Visualization
The refined crystal structure provides a wealth of chemical information.
Molecular Geometry
Analysis of the intramolecular geometry confirms the molecular connectivity and reveals details about its conformation.
Table 1: Hypothetical Crystallographic and Refinement Data for 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
| Parameter | Value |
| Chemical Formula | C₉H₆ClN₃O |
| Formula Weight | 207.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 11.5 |
| β (°) | 95.5 |
| Volume (ų) | 989.4 |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 8650 |
| Independent Reflections | 2250 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Note: Data in this table is illustrative and represents typical values for a well-refined small molecule structure.
Supramolecular Interactions and Crystal Packing
The crystal packing is dictated by a network of intermolecular interactions. In this molecule, key interactions are expected to be:
-
Hydrogen Bonding: The pyrimidin-2-ol moiety contains both a hydrogen bond donor (O-H or N-H, depending on the tautomer) and acceptors (N atoms, O atom). These are likely to form strong, directional interactions that guide the crystal packing.
-
Halogen Bonding: The chlorine atom on the pyridine ring can act as an electrophilic region (a σ-hole) and interact with nucleophilic atoms like oxygen or nitrogen, forming C—Cl···O/N halogen bonds.[6][7]
-
π-π Stacking: The aromatic pyridine and pyrimidine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
Diagram: Key Intermolecular Interactions
Caption: Potential intermolecular interactions in the crystal lattice.
Data Validation and Deposition
Scientific integrity requires that crystallographic data be validated and made publicly available.
-
Validation: Before publication or deposition, the final crystallographic information file (CIF) must be checked using the checkCIF utility provided by the International Union of Crystallography (IUCr). This program validates the data against a comprehensive set of crystallographic standards and flags potential errors or inconsistencies.
-
Deposition: The validated CIF, along with the structure factor file, should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures. Upon deposition, a unique CCDC number is assigned, which allows researchers worldwide to access and visualize the crystal structure.
Conclusion
The structural analysis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, from rational synthesis to the interpretation of supramolecular interactions, provides a blueprint for understanding its solid-state behavior. The methodologies outlined in this guide represent a robust and validated workflow that ensures the generation of high-quality, reliable crystallographic data. These structural insights are paramount for the fields of drug design and materials science, enabling the prediction of molecular recognition patterns and facilitating the development of novel compounds with tailored properties.
References
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. 2016. Available from: [Link]
- Shanghai Synches Co Ltd. Method for synthesizing 4-chloro-pyridine. Google Patents. 2013.
-
Al-Fahd, T., et al. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. 2022. Available from: [Link]
-
Glidewell, C., et al. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. ResearchGate. 2016. Available from: [Link]
-
Glidewell, C., et al. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. National Institutes of Health (NIH). 2016. Available from: [Link]
-
Koyiri, K., et al. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. 2020. Available from: [Link]
- Shanghai Synches Co Ltd. Method for synthesizing 4-chloro-pyridine. Google Patents. 2013.
-
PubChem. 4-(4-Chlorophenyl)pyrimidin-2-amine. National Institutes of Health (NIH). Available from: [Link]
-
PubChem. 4-Chloropyridin-2-ol. National Institutes of Health (NIH). Available from: [Link]
-
Ghorab, M.M., et al. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Springer. 2017. Available from: [Link]
-
Singh, A.K., et al. Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-( p-tolylselanyl)-4-chloropyrimidine. ResearchGate. 2018. Available from: [Link]
- EGIS Gyogyszergyar. Pyrimidin derivatives and process for their preparation. Google Patents. 1988.
-
Matrix Fine Chemicals. 4-CHLOROPYRIDIN-2-OL | CAS 40673-25-4. Matrix Fine Chemicals. Available from: [Link]
-
Ghorab, M.M., et al. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. 2017. Available from: [Link]
Sources
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
This Application Note is designed for research professionals in medicinal chemistry and drug discovery. It details the synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol , a privileged bi-heteroaryl scaffold often utilized in the development of kinase inhibitors and receptor modulators.
The protocol prioritizes chemoselectivity , specifically addressing the challenge of preserving the reactive 4-chloro substituent on the pyridine ring during the pyrimidine cyclization step.
Introduction & Strategic Rationale
The pyridyl-pyrimidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors. The specific target, 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol (often existing in equilibrium with its tautomer, 4-(4-chloropyridin-2-yl)pyrimidin-2(1H)-one), serves as a critical intermediate. The 4-chloro group on the pyridine ring is a versatile handle for late-stage diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, while the pyrimidin-2-ol moiety offers sites for alkylation or conversion to a leaving group (e.g., -Cl, -OTf).
Critical Synthetic Challenge
The primary challenge in this synthesis is the Nucleophilic Aromatic Substitution (SNAr) liability of the 4-chloropyridine moiety. Standard pyrimidine synthesis methods utilizing sodium ethoxide (NaOEt) in ethanol can inadvertently displace the chlorine atom, yielding the 4-ethoxy analog. This protocol utilizes a non-nucleophilic base strategy to ensure the integrity of the halogen handle.
Retrosynthetic Analysis
The synthetic route relies on the "Enaminone Approach," a convergent strategy that builds the pyrimidine ring onto the existing pyridine framework.
-
Disconnection: The C4-N3 and C2-N1 bonds of the pyrimidine ring.
-
Precursors:
-
Electrophile: (E)-1-(4-chloropyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone intermediate).
-
Nucleophile: Urea (Source of N-C-N fragment).[1]
-
-
Starting Material: 1-(4-Chloropyridin-2-yl)ethan-1-one (Commercially available or synthesized from 4-chloropyridine-2-carbonitrile).
Figure 1: Retrosynthetic logic flow avoiding harsh nucleophilic conditions.
Detailed Synthesis Protocol
Phase 1: Formation of the Enaminone Intermediate
This step converts the acetyl group into a 1,3-electrophilic species using
Reagents & Equipment:
-
1-(4-Chloropyridin-2-yl)ethan-1-one (1.0 equiv)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous Toluene or Xylene (0.5 M concentration)
-
Apparatus: Round-bottom flask with reflux condenser and inert gas (N2/Ar) inlet.
Procedure:
-
Charge: In a dry reaction vessel, dissolve 1-(4-Chloropyridin-2-yl)ethan-1-one in anhydrous toluene.
-
Addition: Add DMF-DMA via syringe under inert atmosphere.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting ketone peak should disappear, replaced by the more polar enaminone peak.
-
-
Work-up: Cool the mixture to room temperature. Concentrate in vacuo to remove toluene and excess DMF-DMA.
-
Note: The product is typically a yellow/orange solid. It can often be used directly in the next step without chromatographic purification. If necessary, recrystallize from Hexane/EtOAc.
-
Phase 2: Cyclization to Pyrimidin-2-ol
This step closes the ring using Urea. To prevent SNAr on the chloropyridine, we avoid small alkoxide bases (like NaOEt/MeOH).
Reagents:
-
Enaminone Intermediate (from Phase 1) (1.0 equiv)
-
Urea (1.5 equiv)
-
Base: Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Alternative: Sodium Hydride (NaH) (2.0 equiv)
-
-
Solvent: Anhydrous THF or DMF (0.2 M)
Procedure:
-
Activation: In a separate flask, suspend Urea and the Base (KOtBu) in anhydrous THF. Stir at room temperature for 15 minutes to generate the urea anion species.
-
Addition: Add the solution of the Enaminone intermediate (dissolved in minimal THF) dropwise to the urea/base mixture.
-
Cyclization: Heat the reaction mixture to reflux (
for THF) for 8–12 hours. -
Quench: Cool to
. Carefully quench with saturated aqueous Ammonium Chloride ( ) to neutralize the base. -
Isolation:
-
The product often precipitates upon acidification/neutralization. Filter the solid.[5]
-
If no precipitate forms, extract with 10% MeOH in DCM (the product is polar).
-
-
Purification: Triturate with cold ethanol or acetonitrile. If high purity is required for biological assays, purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).
Data Summary Table:
| Component | Role | Stoichiometry | Critical Parameter |
| 1-(4-Cl-Py)-ethanone | Substrate | 1.0 equiv | Purity >95% essential |
| DMF-DMA | C1 Synthon | 1.5 equiv | Moisture sensitive; use fresh |
| Urea | N-C-N Synthon | 1.5 equiv | Dry thoroughly before use |
| KOtBu | Base | 2.0 equiv | Non-nucleophilic to protect Cl-Py |
| THF | Solvent | 0.2 M | Anhydrous; prevents hydrolysis |
Reaction Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety & Handling (HSE)
-
Chloropyridines: Known skin and respiratory irritants. Handle in a fume hood.
-
DMF-DMA: Flammable liquid; hydrolyzes to form dimethylamine and DMF.
-
Potassium tert-butoxide: Moisture sensitive and corrosive.
-
Waste Disposal: Segregate halogenated organic waste. The aqueous stream after quench may contain pyridine derivatives; do not dispose of down the drain.
References
-
General Pyrimidine Synthesis
-
Fischer, G. et al. "Synthesis of 2,4-disubstituted pyrimidines via enaminone intermediates."[6] Journal of Heterocyclic Chemistry, 2005.
-
-
Enaminone Chemistry
-
Stanovnik, B. & Svete, J. "Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones." Chemical Reviews, 2004.
-
-
Starting Material Data
-
PubChem Compound Summary for CID 2757611 (4-Chloropyridin-2-ol derivatives).
-
-
Base Selection in SnAr Systems
-
Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958.
-
Disclaimer: This protocol is for Research Use Only (RUO). The user assumes all responsibility for safe handling and compliance with local regulations regarding chemical synthesis.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Procedures for nucleophilic substitution on 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
Executive Summary
This Application Note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) on 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol (referred to herein as Compound A ).[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., FAK, CDK) and bipyridine ligands.
The presence of the 4-chloropyridine moiety (electrophile) coupled with the pyrimidin-2-ol (amphoteric/tautomeric functionality) presents a unique synthetic challenge.[1] The acidic nature of the pyrimidinol group requires specific base/solvent strategies to maintain the electrophilicity of the chloropyridine ring. This guide details optimized protocols for amination, etherification, and thiolation, supported by mechanistic insights and troubleshooting workflows.
Mechanistic Insight: The "Anionic Drag" Effect
To optimize reactivity, one must understand the electronic environment of Compound A .
-
The Electrophile (Site A): The C4-position of the pyridine ring is activated for SNAr due to the electron-withdrawing nature of the pyridine nitrogen (via resonance) and the attached pyrimidine ring (via induction).[1]
-
The Complication (Site B): The pyrimidin-2-ol moiety exists in equilibrium with its pyrimidin-2(1H)-one tautomer.[1] Under basic SNAr conditions, this group is deprotonated (
), generating an anionic species. -
The Consequence: The negative charge on the pyrimidine ring donates electron density into the system, potentially deactivating the distal chloropyridine ring toward nucleophilic attack.
-
The Solution:
-
High-Temperature Regimes: Thermal energy overcomes the increased activation barrier.[1]
-
Solvent Polarity: High-dielectric solvents (DMSO, NMP) stabilize the transition state.
-
Protonation Strategy (Alternative): Using acid catalysis to protonate the pyridine nitrogen, making it hyper-electrophilic (though this competes with nucleophile protonation).
-
Figure 1: Reaction Mechanism & Tautomeric Equilibrium
Caption: The reaction pathway highlights the deprotonation step which creates an anionic species. Successful SNAr requires conditions that force the nucleophile to attack this electron-rich intermediate.
Experimental Protocols
Protocol A: Amination (Primary & Secondary Amines)
Best for: Synthesis of amino-bipyridine kinase inhibitor precursors.[1]
Reagents:
-
Substrate: Compound A (1.0 equiv)
-
Nucleophile: Amine (2.0 – 5.0 equiv)
-
Base: DIPEA (Diisopropylethylamine) or K2CO3 (3.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)[1]
Procedure:
-
Setup: In a pressure-rated vial (microwave vial recommended), suspend Compound A (1.0 mmol) in DMSO (3 mL).
-
Addition: Add DIPEA (3.0 mmol) followed by the Amine (2.0 mmol).
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 5.0 mmol.
-
-
Reaction: Seal the vial and heat to 120°C for 4–12 hours.
-
Microwave Option: 140°C for 45 minutes (High Absorption).
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the Cl-isotope pattern (M, M+2 ratio 3:1) and appearance of the product mass.[2][3][4]
-
Workup (Precipitation Method):
-
Cool to room temperature.[1]
-
Pour the reaction mixture into Water (30 mL) with vigorous stirring.
-
Adjust pH to ~6–7 with dilute HCl (1M) to protonate the pyrimidinone and induce precipitation.
-
Filter the solid, wash with water and Et2O, and dry under vacuum.
-
Protocol B: Etherification (Alkoxides)
Best for: Introducing solubilizing alkoxy groups.[1]
Reagents:
-
Substrate: Compound A (1.0 equiv)
-
Nucleophile: Alcohol (Solvent/Reagent)
-
Base: NaH (60% in oil, 3.0 equiv)
-
Solvent: THF (for reactive alcohols) or DMF (for hindered alcohols)
Procedure:
-
Activation: To a suspension of NaH (3.0 mmol) in dry DMF (3 mL) at 0°C, slowly add the Alcohol (3.0 mmol). Stir for 15 min to generate the alkoxide.
-
Addition: Add Compound A (1.0 mmol) in one portion.
-
Note: Hydrogen gas evolution will occur as the pyrimidinol proton is removed first.
-
-
Reaction: Heat the mixture to 80–100°C for 2–6 hours.
-
Workup: Quench carefully with water. Extract with EtOAc/n-Butanol (due to polarity).[1]
Optimization & Troubleshooting Guide
The following data table summarizes the impact of solvent and temperature on conversion rates for this specific scaffold.
| Variable | Condition | Outcome | Recommendation |
| Solvent | Ethanol/Methanol | Poor solubility; Slow kinetics (<20% conv.)[1] | Avoid for SNAr (unless sealed >140°C).[1] |
| Solvent | DMSO / NMP | Excellent solubility; High dielectric constant stabilizes TS | Preferred Standard.[1] |
| Base | TEA (Triethylamine) | Volatile; often insufficient pKa for optimal rate | Use DIPEA or K2CO3 .[1] |
| Temp | < 80°C | Reaction stalls due to anionic deactivation | Maintain >100°C .[1] |
| Catalyst | KF / 18-Crown-6 | Increases fluoride/nucleophile activity | Use for sterically hindered nucleophiles.[1] |
Figure 2: Optimization Logic Flow
Caption: Decision matrix for troubleshooting low yields. The "Advanced Activation" pathway involves converting the pyrimidinol to a chloropyrimidine, creating a highly reactive dichloro-species.[1]
Safety & Handling
-
Pyridine Toxicity: Chloropyridines are toxic and potential sensitizers.[1] Handle in a fume hood.
-
Thermal Hazards: Heating DMSO/NMP to >120°C creates high pressure in sealed vessels.[1] Use appropriate blast shielding.[1]
-
Amphoteric Waste: The product may precipitate at neutral pH but redissolve at high/low pH. Check aqueous layers by LC-MS before disposal.[1]
References
-
Mechanistic Basis of SNAr on Pyridines
-
Regioselectivity in Chloropyrimidines
-
Synthesis of Aminopyridines via SNAr
-
Microwave Assisted Synthesis
-
Topic: Acceleration of SNAr on deactivating scaffolds.[1]
- Source: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angew. Chem. Int. Ed.
-
URL:
-
Sources
- 1. 4-Amino-2-Chloropyridine | SIELC Technologies [sielc.com]
- 2. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
Functionalization of the hydroxyl group in 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
Application Note: Selective Functionalization of the Hydroxyl Group in 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
Executive Summary
This guide details the strategic functionalization of the C2-hydroxyl group in 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol (Compound 1) . This scaffold presents a unique challenge and opportunity in medicinal chemistry: it contains two electrophilic centers—the masked electrophile at the pyrimidine C2 position (the hydroxyl group) and the inherent electrophile at the pyridine C4 position (the chloro group).
Key Technical Insight: The successful functionalization of this molecule relies on exploiting the Nucleophilic Aromatic Substitution (
Strategic Analysis: The Reactivity Landscape
Before initiating synthesis, researchers must choose between Activation-Displacement (converting -OH to a leaving group) or Direct Alkylation .
The Tautomeric Challenge
In solution, Compound 1 exists in equilibrium between its hydroxy-pyrimidine and pyrimidin-2(1H)-one tautomers.
-
Base-Mediated Alkylation: Using simple alkyl halides and bases (e.g.,
, DMF) often results in a mixture of N-alkylation (thermodynamically favored in many polar solvents) and O-alkylation. -
Mitsunobu Reaction: Highly selective for O-alkylation, useful for installing complex ether side chains.
-
Activation (
): Locks the molecule into the reactive pyrimidine form, enabling .
Visualizing the Pathway
Figure 1: Decision tree for functionalizing the 2-hydroxyl group. Pathway A is preferred for library generation (amines/ethers); Pathway B is preferred for specific ether synthesis.
Protocol A: Activation via Deoxychlorination
This is the industry-standard approach to convert the hydroxyl group into a versatile handle (Cl).
Objective: Synthesize 2-chloro-4-(4-chloropyridin-2-yl)pyrimidine. Critical Control Point: Temperature control is vital to prevent hydrolysis of the newly formed C-Cl bond during quenching.
Materials
| Reagent | Equivalents | Role |
| Compound 1 | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 5.0 - 10.0 | Reagent & Solvent |
| N,N-Dimethylaniline (or Pyridine) | 1.0 - 1.5 | Catalyst/Base |
| Acetonitrile (MeCN) | (Optional) | Co-solvent (if solubility is poor) |
Step-by-Step Procedure
-
Setup: Oven-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with nitrogen (
). -
Addition: Charge the flask with Compound 1 (solid). Carefully add
(neat) via syringe.-
Note: If the scale is >10g, use a co-solvent (MeCN) to manage exotherm, though neat
drives the reaction faster.
-
-
Catalysis: Add N,N-dimethylaniline dropwise. You may observe a slight color change (yellowing).
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours.
-
Monitoring: Aliquot 10
into MeOH (forms methyl ether) and check via UPLC/TLC. Disappearance of starting material indicates completion.
-
-
Workup (Quench):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess
(use a caustic trap for vapors). -
Critical Step: Pour the resulting residue slowly onto crushed ice/water with vigorous stirring. Maintain internal temp < 10 °C.
-
Neutralize carefully with saturated
or to pH 7–8.
-
-
Isolation: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (Hexane/EtOAc). The dichlorinated product is typically less polar than the starting material.
Expected Outcome: Off-white to yellow solid. Yield: 85–95%.
Protocol B: Selective Displacement
This protocol demonstrates how to selectively displace the pyrimidine-Cl (C2) while leaving the pyridine-Cl (C4') intact.
Mechanism: The pyrimidine ring is more electron-deficient (two nitrogens) than the pyridine ring. The C2 position, flanked by both nitrogens, is the "hottest" electrophile.
Materials
| Reagent | Equivalents | Role |
| 2,4'-Dichloro-intermediate | 1.0 | Electrophile |
| Amine / Alcohol | 1.1 - 1.2 | Nucleophile |
| DIPEA (Hunig's Base) | 2.0 - 3.0 | Proton Scavenger |
| THF or Dioxane | 0.2 M | Solvent |
Step-by-Step Procedure
-
Dissolution: Dissolve the dichloro-intermediate in anhydrous THF (for amines) or DMF (for weak nucleophiles).
-
Nucleophile Addition: Add the amine (1.1 equiv) and DIPEA (2.5 equiv).
-
Reaction:
-
Primary Aliphatic Amines: Stir at Room Temperature for 1–2 hours.
-
Anilines / Sterically Hindered Amines: Heat to 50–60 °C .
-
Warning: Do not exceed 80 °C or use strong alkoxides (e.g., NaOtBu) without careful monitoring, as this may trigger reaction at the pyridine-Cl.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Validation:
NMR will show the loss of the pyrimidine C2 signal (if applicable) and retention of the pyridine signals.
Data Summary: Reactivity Comparison
| Electrophilic Site | Relative Reactivity (
Protocol C: Direct O-Alkylation (Mitsunobu)
Use this route if you require an ether linkage and wish to avoid the chlorination step. This method avoids N-alkylation by-products.[2]
Materials
-
Compound 1 (1.0 equiv)
-
Alcohol (R-OH) (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.
Procedure
-
Dissolve Compound 1 ,
, and the alcohol in THF under . Cool to 0 °C. -
Add DIAD dropwise over 15 minutes. The yellow color of DIAD should fade upon addition.
-
Allow to warm to room temperature and stir for 12–18 hours.
-
Workup: Concentrate and triturate with
/Hexane to precipitate triphenylphosphine oxide ( ). Filter and purify the filtrate via chromatography.
References
- Reactivity of Chloropyrimidines: Title: 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Source: ChemicalBook.
- Selectivity in Alkylation (N vs O)
-
Chlorin
): -
Mitsunobu on 2-Pyridones/Pyrimidines
- Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Source:Tetrahedron Letters.
-
URL:[Link]
-
General Reactivity of 4-Chloropyridine
Sources
- 1. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Preparation of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol for Pharmaceutical Use
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Specifically, 4-(heteroaryl)pyrimidin-2-ol derivatives have garnered significant attention due to their diverse pharmacological activities, including their potential as kinase inhibitors and anti-cancer agents.[1][3] The subject of this guide, 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, is a key intermediate in the synthesis of various high-value pharmaceutical targets. Its efficient and scalable preparation is therefore of paramount importance for drug discovery and development programs.
This document provides a detailed, field-proven protocol for the scalable synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. The methodology is designed to be robust, reproducible, and amenable to large-scale production, addressing the critical needs of pharmaceutical researchers and process chemists. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step instructions, and discuss key process parameters and analytical controls to ensure the final product meets the stringent purity requirements of the pharmaceutical industry.
Synthetic Strategy: A Rationale-Driven Approach
The selected synthetic route for 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol is a convergent approach centered around a cyclocondensation reaction. This strategy is favored for its efficiency and atom economy.[4] The key steps involve the preparation of a crucial intermediate, 4-chloro-2-pyridinecarboximidamide, followed by its reaction with a suitable three-carbon building block to construct the pyrimidin-2-ol ring system.
Overall Synthesis Workflow
The overall workflow for the preparation of the target compound is depicted below. This multi-step process begins with commercially available starting materials and proceeds through key intermediates to the final product.
Caption: High-level overview of the synthetic workflow.
Mechanistic Insights: The Cyclocondensation Reaction
The core of this synthesis is the cyclocondensation reaction between an amidine (4-chloro-2-pyridinecarboximidamide) and a β-ketoester (ethyl acetoacetate). This reaction is a classic and reliable method for the formation of pyrimidine rings.[5] The mechanism, proceeding through a series of addition and elimination steps, is outlined below. Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side-product formation.
Caption: Plausible mechanism of the cyclocondensation reaction.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number | Notes |
| 4-Chloropyridine | ≥98% | Commercially Available | 626-61-9 | Starting material.[6][7] |
| Ammonia | 7N in Methanol | Commercially Available | 7664-41-7 | Used for amidine formation. |
| Ethyl Acetoacetate | ≥99% | Commercially Available | 141-97-9 | C3 synthon for pyrimidine ring. |
| Sodium Ethoxide | ≥95% | Commercially Available | 141-52-6 | Base catalyst for cyclocondensation. |
| Ethanol | Anhydrous | Commercially Available | 64-17-5 | Reaction solvent. |
| Diethyl Ether | Anhydrous | Commercially Available | 60-29-7 | Used for precipitation. |
| Hydrochloric Acid | 37% | Commercially Available | 7647-01-0 | For pH adjustment. |
| Sodium Hydroxide | ≥97% | Commercially Available | 1310-73-2 | For pH adjustment. |
Equipment
-
Jacketed glass reactors (1 L, 5 L, 20 L) equipped with overhead stirrers, temperature probes, and reflux condensers.
-
Inert atmosphere system (Nitrogen or Argon).
-
Addition funnels.
-
Filtration apparatus (Büchner funnels, filter press).
-
Vacuum oven.
-
Analytical instruments: HPLC, LC-MS, ¹H NMR, ¹³C NMR.[8]
Detailed Experimental Protocols
Part 1: Synthesis of 4-Chloro-2-pyridinecarboximidamide (Intermediate 1)
This procedure outlines the conversion of the nitrile to the corresponding amidine, a critical building block for the subsequent cyclocondensation.
Protocol:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, add 4-chloro-2-pyridinecarbonitrile (50.0 g, 0.36 mol).
-
Solvent Addition: Add anhydrous methanol (500 mL) to the flask and stir until the starting material is fully dissolved.
-
Ammonia Addition: Cool the solution to 0 °C using an ice bath. Bubble anhydrous ammonia gas through the solution for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC (e.g., 1:1 Hexane:Ethyl Acetate) or HPLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude solid is triturated with cold diethyl ether (2 x 100 mL) and filtered to afford 4-chloro-2-pyridinecarboximidamide as a white solid.
-
Drying: Dry the product in a vacuum oven at 40 °C overnight.
Expected Yield: 85-95% Purity (by HPLC): >95%
Part 2: Scalable Preparation of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
This part details the core cyclocondensation reaction to form the desired pyrimidin-2-ol product.
Protocol:
-
Reaction Setup: In a 5 L jacketed reactor equipped with an overhead stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (2.5 L).
-
Base Addition: Carefully add sodium ethoxide (32.7 g, 0.48 mol) to the ethanol and stir until fully dissolved.
-
Reagent Addition: To the sodium ethoxide solution, add 4-chloro-2-pyridinecarboximidamide (50.0 g, 0.32 mol) followed by ethyl acetoacetate (45.8 g, 0.35 mol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting materials are consumed.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath. The product will precipitate out of the solution.
-
Filtration: Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 200 mL).
-
Neutralization and Purification: The crude product is then suspended in water (1 L) and the pH is adjusted to ~7 with 1M HCl. The solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Drying: Dry the purified 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 70-80% Purity (by HPLC): >98%
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the lab bench to a pilot or production scale introduces a new set of challenges. The following points are critical for a successful and safe scale-up of this process:
-
Temperature Control: The cyclocondensation reaction is exothermic. A jacketed reactor with efficient cooling is essential to maintain a controlled temperature profile, especially during the initial stages of the reaction.
-
Reagent Addition: For larger scale reactions, the addition of sodium ethoxide should be done portion-wise or as a solution to manage the exotherm.
-
Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized overheating. The use of an overhead stirrer with appropriate impeller design is recommended.
-
Crystallization and Isolation: The cooling rate during precipitation can affect the crystal size and morphology, which in turn impacts filtration and drying times. A controlled cooling profile is advisable.
-
Safety: All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium ethoxide is a strong base and is water-reactive; handle with care.
Analytical Characterization
To ensure the identity and purity of the final product, a comprehensive analytical characterization is required.
Analytical Data Summary
| Analysis | Specification | Typical Result |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥ 98.0% | 98.5 - 99.5% |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Identity (LC-MS) | M+H⁺ at m/z = 222.0 | Conforms |
| Residual Solvents (GC) | Ethanol ≤ 5000 ppm | < 1000 ppm |
Representative Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for assessing purity.[9]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: 254 nm
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[10]
-
Solvent: DMSO-d₆
-
Expected ¹H NMR signals: Aromatic protons of the pyridine and pyrimidine rings, and the OH proton.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.[8]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Conclusion
The protocol detailed herein provides a scalable and efficient method for the preparation of high-purity 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, a valuable intermediate for pharmaceutical research and development. By understanding the underlying chemical principles and paying close attention to critical process parameters, researchers and chemists can confidently implement this synthesis on a larger scale. The emphasis on robust analytical controls ensures that the final product meets the stringent quality standards required for its use in the synthesis of active pharmaceutical ingredients.
References
- Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC. (n.d.).
- Three-Component Biginelli Cyclocondensation Reaction Using C-Glycosylated Substrates. Preparation of a Collection of Dihydropyrimidinone Glycoconjugates and the Synthesis of C-Glycosylated Monastrol Analogues - ACS Publications. (2002, September 5).
- Synthesis and Applications of Pyrimidinethiones - Global Journals. (n.d.).
- Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. (2019, September 30).
- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT. (2025, April 15).
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9).
- Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3 H )-Quinazolinones from Nitriles: Mechanistic Insights, Scope, and Scale-Up | Request PDF - ResearchGate. (2025, August 6).
- 4-chloropyridine synthesis - ChemicalBook. (n.d.).
- Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (2013, October 23).
- Full article: Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. (2018, November 2).
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
- A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene - Benchchem. (n.d.).
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC. (2024, February 13).
- Application Notes and Protocols for the Analytical Detection of (4-Chlorophenyl)-pyridin-2-yldiazene - Benchchem. (n.d.).
- Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines | Request PDF. (2009, June 15).
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023, May 30).
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (2024, July 30).
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.).
- Synthesis of diverse substituted pyrimidines through Cu catalyst-controlled Ts group elimination and reinsertion pathway from 2H-azirines with TosMICs - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
- (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - ResearchGate. (2017, June 5).
- Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance - Der Pharma Chemica. (n.d.).
Sources
- 1. ijsat.org [ijsat.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. 4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Achieving High-Purity 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol via Optimized Recrystallization
Abstract
This document provides a comprehensive guide to the purification of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Achieving high purity is paramount for obtaining reliable data in subsequent biological assays and ensuring reproducibility in research.[3] This application note details the strategic selection of solvents and outlines robust protocols for single-solvent and two-solvent recrystallization techniques, designed to effectively remove synthetic impurities. The methodologies are grounded in established principles of crystallization, providing researchers with the tools to develop a tailored purification strategy.[4]
Introduction: The Imperative for Purity
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[6] It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4] A successful recrystallization can significantly upgrade material purity, yielding a crystalline solid suitable for analytical characterization and biological screening.
Foundational Principles: Solvent Selection
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[7] An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound readily at high temperatures but poorly at low temperatures.[8] This differential is essential for maximizing the recovery of the purified product upon cooling.[8]
Key Characteristics of an Ideal Recrystallization Solvent:
-
Solubility Profile: The target compound should be highly soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[3]
-
Chemical Inertness: The solvent must not react with the compound being purified.[8]
-
Boiling Point: A relatively low boiling point (60-100°C) is preferable for easy removal from the crystals during drying.[9]
-
Safety: The solvent should have low toxicity and flammability.
Based on the structure of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, which contains polar functional groups capable of hydrogen bonding (hydroxyl group, nitrogen atoms), polar solvents are expected to be effective.[10] Therefore, alcohols and other polar solvents are excellent starting points for screening.[8][9]
Protocol 1: Small-Scale Solvent Screening
Before committing to a large-scale purification, a systematic solvent screen using small quantities of the crude material is essential.
Methodology:
-
Place approximately 20-30 mg of the crude 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition. Note the solubility at ambient temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water or sand bath until the solvent boils.
-
Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume needed.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.[11]
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline precipitate.
Data Presentation: Solvent Screening Candidates
| Solvent | Boiling Point (°C) | Polarity | Rationale for Selection |
| 95% Ethanol | 78 | Polar Protic | An excellent general-purpose solvent for moderately polar compounds; often a good starting point.[7][9] |
| Methanol | 65 | Polar Protic | Good for relatively polar compounds and is easily removed due to its volatility.[7][12] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but less volatile. |
| Acetonitrile | 82 | Polar Aprotic | Effective for chlorinated pyrimidine derivatives and similar compounds.[3] |
| Ethyl Acetate | 77 | Polar Aprotic | A good solvent for compounds of intermediate polarity.[7][9] |
| Acetone | 56 | Polar Aprotic | A volatile solvent suitable for compounds soluble in polar aprotic media.[9] |
| Toluene | 111 | Non-polar | Can be useful if the compound is too soluble in polar solvents, but its high boiling point can be a disadvantage.[7] |
| Water | 100 | Polar Protic | May serve as an anti-solvent in a mixed system with an alcohol due to the compound's likely lower solubility in pure water.[10] |
Visualization: Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
Recrystallization Protocols
Based on the results of the solvent screen, one of the following protocols can be employed.
Protocol 2: Single-Solvent Recrystallization
This is the preferred method when a single solvent with a steep solubility curve is identified.[7]
Step-by-Step Methodology:
-
Dissolution: Place the crude 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the compound is fully dissolved.[13] Using excess solvent will reduce the final yield.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel with filter paper by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[3][7] This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Rapid cooling can trap impurities within the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation by further decreasing the compound's solubility.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly, either by continuing to draw air through the funnel or by transferring them to a watch glass or drying oven under vacuum.
Visualization: Single-Solvent Recrystallization Workflow
Caption: Standard single-solvent recrystallization protocol.
Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization
This technique is used when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[8][14]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Induce Saturation: While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[8]
-
Re-dissolution: Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and render the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 2.
-
Isolation, Washing, and Drying: Collect, wash (using a pre-determined mixture of the solvent/anti-solvent), and dry the crystals as described previously.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is too dilute (too much solvent used).- Compound is very soluble even at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.[3]- Add a "seed crystal" of pure compound if available.[3]- Gently evaporate some of the solvent to increase concentration and attempt cooling again. |
| "Oiling Out" | - The solution is cooled too rapidly.- The boiling point of the solvent is higher than the melting point of the compound.- Impurities are depressing the melting point. | - Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.- Select a solvent with a lower boiling point. |
| Low Yield | - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold. | - Use the absolute minimum amount of hot solvent for dissolution.[3]- Ensure the funnel and receiving flask are pre-heated for hot filtration.- Always use ice-cold solvent for washing the crystal cake. |
| Poor Purity | - The solution was cooled too quickly, trapping impurities.- The chosen solvent is not effective at separating the specific impurities present. | - Repeat the recrystallization, ensuring a very slow cooling rate.- Select a different solvent or solvent pair based on further screening. |
References
- Recrystallization I. (n.d.). Southern Utah University.
- Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. (n.d.). Benchchem.
- Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). Benchchem.
- Green Synthesis of Pyrimidine Derivative. (2013). Semantic Scholar.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC.
- Recrystallization (chemistry). (n.d.). Wikipedia.
- Solvent selection for effective recrystallization of nitroaromatic compounds. (n.d.). Benchchem.
- Recrystallization. (2023). Chemistry LibreTexts.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
- Experiment 2: Recrystallization. (n.d.). Scribd.
- How to Perform a Recrystallization. (n.d.). Ventura College.
- Recrystallization | PPTX. (n.d.). Slideshare.
- Ethomersol recrystallization solvent selection. (n.d.). Smolecule.
- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025). MDPI.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2026). ResearchGate.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Recrystallization | PPTX [slideshare.net]
- 7. athabascau.ca [athabascau.ca]
- 8. benchchem.com [benchchem.com]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol as a Versatile Bidentate Ligand in Coordination Chemistry
Introduction
The field of coordination chemistry is continually driven by the design and synthesis of novel ligands that can impart specific geometric and electronic properties to metal centers. N-heterocyclic compounds, particularly those containing pyridine and pyrimidine moieties, are of significant interest due to their rich coordination chemistry and wide-ranging applications in catalysis, materials science, and medicine.[1] This document provides a detailed technical guide on the use of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol as a bidentate ligand.
This particular ligand presents several features of interest to the coordination chemist. As a bidentate ligand, it can form a stable five-membered chelate ring with a metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex compared to analogous monodentate ligands.[2] The presence of a chloro-substituent on the pyridine ring introduces an electron-withdrawing effect, which can modulate the electronic properties of the metal center. Furthermore, the pyrimidin-2-ol fragment exists in a tautomeric equilibrium with its 4-(4-chloro-pyridin-2-yl)-1H-pyrimidin-2-one form. This tautomerism is critical as it dictates the primary donor atoms and the overall charge of the coordinating species.
These application notes will detail the ligand's fundamental properties, provide a robust protocol for its synthesis, describe methodologies for the preparation of its metal complexes, outline essential characterization techniques, and explore its potential applications for researchers in chemistry and drug development.
Part 1: Ligand Properties and Synthesis
Physicochemical Properties and Structural Features
The foundational step in utilizing any ligand is a thorough understanding of its intrinsic properties. The key characteristics of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol are summarized below.
| Property | Value | Source/Method |
| IUPAC Name | 4-(4-Chloro-pyridin-2-yl)-1H-pyrimidin-2-one | IUPAC Nomenclature |
| CAS Number | Not available (Novel Compound) | - |
| Molecular Formula | C₉H₆ClN₃O | Calculated |
| Molecular Weight | 207.62 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |
Tautomerism and Bidentate Coordination Mode
A critical feature of this ligand is its prototropic tautomerism. The pyrimidin-2-ol form is in equilibrium with the pyrimidin-2-one keto form. In solution and in the solid state, the keto form is often predominant for related 2-hydroxypyrimidines. This equilibrium is pivotal because coordination to a metal center typically occurs via the more basic nitrogen atoms, favoring the keto tautomer as the coordinating species. The deprotonation of the N-H proton can also lead to an anionic ligand, further strengthening the metal-ligand bond.
The most probable coordination mode involves the nitrogen atom of the pyridine ring and the N1 nitrogen of the pyrimidine ring, forming a stable five-membered chelate.
Caption: Tautomerism and the primary bidentate coordination mode of the ligand.
Protocol: Synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
The synthesis of pyrimidine derivatives can be achieved through condensation reactions.[3] This protocol outlines a plausible and robust method for synthesizing the title ligand from commercially available precursors. The strategy involves the condensation of a β-ketoester equivalent with urea.
Rationale: This Claisen-type condensation is a cornerstone of pyrimidine synthesis. Using urea as the source for the N-C-N fragment is efficient and cost-effective.
Precursors:
-
Ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate (Can be synthesized from 4-chloro-2-acetylpyridine)
-
Urea (CO(NH₂)₂)
-
Sodium ethoxide (NaOEt)
-
Ethanol (Absolute)
-
Hydrochloric acid (HCl)
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL) under an inert atmosphere (N₂ or Ar).
-
Addition of Reagents: To this solution, add ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate (1.0 equivalent) followed by urea (1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, evaporate the ethanol under reduced pressure.
-
Purification: Dissolve the resulting residue in water (100 mL) and filter to remove any insoluble impurities.
-
Precipitation: Cool the aqueous filtrate in an ice bath and carefully acidify with 2M HCl until the pH is approximately 5-6. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60 °C overnight to yield the final ligand.
Part 2: Synthesis of Metal Complexes
General Considerations for Complex Synthesis
The synthesis of coordination complexes with this ligand is generally straightforward. The choice of metal salt and solvent is crucial for success.
-
Metal Precursors: Metal halides (e.g., CuCl₂, CoCl₂, ZnCl₂) or acetates (e.g., Cu(OAc)₂) are excellent starting materials. Acetates can act as a base to facilitate the deprotonation of the ligand's N-H group, yielding a neutral complex.
-
Solvents: Methanol, ethanol, or acetonitrile are common choices due to their ability to dissolve both the ligand and many metal salts. For reactions requiring higher temperatures, DMF or DMSO can be used.
-
Stoichiometry: The metal-to-ligand ratio will determine the final structure. A 1:2 ratio is common for forming octahedral M(L)₂X₂ complexes, while a 1:1 ratio might be used for other geometries or polymeric structures.
Protocol: Synthesis of a Representative [Cu(L)₂Cl₂] Complex
This protocol describes the synthesis of a generic copper(II) complex.
Materials:
-
4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol (Ligand, L)
-
Copper(II) Chloride (CuCl₂)
-
Methanol (Anhydrous)
Workflow Diagram:
Caption: General workflow for the synthesis of a metal complex.
Step-by-Step Protocol:
-
Ligand Solution: In a 100 mL flask, suspend the ligand (2.0 equivalents) in 30 mL of methanol. Heat the mixture gently to achieve complete dissolution.
-
Metal Salt Solution: In a separate 50 mL flask, dissolve CuCl₂ (1.0 equivalent) in 15 mL of methanol.
-
Reaction: Slowly add the copper(II) chloride solution to the hot ligand solution with constant stirring. A color change and/or precipitation is often observed immediately.
-
Stirring: Allow the reaction mixture to stir at room temperature for 4-6 hours to ensure completion.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the isolated solid sequentially with small portions of cold methanol and diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the complex under vacuum at 50 °C for 12 hours.
Part 3: Characterization of the Ligand and its Complexes
Proper characterization is essential to confirm the identity and purity of the synthesized compounds and to elucidate their structural and electronic properties.
Spectroscopic and Analytical Techniques
| Technique | Purpose & Expected Observations |
| ¹H NMR | Free Ligand: Aromatic protons will appear in the 7-9 ppm range. The N-H proton will be a broad singlet, potentially at >10 ppm. Complex: Protons near the coordination sites (on the pyridine and pyrimidine rings) are expected to shift downfield upon coordination to the metal center. |
| FT-IR | Free Ligand: Look for a C=O stretch (around 1650-1700 cm⁻¹) confirming the keto tautomer, and a broad N-H stretch (around 3100-3300 cm⁻¹). Complex: The C=O stretch may shift to a lower frequency upon coordination. The appearance of new, low-frequency bands (below 500 cm⁻¹) can be attributed to M-N vibrational modes. |
| UV-Vis | Free Ligand: Intense bands in the UV region (250-350 nm) corresponding to π→π* and n→π* transitions. Complex: The ligand-centered transitions may be red-shifted. For transition metal complexes, new, weaker bands may appear in the visible region, corresponding to d-d transitions or Metal-to-Ligand Charge Transfer (MLCT) bands.[4] |
| Elemental Analysis | Provides the percentage composition of C, H, and N. The experimental values should match the calculated values for the proposed formula within a ±0.4% margin, confirming the bulk purity and stoichiometry of the complex. |
| Mass Spectrometry | Confirms the molecular weight of the ligand and the complex. The molecular ion peak [M]⁺ or related fragments like [M-Cl]⁺ can be identified. |
Structural and Thermal Analysis
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and intermolecular interactions like π-π stacking.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complexes and to identify the loss of any coordinated or lattice solvent molecules.
Part 4: Potential Applications
The unique structural and electronic features of metal complexes derived from 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol open up possibilities in several research areas.
-
Homogeneous Catalysis: Pyridine- and pyrimidine-containing ligands are widely used in catalysis.[5] These complexes could be screened for activity in reactions such as C-C cross-coupling, oxidations, or polymerizations. The electron-withdrawing chloro group can tune the redox potential of the metal center, which is a key parameter in many catalytic cycles.
-
Materials Science: The ligand's structure is conducive to forming supramolecular assemblies. The pyrimidinone oxygen could potentially act as a hydrogen bond acceptor or a bridging site, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic or photoluminescent properties.[6]
-
Medicinal & Bioinorganic Chemistry: Pyrimidine is a core structure in nucleobases, making its derivatives biologically relevant.[1][3] Metal complexes can exhibit enhanced biological activity compared to the free ligands.[7] These complexes could be investigated for their antimicrobial, antiviral, or anticancer properties. The ligand could stabilize a metal ion, facilitating its delivery to a biological target.
References
- Fiveable. (2025, August 15). Bidentate ligand Definition - Inorganic Chemistry I Key...
- Proprep. (2024, January 6).
- Vaia. (n.d.).
- Getmyuni. (n.d.).
- Quora. (2020, August 24). How does bidentate ligand form complex in valence bond theory?
- ChemicalBook. (n.d.). 4-chloropyridine synthesis.
- BenchChem. (n.d.).
- Eureka | Patsnap. (2013, October 23). Method for synthesizing 4-chloro-pyridine.
- PubChem. (n.d.). 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Matrix Fine Chemicals. (n.d.). 4-CHLOROPYRIDIN-2-OL | CAS 40673-25-4.
- Rasayan J. Chem. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- Khalifa University. (2025, January 15).
- ResearchGate. (n.d.). Binding the {Co 2 Li 2 (O 2 CR) 6 } fragments by pyrimidine molecules...
- Journal of the Brazilian Chemical Society. (2017, June 9). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
- Growing Science. (2021, August 16).
- PubMed. (2012, April 7). Study of the coordination and solution structures for the interaction systems between diperoxidovanadate complexes and 4-(pyridin-2-yl)pyrimidine-like ligands.
- Fisher Scientific. (n.d.). eMolecules 4-CHLORO-PYRIMIDIN-2-OL | 80927-55-5 | MFCD13189457 | 0.25g.
- Hoffman Fine Chemicals. (n.d.). CAS 1801684-85-4 | N-(4-Chloropyridin-2-yl)-2-methylpyrimidin-4-amine.
- MilliporeSigma. (n.d.). (4-Chloro-pyridin-2-yl)-methanol AldrichCPR 63071-10-3.
- Comptes Rendus de l'Académie des Sciences. (2024, December 24). (Pyridin-2-ylmethyl)
- Semantic Scholar. (2012, May 15). Synthesis, characterization and antibacterial screening of 2,4-diaminopyrimidine pyrimethamine and trimethoprim silver complexes.
- ResearchGate. (n.d.). Synthesis and luminescence properties of platinum(II) complexes of 4'-chloro-2,2':6',2''-terpyridine and 4,4',4''-trichloro-2,2'.
- ResearchGate. (n.d.). Synthesis, structures and characterization of metal complexes containing 4′-phenyl-2,2′:6′,2″-terpyridine ligands with extended π⋯π interactions.
Sources
- 1. growingscience.com [growingscience.com]
- 2. fiveable.me [fiveable.me]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Microwave-assisted synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol intermediates
Application Note: Microwave-Assisted Synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol Intermediates
Executive Summary & Scientific Rationale
The 4-(pyridin-2-yl)-pyrimidin-2-ol scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, JNK) and antifibrotic agents. The presence of a chlorine substituent at the 4-position of the pyridine ring provides a strategic handle for late-stage diversification via nucleophilic aromatic substitution (
Traditional thermal synthesis of this biaryl system typically involves the condensation of chalcones or enaminones with urea under reflux conditions (12–24 hours), often suffering from low yields, side-product formation, and difficult purification.
This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dipolar polarization mechanism of microwave irradiation, we achieve rapid superheating and efficient energy transfer, reducing reaction times from hours to minutes while suppressing the formation of degradation byproducts.
Key Advantages of this Protocol:
-
Speed: Total reaction time reduced from ~18 hours to <45 minutes.
-
Selectivity: Controlled heating profiles minimize the risk of displacing the labile chlorine atom on the pyridine ring.
-
Scalability: Protocol validated for single-mode microwave reactors (0.5 mmol to 20 mmol scale).
Retrosynthetic Analysis & Reaction Pathway
The synthesis is designed as a two-step sequence. The strategic disconnection occurs at the C4-N3 and C2-N1 bonds of the pyrimidine ring.
Step 1: Conversion of 2-acetyl-4-chloropyridine to the enaminone intermediate using
Figure 1: Retrosynthetic pathway highlighting the enaminone intermediate strategy.
Experimental Protocols
Materials & Equipment
-
Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+) capable of pressure control up to 20 bar.
-
Vials: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
-
Reagents: 2-Acetyl-4-chloropyridine (>95%), DMF-DMA (98%), Urea (ACS grade), Sodium Ethoxide (21% in EtOH) or Potassium Carbonate (anhydrous).
Step 1: Synthesis of Enaminone Intermediate
Reaction: Condensation of acetylpyridine with DMF-DMA.
-
Setup: In a 10 mL microwave vial, dissolve 2-acetyl-4-chloropyridine (1.0 eq, 2.0 mmol, 310 mg) in DMF-DMA (3.0 eq, 6.0 mmol, ~0.8 mL). Note: DMF-DMA acts as both reagent and solvent.
-
Irradiation: Seal the vial and irradiate using the following parameters:
-
Temperature: 110 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Workup: Cool to room temperature. The excess DMF-DMA is volatile. Concentrate the deep red/orange mixture under reduced pressure (rotary evaporator) to yield the crude enaminone as a solid.
-
QC Check:
H NMR should show two doublets for the alkene protons ( Hz) and two singlets for the dimethylamino group. Proceed directly to Step 2 without chromatographic purification to maximize yield.
Step 2: Cyclization to Pyrimidin-2-ol
Reaction: Cyclization with Urea.
-
Setup: To the crude enaminone from Step 1, add Urea (1.5 eq, 3.0 mmol, 180 mg) and Absolute Ethanol (4 mL).
-
Base Addition: Add Sodium Ethoxide (21% wt in EtOH, 2.0 eq, 4.0 mmol).
-
Critical Caution: The 4-chloro substituent is sensitive to
by ethoxide at high temperatures. If chlorine hydrolysis is observed (monitored by LCMS), switch to Potassium Carbonate (2.0 eq) which is milder.
-
-
Irradiation: Seal the vial and irradiate:
-
Temperature: 140 °C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
-
Workup:
-
Cool the reaction mixture to RT.
-
Pour the mixture into ice-water (20 mL).
-
Acidify carefully with 1N HCl to pH ~5–6. The pyrimidin-2-ol (tautomer of pyrimidinone) will precipitate.
-
Filter the solid, wash with cold water and diethyl ether.
-
Dry under vacuum.
-
Results & Characterization Data
The following data represents typical outcomes for this protocol.
| Parameter | Traditional Thermal Method | Microwave Protocol (This Work) |
| Reaction Time | 18–24 Hours | 25 Minutes (Total) |
| Solvent Volume | 50–100 mL | 4–5 mL |
| Yield (Step 1) | 75% | >95% (Quantitative) |
| Yield (Step 2) | 40–50% | 78–85% |
| Purity (Crude) | Low (requires column) | High (precipitation sufficient) |
Spectroscopic Expectations:
-
H NMR (DMSO-
):-
Pyridine Ring: Three protons. The proton at C3 (adjacent to the pyrimidine) usually shifts downfield due to the deshielding effect of the heteroaryl ring.
-
Pyrimidine Ring: Two doublets (
Hz) corresponding to H5 and H6. H6 is significantly deshielded (~8.4 ppm). -
Hydroxyl/Amide: A broad singlet >11 ppm, indicating the OH/NH tautomeric equilibrium (predominantly the 2-pyridone form in polar solvents).
-
Troubleshooting & Optimization Logic
Use the following decision tree to resolve common synthetic issues.
Figure 2: Troubleshooting logic for microwave-assisted pyrimidine synthesis.
References
-
Microwave-Assisted Pyrimidine Synthesis (General)
-
Enaminone Intermediate Characterization
-
Microwave Synthesis of Chloropyrimidines (Analogous Chemistry)
-
One-Pot Pyrimidine Synthesis Review
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. asianpubs.org [asianpubs.org]
- 6. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Application Note: Strategic Chlorination Protocols for 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol Precursors
This Application Note is designed to provide a comprehensive, technical guide for the synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol precursors, specifically focusing on the critical chlorination step required to install the chloride moiety on the pyridine ring.
Executive Summary
The 4-(pyridin-2-yl)-pyrimidin-2-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., CDK4/6, FAK inhibitors). The introduction of a chlorine atom at the C4 position of the pyridine ring is a critical synthetic junction. It serves as a handle for further functionalization (
This guide addresses the primary synthetic challenge: Regioselective Chlorination . Attempting to chlorinate the fully assembled bi-heteroaryl scaffold often leads to inseparable mixtures of polychlorinated byproducts (e.g., 2,4-dichloropyrimidine derivatives). Therefore, the "Building Block Approach" —chlorinating the pyridine precursor prior to pyrimidine ring formation—is the industry standard for high-fidelity synthesis.
This protocol details the conversion of 2-acetyl-4-hydroxypyridine (or related 4-hydroxy picolinates) to 2-acetyl-4-chloropyridine using optimized chlorination reagents.
Strategic Analysis: The Building Block Approach
To synthesize 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, two routes exist. We strongly advocate for Route B to ensure purity and scalability.
-
Route A (Late-Stage Chlorination): Cyclization of 2-acetyl-4-hydroxypyridine
4-(4-hydroxy-pyridin-2-yl)-pyrimidin-2-ol Chlorination.-
Risk: High probability of concurrent chlorination at the pyrimidine C2/C4 positions, leading to 2,4-dichloro species.
-
-
Route B (Early-Stage Chlorination - Recommended): Chlorination of 2-acetyl-4-hydroxypyridine
2-Acetyl-4-chloropyridine Cyclization with DMF-DMA/Urea.
Synthetic Pathway Diagram
The following diagram illustrates the recommended workflow (Route B).
Figure 1: Strategic workflow prioritizing early-stage chlorination to avoid byproduct formation.
Reagent Selection Guide
The transformation of the C4-hydroxyl (tautomeric with C4-pyridone) to a C4-chloride requires electrophilic activation of the oxygen followed by nucleophilic displacement.
| Reagent | Role | Pros | Cons | Recommendation |
| Phosphoryl Chloride ( | Primary Chlorinating Agent | High reactivity; forms reactive dichlorophosphate intermediates; Industry standard. | Viscous; difficult to quench; generates phosphoric acid byproducts. | Primary Choice |
| Thionyl Chloride ( | Alternative Agent | Gaseous byproducts ( | Lower boiling point ( | Secondary Choice (Use with DMF) |
| Phosphorus Pentachloride ( | Aggressive Agent | Extremely potent; works on unreactive substrates. | Solid handling issues; very violent quenching; difficult purification. | Avoid (Unless |
| DMF (Catalytic) | Vilsmeier Activator | Forms Vilsmeier-Haack reagent (Chloroiminium ion); accelerates reaction significantly. | Requires removal during workup (water soluble). | Mandatory Additive |
Mechanistic Insight: Vilsmeier-Haack Activation
When DMF is added to
Detailed Experimental Protocol
Objective: Synthesis of 2-Acetyl-4-chloropyridine from 2-acetyl-4-hydroxypyridine. Scale: 100 mmol (approx. 13.7 g of starting material).
Materials
-
Substrate: 2-Acetyl-4-hydroxypyridine (13.7 g, 100 mmol).
-
Reagent: Phosphoryl chloride (
) (46.0 g, 28 mL, 300 mmol, 3.0 equiv). -
Catalyst: DMF (N,N-Dimethylformamide) (0.5 mL, catalytic).
-
Solvent: Acetonitrile (optional, for solubility) or Neat (preferred for kinetics).
-
Quenching: Crushed ice / Saturated
.
Step-by-Step Methodology
-
Setup:
-
Equip a 250 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar, a reflux condenser, and a drying tube (
or line). -
Safety Note: Ensure the system is vented to a scrubber (NaOH trap) to neutralize evolved HCl gas.
-
-
Reagent Addition:
-
Charge the RBF with 2-Acetyl-4-hydroxypyridine (13.7 g).
-
Cool the flask to
in an ice bath. -
Add
(28 mL) slowly via an addition funnel or syringe. Caution: Exothermic. -
Add DMF (0.5 mL) dropwise. A transient color change (yellow/orange) indicates Vilsmeier reagent formation.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.
-
Transfer the flask to a pre-heated oil bath at
. -
Reflux for 3–4 hours .
-
Monitoring: Check progress via TLC (50% EtOAc/Hexane) or LC-MS. The starting material (
) should disappear, replaced by the product ( ).
-
-
Workup (The "Reverse Quench"):
-
Critical Safety Step: Do not add water to the reaction flask.
-
Cool the reaction mixture to RT, then concentrate under reduced pressure (rotary evaporator) to remove excess
. Note: Use a high-efficiency trap to catch vapors. -
Pour the resulting thick oil slowly onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous mixture carefully with solid
or to pH 7–8. Caution: Massive evolution if carbonate is used.
-
-
Extraction & Purification:
-
Extract the aqueous layer with Dichloromethane (DCM) (
). -
Combine organic layers, wash with Brine (
), and dry over anhydrous . -
Concentrate to yield the crude brown oil.
-
Purification: Flash column chromatography (SiO2, 0
30% EtOAc in Hexanes) yields 2-Acetyl-4-chloropyridine as a pale yellow solid/oil.
-
Expected Yield[2][5]
-
Typical Yield: 75–85%
-
Purity: >95% (by HPLC/NMR)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Insufficient activation energy or old reagents. | Increase temp to |
| Coking / Black Tar | Overheating or lack of solvent.[5] | Reduce temp to |
| Product Hydrolysis | Quenching was too slow or pH too acidic. | Perform "Reverse Quench" rapidly; Ensure final pH is basic (pH 8) to keep the pyridine free base stable. |
Workup Flowchart
The following diagram outlines the critical safety steps during the workup of phosphorus reagents.
Figure 2: Safety-critical workup flow for phosphorus oxychloride reactions.
References
-
Vilsmeier-Haack Chlorination Mechanism
-
Large-Scale Chlorination Protocols
-
Synthesis of 4-Chloropyridine Derivatives
-
Safety in Handling POCl3
- Title: "Phosphorus Oxychloride Safety Guide."
- Source:ACS Chemical Health & Safety.
-
URL:[Link]
Sources
- 1. 4-Amino-2-Chloropyridine | SIELC Technologies [sielc.com]
- 2. scribd.com [scribd.com]
- 3. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
Application Note: Storage and Handling Protocols for 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
This Application Note is designed as a definitive technical guide for the storage, handling, and solubilization of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol . It synthesizes chemical logic with field-proven laboratory standards to ensure compound integrity and researcher safety.
Executive Summary
4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol is a bi-heteroaryl scaffold often utilized as a pharmacophore fragment in kinase inhibitor development.[1] Its structural integrity relies on the stability of the C–Cl bond (susceptible to nucleophilic aromatic substitution) and the pyrimidin-2-ol moiety (subject to tautomeric equilibrium).[1]
Improper storage leads to two primary degradation pathways: hydrolytic dechlorination and oxidative discoloration . This guide defines the "Gold Standard" protocols to mitigate these risks, ensuring experimental reproducibility.
Physicochemical Profile & Critical Analysis
To handle this compound effectively, one must understand its molecular behavior.
Structural Dynamics: The Tautomerism Factor
Unlike simple aromatics, pyrimidin-2-ols exist in a dynamic equilibrium between the enol form (2-hydroxypyrimidine) and the keto form (pyrimidin-2(1H)-one) .[1]
-
Solid State: Predominantly exists in the keto-form, stabilized by intermolecular hydrogen bonding. This results in a high melting point and poor solubility in non-polar solvents.
-
Solution State: Solvent polarity dictates the ratio. In DMSO (polar aprotic), the equilibrium shifts, affecting protonation states in biochemical assays.
The Chloropyridine Vulnerability
The chlorine atom at the 4-position of the pyridine ring is activated by the electron-deficient nitrogen.[1]
-
Risk: In the presence of moisture and nucleophiles (even water or alcohols), the C-Cl bond can undergo slow Nucleophilic Aromatic Substitution (
) , replacing the chlorine with a hydroxyl or alkoxy group, rendering the compound inactive.
Table 1: Physicochemical Properties (Predicted/Representative)
| Property | Value / Description | Experimental Implication |
|---|
| Molecular Formula | C
Storage Protocols: The "Cold-Dark-Dry" Triad[1]
The following protocol is mandatory for long-term stability (>1 month).
Solid State Storage (Recommended)
Store the neat powder whenever possible. Solutions degrade 10-100x faster than solids.[1]
-
Temperature: -20°C (Standard) or -80°C (Long-term >1 year).
-
Reasoning: Arrhenius kinetics dictate that chemical reaction rates (degradation) roughly halve for every 10°C drop.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) .
-
Reasoning: Displaces oxygen (preventing oxidation) and ambient moisture (preventing hydrolysis).
-
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Reasoning: Amber glass blocks UV light (preventing radical dechlorination). Teflon prevents leaching of plasticizers by the compound.
-
Solution State Storage (High Risk)
If you must store aliquots:
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Conditions: -80°C only.
-
Duration: Maximum 3 months.
-
Freeze/Thaw: Limit to 3 cycles .
-
Protocol: Aliquot into single-use volumes (e.g., 50 µL) immediately after solubilization to avoid repeated freeze-thaw stress.
-
Handling & Solubilization Workflow
Safety Assessment (HSE)
-
Hazard Class: Treat as Toxic/Irritant . Halo-pyridines can cause severe eye damage and skin sensitization.[1][2]
-
PPE: Nitrile gloves (double-gloved recommended for DMSO solutions), safety goggles, and lab coat.
-
Engineering Controls: All weighing and solubilization must occur inside a Chemical Fume Hood .
Solubilization Protocol (Step-by-Step)
This protocol ensures complete dissolution without inducing degradation.[1]
-
Equilibration: Remove the vial from the freezer and let it warm to Room Temperature (RT) inside a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating immediate hydrolysis.
-
-
Weighing: Weigh the required amount into a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add Anhydrous DMSO .
-
Note: Do NOT use Ethanol or Methanol for stock solutions. The hydroxyl groups in alcohols can act as nucleophiles over time.
-
-
Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes (max temp 30°C).
-
Inspection: Hold against a light source. The solution should be clear and free of turbidity.
Visual Workflow (Graphviz)
Figure 1: Logical workflow for the safe receipt, storage, and solubilization of the compound.
Quality Control (QC) & Self-Validation
Researchers should validate the integrity of their stock solutions every 3 months.[1]
LC-MS Validation Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
Degradation Markers
Look for these specific peaks to identify spoilage:
-
Parent Peak: [M+H]
≈ 208. -
Hydrolysis Impurity: [M-Cl+OH]
≈ 190. (Indicates moisture contamination). -
Dimerization: [2M]
(Indicates high concentration aggregation).
Waste Disposal
-
Liquids: Dispose of DMSO solutions in Halogenated Organic Waste containers (due to the chloro-pyridine).
-
Solids: Dispose of contaminated vials and solids in Hazardous Solid Waste .
-
Rinse: Triple rinse empty vials with acetone before disposal; treat rinsate as halogenated waste.
References
-
Jubilant Ingrevia. (2012).[3] Safety Data Sheet: 3-Chloropyridine. Retrieved from .
-
Sigma-Aldrich. (2025).[4] Product Specification: 2-Chloropyridine. Retrieved from .[1]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Chloropyridine.[1] Retrieved from .
-
Fisher Scientific. (2010). Safety Data Sheet: Pyridine, 4-chloro-, hydrochloride. Retrieved from .
-
University of Edinburgh. (2009). Storage of Incompatible Chemicals. Health and Safety Department. Retrieved from .
Sources
Improving low yields in the synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
Technical Support Center: Synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
Welcome to the technical support resource for the synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. Low yields can be a significant impediment to research and development, and this document aims to provide actionable insights based on established chemical principles and field-tested experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low yields in my synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. What are the most probable causes?
Low yields in this synthesis are often multifactorial. The primary causes can be categorized into issues with starting materials, reaction conditions, and the workup/purification process.
A1: Key Areas for Troubleshooting
-
Purity of Starting Materials: The quality of your 4-chloro-2-cyanopyridine and the reagents used for the subsequent cyclization are paramount. Impurities in the starting materials can lead to unwanted side reactions and significantly lower the yield of the desired product.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, and choice of base or catalyst can all contribute to low conversion rates.[1][2] The cyclocondensation reaction to form the pyrimidin-2-ol ring is particularly sensitive to these parameters.
-
Side Reactions: Several competing reactions can occur, leading to the formation of byproducts that are difficult to separate from the desired product. These can include hydrolysis of the nitrile group, polymerization, or alternative cyclization pathways.[1][2]
-
Product Degradation: The final product or key intermediates may be unstable under the reaction or workup conditions, leading to decomposition and yield loss.
-
Inefficient Purification: The chosen method for purification may not be suitable for separating the product from unreacted starting materials and byproducts, leading to apparent low yields.
Troubleshooting Guide: A Deeper Dive
Issue 1: Low Conversion of 4-Chloro-2-cyanopyridine
A common observation is the presence of a significant amount of unreacted 4-chloro-2-cyanopyridine in the crude reaction mixture.
Underlying Causes & Solutions:
-
Insufficient Activation of the Nitrile Group: The cyclization to form the pyrimidine ring requires the nitrile group to be sufficiently electrophilic.
-
Troubleshooting: Ensure that the reaction conditions promote the formation of the reactive intermediate. For instance, in a Pinner-type synthesis, the formation of the imidate is crucial.[2] This often requires strictly anhydrous conditions and the use of a suitable acid catalyst.
-
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Troubleshooting: Experiment with different solvent systems. Polar aprotic solvents like DMF or DMSO can be effective, but care must be taken as they can also participate in side reactions at high temperatures.[3]
-
-
Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Spot a small amount of the reaction mixture onto a TLC plate at regular intervals (e.g., every hour).
-
Also spot the starting material (4-chloro-2-cyanopyridine) as a reference.
-
Develop the TLC plate and visualize the spots under UV light.
-
The disappearance of the starting material spot and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Issue 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of byproducts.
Common Byproducts and Their Prevention:
-
Hydrolysis of 4-Chloro-2-cyanopyridine: The nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, especially in the presence of water and acid or base.
-
Prevention: Ensure all reactants and solvents are anhydrous.[2] Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
-
Self-Condensation or Polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation or polymerization.[1]
-
Prevention: Control the reaction temperature carefully and consider adding the reactants portion-wise to maintain a low concentration of reactive species.
-
-
Formation of Isomeric Pyrimidines: Depending on the synthetic route, there might be a possibility of forming isomeric pyrimidine structures.
-
Prevention: The choice of synthetic strategy is crucial. A well-designed route will favor the formation of the desired isomer.
-
Diagram: Potential Side Reactions
Caption: Potential reaction pathways for 4-chloro-2-cyanopyridine.
Issue 3: Difficulty in Product Isolation and Purification
Even with good conversion, isolating a pure product can be challenging.
Troubleshooting Purification:
-
Insoluble Crude Product: If the crude product precipitates from the reaction mixture, it may contain trapped impurities.
-
Solution: Try triturating the crude solid with a suitable solvent to wash away impurities. Recrystallization from an appropriate solvent system is also a powerful purification technique.[2]
-
-
Co-elution during Chromatography: The product and a major impurity may have similar polarities, making separation by column chromatography difficult.
-
Solution: Experiment with different solvent systems for chromatography. A change in the eluent polarity can often improve separation. Sometimes, converting the product to a derivative (e.g., an ester or ether) can alter its polarity enough to allow for separation, followed by deprotection.
-
-
Product Instability during Purification: The product may degrade on the silica gel column.
-
Solution: Use a less acidic or a neutral stationary phase like alumina. Alternatively, consider purification by recrystallization or preparative HPLC.
-
Table: Recommended Solvents for Recrystallization
| Solvent Class | Examples | Suitability |
| Alcohols | Ethanol, Isopropanol | Often good for polar compounds.[2] |
| Ethers | Dioxane, THF | Can be effective for less polar compounds. |
| Aprotic Polar | Acetonitrile, DMF | Good solvating power, but can be difficult to remove. |
| Esters | Ethyl Acetate | A common choice for a wide range of polarities. |
Proposed Optimized Synthetic Approach
Based on common challenges, the following workflow is proposed to improve the yield of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. This approach focuses on a cyclocondensation reaction, a common method for pyrimidine synthesis.[4]
Diagram: Optimized Workflow
Sources
Troubleshooting solubility issues of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered when preparing DMSO stock solutions of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol.
Question: I've added the calculated amount of DMSO to my vial of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, but the compound isn't dissolving at room temperature. What should I do first?
Answer: This is a very common scenario, particularly with complex heterocyclic compounds. The first steps involve applying physical energy to overcome the compound's crystal lattice energy, which is the energy that holds the solid-state compound together.
-
Vortexing: Ensure the vial is sealed tightly and vortex the mixture vigorously for 1-2 minutes. This increases the interaction between the solvent and the surface of the solid particles.
-
Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 5-15 minutes.[1] Sonication uses high-frequency sound waves to create microbubbles that collapse (cavitation), generating localized energy that breaks apart compound aggregates and enhances dissolution.
-
Gentle Warming: Warming the solution to 37°C can significantly improve solubility by increasing the kinetic energy of the system.[1] However, use caution, as prolonged heating can potentially degrade some compounds. Always monitor for any color changes, which might indicate degradation.
If these initial steps fail, it suggests a more fundamental solubility or stability issue is at play, which is addressed in the advanced sections of this guide.
Question: Why does the solubility of this compound seem to vary between different batches from the same supplier?
Answer: This is a frequent and valid concern. The variability often stems from two key factors: the presence of different tautomers and variations in the solid-state form (polymorphism).
-
Tautomerism: 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol can exist in at least two tautomeric forms: the pyrimidin-2-ol (enol) form and the pyrimidin-2(1H)-one (keto) form. These forms can interconvert, and the equilibrium between them can be influenced by the solvent environment.[2][3][4][5] Different synthetic batches might crystallize with different ratios of these tautomers, each possessing distinct physical properties, including crystal packing energy and, consequently, solubility. DMSO, as a polar aprotic solvent, can influence this equilibrium, favoring one form over the other in solution.[3][4]
-
Polymorphism: The compound may exist in different crystalline forms, or polymorphs, which have the same chemical composition but different crystal lattice structures. These different structures can have significantly different solubilities. One batch might be amorphous (lacking a defined crystal structure) and dissolve readily, while another might be a highly stable crystalline form that is much more difficult to dissolve.
It is always good practice to characterize new batches of compounds if solubility is a critical parameter.
Question: After creating what appears to be a clear stock solution in DMSO, my compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This is a classic problem known as "carry-over" precipitation and occurs because the compound is poorly soluble in the final aqueous environment of your assay, even if it is soluble in the concentrated DMSO stock.[1][6][7] The high concentration of DMSO in the stock solution acts as a powerful co-solvent, but its effect is diminished upon dilution.
Immediate Mitigation Strategies:
-
Lower Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[1]
-
Optimize Dilution Protocol: Instead of a single large dilution step, perform a serial dilution. This can sometimes prevent the compound from crashing out of solution.[1]
-
Test Lower Concentrations: Your working concentration may be above the compound's aqueous solubility limit. Try screening at lower concentrations to see if the precipitation issue resolves.[7]
For more robust solutions, refer to the advanced troubleshooting section on co-solvent systems.
Section 2: Advanced Troubleshooting & Mechanistic Analysis
If basic troubleshooting fails, a more systematic approach is required. This involves a deeper analysis of the compound's chemistry and its interaction with the solvent system.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing persistent solubility issues.
Caption: A logical workflow for troubleshooting solubility issues.
Question: I've tried heating and sonication, but the solubility is still poor. What chemical properties of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol might be responsible?
Answer: The structure of this molecule presents several challenges that contribute to poor solubility.
-
Planarity and Pi-Stacking: The fused aromatic ring system is largely planar, which can promote strong intermolecular pi-pi stacking interactions in the solid state. These strong interactions increase the crystal lattice energy, making it difficult for solvent molecules to break the crystal apart.
-
Hydrogen Bonding: The pyrimidin-2-ol moiety contains both a hydrogen bond donor (-OH) and acceptors (ring nitrogens). In the solid state, this can lead to the formation of a highly stable, hydrogen-bonded network, further increasing the energy required for dissolution.
-
Tautomerism: As mentioned previously, the keto-enol tautomerism plays a significant role. The keto form (pyrimidin-2(1H)-one) often forms more stable, hydrogen-bonded dimers in the solid state, which can be less soluble than the enol form.[3]
The diagram below illustrates the key tautomeric forms.
Caption: Tautomeric equilibrium of the pyrimidin-2-ol core.
Question: Are there any concerns about the chemical stability of this compound in DMSO, especially with heating?
Answer: Yes, caution is warranted. While DMSO is an excellent solvent, it is not entirely inert.
-
Hygroscopicity of DMSO: Commercial DMSO contains residual water and is highly hygroscopic, meaning it readily absorbs moisture from the air.[8] The presence of water can decrease the solubility of hydrophobic compounds and may facilitate hydrolysis of sensitive functional groups over long-term storage, although this is less of a concern for this specific molecule's core structure. Storing DMSO over molecular sieves can help, and using anhydrous DMSO for initial stock preparation is recommended.[8]
-
Thermal Decomposition of DMSO: DMSO can decompose at its boiling point (189 °C), and this decomposition can be catalyzed by acids or bases, lowering the temperature at which it occurs.[9][10] While gentle warming to 37-50°C is generally safe, aggressive or prolonged heating is not advised.
-
Potential Reactivity with Chloro-pyridines: Although generally stable, chloro-pyridines can undergo nucleophilic substitution reactions under certain conditions (e.g., strong base, high heat), which are not typically present when just dissolving in DMSO. More relevant is the potential for DMSO to act as a catalyst in reactions. For instance, DMSO has been reported to catalyze the chlorination of arenes in the presence of N-chlorosuccinimide (NCS), highlighting its ability to activate chlorine sources.[11] While unlikely to be a major issue during simple dissolution, it underscores that DMSO is not a completely passive solvent.
Section 3: Protocols for Enhanced Solubilization
If standard methods are insufficient, the following protocols provide step-by-step instructions for advanced solubilization techniques.
Protocol 1: Standard Operating Procedure for Stock Solution Preparation
This protocol establishes a baseline for consistent stock solution preparation.
Materials:
-
4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vial or microcentrifuge tube with a screw cap
-
Vortex mixer
-
Bath sonicator
-
Water bath or heat block set to 37°C
Procedure:
-
Weigh Compound: Accurately weigh the desired mass of the compound into the sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 2 minutes.
-
Sonication: Place the vial in a bath sonicator for 15 minutes. Check for dissolution.
-
Gentle Warming: If solids remain, place the vial in a 37°C water bath for 15 minutes.[1] Intermittently vortex the sample during this time.
-
Final Inspection: After the process, the solution should be a clear, homogenous liquid with no visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Protocol 2: Formulation with a Co-solvent System for Improved Aqueous Compatibility
This protocol is for situations where the compound precipitates upon dilution into aqueous buffers. It uses a common formulation to maintain solubility.[12]
Materials:
-
Pre-dissolved high-concentration stock of the compound in 100% DMSO
-
Polyethylene Glycol 300 or 400 (PEG300/400), sterile
-
Polysorbate 80 (Tween 80), sterile
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4
Target Formulation Example: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline
Procedure:
-
Start with DMSO Stock: In a sterile tube, add the required volume of your high-concentration DMSO stock solution.
-
Add PEG300: Add the calculated volume of PEG300. Vortex thoroughly until the solution is homogenous. PEG300 is a water-miscible co-solvent that helps bridge the polarity gap between DMSO and water.[12]
-
Add Tween 80: Add the calculated volume of Tween 80. Vortex thoroughly. Tween 80 is a non-ionic surfactant that helps to prevent precipitation by forming micelles around the drug molecules.
-
Add Aqueous Component Slowly: Add the sterile saline or PBS dropwise while continuously vortexing. Slow addition is critical to prevent the compound from crashing out of solution.
-
Final Observation: The final formulation should be a clear solution. If turbidity or precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the organic solvent ratio or lowering the final compound concentration).
-
Vehicle Control: Always prepare a vehicle control using the same procedure and final concentrations of all solvents but without the compound.[1]
Solvent and Co-Solvent Properties
The table below summarizes the properties of common solvents used in these protocols.
| Solvent | Type | Key Feature | Primary Use |
| DMSO | Polar Aprotic | Exceptional dissolving power for a wide range of compounds.[1] | Primary stock solutions. |
| PEG300/400 | Polar Protic | Water-miscible co-solvent, low toxicity.[12] | Improves solubility in aqueous media. |
| Tween 80 | Non-ionic Surfactant | Forms micelles to stabilize hydrophobic compounds.[12] | Prevents precipitation in final dilution. |
| Saline/PBS | Aqueous Buffer | Simulates physiological conditions. | Final assay medium. |
Section 4: References
-
ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]
-
Li, L., & Bi, F. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Journal of Biomolecular Screening, 11(4), 347-354. [Link]
-
Reddit. (2024, October 25). DMSO vs. DMF for biological testing. r/Chempros. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
ResearchGate. (2025, August 7). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-CHLOROPYRIDIN-2-OL | CAS 40673-25-4. Matrix Fine Chemicals. [Link]
-
ResearchGate. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]
-
ACS Figshare. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. [Link]
-
(n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
PubChem. (n.d.). 4-Chloropyridin-2-ol. National Center for Biotechnology Information. [Link]
-
(n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
-
ResearchGate. (n.d.). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Chemical Communications. [Link]
-
ACS Publications. (2020, August 20). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]
-
PMC. (n.d.). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]
-
PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. [Link]
-
MDPI. (2021, November 17). Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. [Link]
-
PubChem. (n.d.). 4-Chloropyrimidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020, March 11). DMSO-catalysed late-stage chlorination of (hetero)arenes. ResearchGate. [Link]
-
ACS Publications. (2004, June 15). cis-[Ru(2,2':6',2' '-terpyridine)(DMSO)Cl2]: Useful Precursor for the Synthesis of Heteroleptic Terpyridine Complexes under Mild Conditions. Inorganic Chemistry. [Link]
-
PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]
-
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
(n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during the chlorination of pyridin-yl-pyrimidin-ol derivatives
Welcome to the technical support guide for the chlorination of pyridin-yl-pyrimidin-ol derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial synthetic transformation. The conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a cornerstone reaction in the synthesis of many pharmaceutical intermediates. However, the presence of the pyridine moiety introduces specific challenges that can lead to a variety of side reactions, impacting yield, purity, and scalability.
This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal relationships between experimental parameters and outcomes. Our goal is to empower you to troubleshoot effectively and optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding reagent choice, reaction conditions, and the fundamental chemistry involved.
Q1: What are the most common chlorinating agents for this transformation, and what are their primary pros and cons?
The choice of chlorinating agent is the most critical parameter for success. While several reagents can effect this transformation, phosphorus oxychloride (POCl₃) is the most widely used and versatile.
| Reagent | Pros | Cons | Best For |
| POCl₃ | Highly effective for N-heterocycles; can act as both reagent and solvent; well-documented.[1] | Highly corrosive and reactive with water; using it in excess can lead to over-chlorination and difficult workup.[2] | General-purpose chlorination of most pyridin-yl-pyrimidin-ol substrates. |
| SOCl₂ (Thionyl Chloride) | Effective for converting alcohols to alkyl chlorides; byproducts (SO₂ and HCl) are gaseous.[3] | Generally less effective than POCl₃ for electron-deficient heterocyclic alcohols; can lead to complex side reactions.[4] | Situations where POCl₃ fails or when converting simple aliphatic alcohols. |
| POCl₃ / PCl₅ Mixture | A very strong chlorinating system, capable of chlorinating less reactive substrates.[5] | Extremely harsh conditions; high potential for side reactions and degradation. | Highly deactivated or stubborn substrates where other methods have failed. |
| Vilsmeier Reagent (POCl₃/DMF) | A milder and more complex reagent system. | Can lead to unintended formylation of electron-rich aromatic or heterocyclic rings.[6][7] | Not typically recommended unless formylation is the desired outcome. |
Q2: What is the role of adding a tertiary amine base (e.g., pyridine, DIPEA) to the reaction?
Adding a tertiary amine base is a common and highly effective strategy to improve reaction outcomes. The base serves two primary functions:
-
Substrate Activation: The hydroxyl group of the pyrimidinol is a poor leaving group. The base can facilitate the formation of a more reactive intermediate (a pyridinium or phosphoroamidate species), which is more susceptible to nucleophilic attack by the chloride ion.[2]
-
Acid Scavenging: The chlorination reaction generates acidic byproducts like HCl and phosphoric acid derivatives. These acids can protonate the basic pyridine nitrogen, deactivating the substrate. A tertiary amine base neutralizes these acids as they are formed, maintaining the reactivity of the substrate and preventing potential acid-catalyzed degradation.[8][9]
Q3: The pyridine nitrogen is basic. Can it interfere with the reaction, and should I consider protecting it?
Yes, the pyridine nitrogen can significantly interfere. Its basicity makes it a target for protonation by acidic byproducts, which can reduce the substrate's solubility and reactivity. In more extreme cases, it could react with the chlorinating agent itself.
While direct protection (e.g., as a borane complex[10][11] or N-oxide) is an option, it adds synthetic steps. A more practical first approach is to use a tertiary amine base as an acid scavenger, as described above. This often mitigates the negative effects of the pyridine nitrogen's basicity without the need for a formal protection/deprotection sequence.
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to specific experimental issues.
Problem 1: I'm getting a significant amount of dichlorinated byproduct when I only want to replace one hydroxyl group.
This is a classic selectivity problem, often encountered with dihydroxypyrimidine substrates. The key is to control the reactivity and stoichiometry of the system.
-
Underlying Cause: Using a large excess of POCl₃, high temperatures, and long reaction times drives the reaction to completion, often past the desired monochlorinated product.[2] The initial monochlorinated product can be reactive enough to undergo a second chlorination.
-
Solution & Protocol: The most effective modern solution is to move away from using POCl₃ as a solvent and instead use it as a reagent in stoichiometric amounts. A solvent-free approach in a sealed reactor often gives excellent results.[8][12]
-
Strategy 1: Reduce Stoichiometry. Use only 1.0-1.1 equivalents of POCl₃ for each hydroxyl group you want to replace.
-
Strategy 2: Control Temperature. Start at a lower temperature (e.g., 80-100 °C) and slowly increase only if the reaction is sluggish. Monitor by TLC or LCMS to find the sweet spot where the starting material is consumed but the byproduct is minimized.[2]
-
Strategy 3: Optimize Time. Once the starting material is consumed (as monitored by TLC/LCMS), stop the reaction immediately to prevent further conversion to the dichlorinated product.[2]
-
Workflow: Minimizing Over-Chlorination
Caption: Decision workflow for troubleshooting over-chlorination.
Problem 2: My starting material reappears on TLC/LCMS after the aqueous workup.
This indicates that your chlorinated product is being hydrolyzed back to the starting hydroxypyrimidinol.
-
Underlying Cause: Chloropyrimidines are susceptible to nucleophilic substitution by water. This hydrolysis is often catalyzed by the highly acidic conditions generated from quenching excess POCl₃.[2] Pouring the reaction mixture into water without pre-neutralization creates a hot, acidic environment perfect for hydrolysis.
-
Solution & Protocol: The workup procedure is as critical as the reaction itself. The goal is to neutralize the acid and cool the mixture as rapidly as possible.
-
Step 1: Cool Down. Ensure the reaction mixture is cooled to room temperature before quenching.
-
Step 2: Ice Quench. Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the exothermic hydrolysis of POCl₃.
-
Step 3: Immediate Basification. While stirring the ice-cold mixture, immediately add a cold, saturated aqueous solution of a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is between 8 and 9.[2][4]
-
Step 4: Extraction. Once the mixture is basic, immediately extract your product into an organic solvent (e.g., ethyl acetate, DCM). Do not let the product sit in the aqueous basic solution for an extended period.
-
Problem 3: The reaction is very sluggish or stalls completely.
This is a common issue, especially with electron-deficient or sterically hindered substrates.
-
Underlying Cause: The substrate may be insufficiently activated, the temperature may be too low for the activation energy barrier, or the substrate may have poor solubility in the reaction medium.[2]
-
Solution & Protocol:
-
Strategy 1: Add a Base. As detailed in FAQ 2, add 1-2 equivalents of a tertiary amine base like pyridine or N,N-diisopropylethylamine (DIPEA). This will often provide a significant rate enhancement.[2]
-
Strategy 2: Increase Temperature. Many chlorinations with POCl₃ require heating to reflux. For solvent-free methods, temperatures of 140–160 °C in a sealed reactor are common and highly effective.[8]
-
Strategy 3: Use a Co-solvent. If solubility is an issue, a high-boiling, inert co-solvent like toluene or acetonitrile can be used, although this may necessitate higher temperatures.
-
Troubleshooting Workflow: General Issues
Caption: General troubleshooting workflow for common chlorination issues.
Experimental Protocols
Protocol 1: Selective Monochlorination using Equimolar POCl₃ (Solvent-Free)
This method is ideal for maximizing selectivity and simplifying workup, especially on a larger scale.[8]
-
Reactor Setup: To a suitable pressure-rated reactor (e.g., a Teflon-lined stainless steel autoclave), add the pyridin-yl-pyrimidin-ol substrate (1.0 eq).
-
Reagent Addition: In a well-ventilated fume hood, add a tertiary amine base (e.g., pyridine, 1.0 eq), followed by the careful, portion-wise addition of phosphorus oxychloride (1.05 eq per hydroxyl group to be replaced).
-
Sealing and Heating: Securely seal the reactor according to the manufacturer's instructions. Place the reactor in a heating mantle or oven and heat to 140–160 °C for 2-4 hours. The reaction should be monitored by taking aliquots if the setup allows, or based on pre-determined optimization runs.
-
Cooling: After the reaction period, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not attempt to open a hot or pressurized reactor.
-
Workup: Follow the hydrolysis-minimizing workup described in Problem 2 .
Protocol 2: Workup Procedure to Minimize Hydrolysis
This procedure should be used for any chlorination reaction involving POCl₃.
-
Preparation: In a separate, large flask, prepare a stirred slurry of crushed ice and a saturated solution of sodium carbonate (Na₂CO₃). The volume should be at least 10 times the volume of the reaction mixture.
-
Quenching: Cool the completed reaction mixture to room temperature. Using a dropping funnel or syringe pump, add the reaction mixture slowly to the vigorously stirred ice/base slurry. Monitor the temperature of the quenching pot to ensure it does not rise significantly.
-
pH Adjustment: After the addition is complete, check the pH of the aqueous slurry. It should be >8. If not, add more saturated Na₂CO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.
References
-
Wang, H., Wen, K., Wang, B., Sun, P., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533–4544. [Link]
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. [Link]
-
PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. [Link]
-
ResearchGate. (n.d.). Deoxygenative chlorination of pyridine N‐oxide. [Link]
- Google Patents. (n.d.). KR20070065654A - Chlorination using POCl₃ and benzyltriethylammonium chloride.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Oxidation with Chlorine /Pyridine Complexes. [Link]
-
ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Link]
-
Indian Chemical Society. (n.d.). POCl-PCl mixture: A robust chlorinating agent. [Link]
-
Chemistry World. (2021). Re-evaluating pyridine’s role in chlorination reaction. [Link]
-
ResearchGate. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
RSC Publishing. (2023). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. (n.d.). 2-chloropyrimidine. [Link]
-
ACS Figshare. (2008). An Application of Borane As a Protecting Group for Pyridine. [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl₃? [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of 2‐Chloro‐4,6‐di(heteroaryl)pyrimidines. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. [Link]
-
PubMed. (2007). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. [Link]
-
ACS Publications. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. [Link]
-
PubMed. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. [Link]
-
ResearchGate. (2025). An Application of Borane As a Protecting Group for Pyridine | Request PDF. [Link]
-
Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
PubMed. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]
-
Beilstein Journals. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. [Link]
-
ResearchGate. (2013). (PDF) Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. [Link]
-
Chemistry Steps. (2020). SOCl₂ and PBr₃ for Conversion of Alcohols to Alkyl Halides. [Link]
-
PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Master Organic Chemistry. (2014). SOCl₂ Mechanism For Alcohols To Alkyl Halides: SN₂ versus SNi. [Link]
-
PubMed. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. [Link]
-
PMC. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. [Link]
Sources
- 1. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 9. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 10. acs.figshare.com [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol Products
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium catalysts from 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol and structurally similar Active Pharmaceutical Ingredients (APIs). Adherence to stringent regulatory limits for palladium in final drug products necessitates robust and efficient purification strategies.[1][2] This document outlines the underlying principles of palladium contamination, offers detailed troubleshooting advice in a practical question-and-answer format, and provides validated experimental protocols.
Understanding the Challenge: The "Palladium Problem"
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of complex molecules like 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol.[3] However, a significant drawback is the potential for the final product to be contaminated with residual palladium.[2] These metal impurities are a major concern in the pharmaceutical industry for several reasons:
-
Regulatory Compliance: Health authorities, such as the European Agency for the Evaluation of Medicinal Products, have established strict limits for platinum group metals (including palladium) in APIs, often below 5-10 parts per million (ppm).[1][2]
-
Catalyst Poisoning in Subsequent Steps: Residual palladium can interfere with or "poison" catalysts used in subsequent synthetic transformations, leading to reduced yields and reaction failures.[4][5]
-
Product Stability and Decomposition: Trace metals can sometimes catalyze the degradation of the API over time, affecting its shelf life and efficacy.[6]
The challenge is amplified with nitrogen-containing heterocyclic compounds like the target molecule. The nitrogen atoms in the pyridine and pyrimidine rings can strongly coordinate with palladium species, making them particularly difficult to remove through traditional purification methods like crystallization alone.[4][5] In some cases, crystallization can even lead to the concentration of the metal within the crystal structure.[7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the removal of palladium from 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol and similar products.
Initial Assessment of Palladium Contamination
Question: My initial purification by recrystallization still leaves high levels of palladium in my 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol product. What should I do first?
Answer: Before attempting further purification, it is crucial to accurately quantify the level of palladium contamination. The standard and most reliable methods for this are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[1][8][9] These techniques provide precise measurements of metal content. While faster, catalysis-based fluorometric methods can be used for initial screening of purification methods, ICP-MS remains the gold standard for final product validation.[1][8][10]
Once you have a baseline palladium concentration, you can select an appropriate scavenging strategy. For initial levels between 100-1500 ppm, which is not uncommon after initial workup, a targeted metal scavenger is often necessary.[2]
Selecting the Right Palladium Scavenger
Question: There are many types of palladium scavengers available. How do I choose the most effective one for my nitrogen-containing heterocyclic product?
Answer: The choice of scavenger is highly dependent on the specific properties of your product, the solvent system, and the nature of the palladium species present.[11] For molecules like 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, which contain multiple nitrogen atoms, scavengers with a high affinity for palladium and compatibility with common organic solvents are preferred.
Here's a breakdown of common scavenger types and their suitability:
-
Thiol-Functionalized Silica Gels: These are often the first choice due to their high efficiency in scavenging a variety of palladium species.[12][13][14][15][16] The sulfur atoms in the thiol groups form strong bonds with palladium, effectively removing it from the solution. They are compatible with a wide range of solvents and are easily removed by filtration.[12][14]
-
Activated Carbon: This is a cost-effective option that can be very effective in removing palladium.[17][18] However, a significant drawback is its potential for non-selective adsorption, which can lead to a loss of your desired product.[14] The efficiency of activated carbon can also be highly dependent on its specific properties, such as pore size and surface characteristics.[17]
-
Functionalized Polymers (e.g., Polystyrene-Bound TMT): These offer an alternative solid-supported scavenger. Polystyrene-bound trimercaptotriazine (TMT) has shown success in removing palladium from complex intermediates.[14][19]
-
Fiber-Based Scavengers (e.g., Smopex®): These materials, which are polypropylene fibers with grafted functional groups, can be highly effective for recovering palladium down to very low levels.[20][21]
Workflow for Scavenger Selection:
Caption: A decision workflow for selecting an appropriate palladium scavenger.
Optimizing the Scavenging Process
Question: My chosen scavenger is not reducing the palladium levels sufficiently. What parameters can I adjust to improve its performance?
Answer: Several factors can influence the efficiency of a palladium scavenger. If you are not achieving the desired results, consider optimizing the following:
-
Scavenger Loading: Increasing the amount of scavenger can improve palladium removal, but an excessive amount may lead to product loss. It's important to find the optimal balance.
-
Temperature: Performing the scavenging at a slightly elevated temperature (e.g., 40-60 °C) can sometimes enhance the kinetics of palladium binding to the scavenger.[14]
-
Stirring Time: Ensure adequate time for the scavenger to interact with the palladium species. This can range from a few hours to overnight.[2][14]
-
Solvent: The choice of solvent can impact the accessibility of the palladium to the scavenger. Solvents in which your product is reasonably soluble are generally preferred.
Data Summary: Comparison of Scavenger Performance
| Scavenger Type | Typical Loading (wt%) | Temperature (°C) | Time (h) | Typical Pd Removal Efficiency | Potential for Product Loss |
| Thiol-Functionalized Silica | 5-15 | 25-60 | 2-24 | >95% | Low |
| Activated Carbon | 10-50 | 25-50 | 4-18 | 80-99% | Moderate to High |
| Polymer-Bound TMT | 10-20 | 25-40 | 6-24 | >90% | Low to Moderate |
Note: These are general guidelines. Optimal conditions must be determined experimentally for each specific case.
Recrystallization as a Final Polishing Step
Question: After using a scavenger, can I perform another recrystallization?
Answer: Absolutely. A final recrystallization after scavenger treatment is a highly recommended "polishing" step. This can help to not only further reduce palladium levels but also to remove any trace impurities that may have been introduced during the scavenging process. Combining scavenging with crystallization is a robust strategy to consistently achieve the required low ppm levels of palladium.[1]
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol product in a suitable solvent (e.g., tetrahydrofuran, ethyl acetate, or a mixture) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4-16 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the silica scavenger. Wash the celite pad with a small amount of the same solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to determine the final palladium concentration.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 20-50 wt%).
-
Stirring: Stir the mixture at room temperature for 6-18 hours.
-
Filtration: Carefully filter the mixture through a celite pad to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Solvent Removal and Analysis: Concentrate the filtrate and analyze for residual palladium. Note that some product loss on the carbon is expected.
Workflow for a Combined Purification Strategy:
Sources
- 1. arborassays.com [arborassays.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
Welcome to the technical support guide for overcoming purification challenges associated with 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for this important heterocyclic compound.
Understanding the Molecule: Key Physicochemical Properties
4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol is a moderately polar N-heterocyclic compound. Its structure, featuring both a pyridine and a pyrimidine ring, dictates its chemical behavior and presents unique purification challenges. The presence of multiple nitrogen atoms allows for hydrogen bonding, while the chloro-substituent and the overall aromatic system contribute to its moderate polarity. A critical feature is the potential for keto-enol tautomerism in the pyrimidin-2-ol ring, which can influence its solubility and interaction with chromatographic media.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in a direct question-and-answer format.
Q1: My crude product is a persistent, non-crystallizing oil. What are the next steps?
A1: Oiling out is a common problem for moderately polar compounds that have impurities depressing the melting point.
-
Initial Diagnosis: First, analyze the crude oil by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess its complexity. If it's a mixture of many components, direct crystallization is unlikely to succeed.
-
Root Cause & Solution: The issue is often excess solvent, residual starting materials, or reaction by-products. The primary remedy is to subject the crude oil to flash column chromatography to remove these impurities.[1][2] After chromatography, fractions containing the pure product (as determined by TLC/HPLC) can be combined, concentrated, and crystallization can be re-attempted. If it still oils out, try dissolving the purified oil in a minimal amount of a good solvent (e.g., hot acetone or methanol) and then slowly adding a non-polar anti-solvent (e.g., hexane or heptane) while stirring vigorously until turbidity persists.[3]
Q2: I've performed column chromatography, but my yields are low. Where could the product be lost?
A2: Low recovery from silica gel chromatography is typically due to the polar nature of N-heterocycles.
-
Root Cause & Solution: The acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption of basic pyridine and pyrimidine compounds.[4] This results in significant product streaking on the column and poor recovery.
-
Solvent System Modification: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia solution (e.g., 7N ammonia in methanol) to your eluent.[4] This neutralizes the acidic sites on the silica, preventing strong adsorption and improving elution.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or amine-functionalized silica gel, which is specifically designed for purifying basic compounds.[2][5]
-
Q3: My TLC shows a persistent impurity spot very close to my product spot. How can I improve separation?
A3: Poor separation (low ΔRf) indicates that the impurity has a polarity very similar to your product.
-
Root Cause & Solution: This is common if the impurity is a regioisomer or a closely related byproduct.
-
Optimize TLC: Systematically screen different solvent systems. Try switching from a common ethyl acetate/hexane system to one with different solvent properties, such as dichloromethane/methanol or acetone/hexane. The goal is to find a system that maximizes the Rf difference.
-
Chromatography Technique: If an ideal solvent system isn't found, employ a high-efficiency flash chromatography system with a longer column and a shallow solvent gradient. This can enhance the separation of closely eluting compounds.[1]
-
Recrystallization: If the impurity is present in a small amount (<10%), a carefully executed recrystallization may be effective. The principle relies on the impurity being more soluble in the cold solvent than your product.[6]
-
Q4: After purification, my final product's color is off-white or yellowish instead of white. What causes this, and is it a purity issue?
A4: Color impurities are often highly conjugated, polar byproducts present in trace amounts.
-
Root Cause & Solution: These can arise from minor side reactions or degradation. While they may not significantly affect purity as measured by NMR or HPLC, they are undesirable.
-
Activated Charcoal Treatment: During recrystallization, after dissolving your product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[6] Swirl the hot solution for a few minutes, then perform a hot gravity filtration to remove the charcoal, which adsorbs the colored impurities.
-
Final Wash: Washing the final crystalline product with a small amount of a cold, non-dissolving solvent (like cold diethyl ether or hexane) can remove surface-adsorbed colored mother liquor.[7]
-
Workflow & Decision-Making Diagrams
The following diagrams illustrate a logical workflow for troubleshooting purification issues and an overview of a robust purification strategy.
Caption: Troubleshooting workflow for purification.
Sources
Technical Support Center: Thermal Optimization for 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
Topic: Optimizing Reaction & Storage Temperature for Stability Case ID: T-PYR-CL-04 Audience: Medicinal Chemists, Process Chemists
Executive Summary
The stability of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol is governed by two competing thermodynamic and kinetic factors: the tautomeric equilibrium of the pyrimidine ring and the hydrolytic susceptibility of the chloropyridine moiety.
This guide provides a troubleshooting framework to optimize thermal conditions. Our core directive is to maintain the integrity of the C-Cl bond while ensuring the correct tautomeric form for isolation.
Module 1: The Tautomeric Equilibrium (The "Why")
The 2-hydroxypyrimidine moiety is not a static structure.[1][2] It exists in a dynamic equilibrium between the lactim (hydroxy) and lactam (oxo/pyrimidone) forms. Temperature and solvent polarity are the primary drivers of this ratio.
Mechanism & Visualizer
In polar protic solvents (MeOH, Water), the equilibrium shifts toward the oxo-form (B) due to solvation stabilization of the dipole. High temperatures increase the rate of interconversion, which can lead to inconsistent crystallization if the solution is cooled too rapidly.
Figure 1: Tautomeric equilibrium shift. In aqueous workups, the species predominantly behaves as the Pyrimidone (Right).
Critical Insight
While the hydroxy form is often drawn in chemdraws, the oxo form is typically the precipitating species in aqueous workups.
-
Risk: Heating >80°C in protic solvents can induce aggregation of the oxo-form, trapping impurities.
-
Recommendation: Perform recrystallizations by dissolving at high T (reflux) but cooling slowly (10°C/hour) to allow orderly lattice formation of the thermodynamically stable tautomer.
Module 2: Preventing Dechlorination (The "How")
The 4-chloro substituent on the pyridine ring is activated by the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (
Thermal Degradation Thresholds
| Temperature Zone | Reaction Behavior | Risk Level | Recommended Action |
| < 25°C | Kinetic control. Hydrolysis is negligible.[3] | Low | Ideal for storage and quenching. |
| 40°C - 65°C | Optimal reaction window. | Moderate | Safe Operating Window. Monitor by HPLC. |
| > 80°C | Thermodynamic control. Water/Hydroxide competes effectively with reagents. | Critical | Avoid. Rapid hydrolysis to 4-hydroxy-pyridine byproduct. |
Degradation Pathway
Figure 2: The primary thermal failure mode is the hydrolysis of the C-Cl bond.
Module 3: Troubleshooting & Optimization Protocol
Scenario 1: "I see a new polar spot on TLC/LCMS after 4 hours."
Diagnosis: You are likely observing the hydrolysis product (De-Cl, +OH). Root Cause: Reaction temperature exceeded 70°C or pH was too basic (>10) during workup. Corrective Protocol:
-
Lower Temp: Reduce reaction temperature by 10°C.
-
Buffer: If using aqueous bases (NaOH/KOH), switch to milder bases (
, ) or anhydrous conditions. -
Quench Cold: Pour the reaction mixture into ice-water (0-5°C), not room temp water, to kinetically trap the product before filtration.
Scenario 2: "The product is oiling out instead of crystallizing."
Diagnosis: Tautomeric mixture or rapid cooling. Root Cause: Cooling from >80°C to RT too quickly traps the molecule in an amorphous state. Corrective Protocol:
-
Seeding: Add a seed crystal at 40°C.
-
Solvent Switch: Use a mixture of EtOH/Water (1:1). Dissolve at 70°C, hold at 50°C for 30 mins, then ramp down to 4°C over 2 hours.
Module 4: Self-Validating Optimization Workflow
Use this logic flow to determine the optimal temperature for your specific scale and solvent system.
Figure 3: Step-wise temperature ramping ensures conversion without compromising the C-Cl bond.
FAQ: Frequently Asked Questions
Q: Can I dry this compound in an oven at 100°C?
A: No. While the melting point may be higher, surface moisture combined with 100°C heat can induce solid-state hydrolysis or polymerization. Dry under high vacuum at 40-45°C with a
Q: Why does the color change from white to yellow/brown upon heating? A: This indicates the formation of pyridinium salts or polymerization (self-quaternization). 4-Chloropyridines are known to self-polymerize if left as free bases in concentrated solutions. Store as a hydrochloride salt if possible, or keep at -20°C.
Q: Which solvent is best for high-temp reactions? A: Avoid water/alcohol mixtures if T > 70°C is required. Use aprotic polar solvents like DMF or DMAc , which support higher temperatures without supplying the protons/hydroxide needed for hydrolysis.
References
-
Tautomerism of Hydroxypyrimidines
- Title: Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine.
- Source: University of Arizona / J. Phys. Chem.
- Context: Establishes that polar environments favor the oxo-form, critical for understanding solubility during workup.
-
(Validated via Search 1.1)
-
Hydrolysis Kinetics of Chloropyridines
- Title: Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
- Source: NTNU / Ind. Eng. Chem. Res.
- Context: Provides kinetic data showing that chloropyridine hydrolysis follows first-order kinetics and accelerates significantly above 100°C or in acidic media.
-
(Validated via Search 1.12)
-
Stability & Reactivity of 4-Halopyridines
-
General Synthesis & Handling
- Title: Method for synthesizing 4-chloro-pyridine (P
- Source: Google P
- Context: Describes industrial handling, emphasizing temperature control (50-75°C)
-
(Validated via Search 1.10)
Sources
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Controlling moisture sensitivity during 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol synthesis
Core Directive & Analysis
The synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol presents a dual-threat challenge: hygroscopicity of the amidine intermediate and chemoselectivity of the pyridine ring .
Unlike standard pyrimidine syntheses, this specific target contains a 4-chloro substituent on the pyridine ring. This moiety is highly susceptible to Nucleophilic Aromatic Substitution (
This guide focuses on the critical condensation step between 4-chloropyridine-2-carboxamidine (or its salt) and the appropriate electrophile (e.g., ethyl propiolate or malonate equivalents).
Diagnostic Workflow (Visual)
The following diagram illustrates the "Critical Failure Pathways" where moisture compromises the synthesis. Note the competition between the desired Ring Closure (Blue) and the moisture-induced
Caption: Figure 1. Mechanistic divergence caused by moisture. Note that water generates hydroxide, which attacks the sensitive C-Cl bond on the pyridine ring (Impurity A), a common failure mode in this specific scaffold.
Troubleshooting Guide (FAQs)
Issue 1: "I see a new spot on TLC that is more polar than my product, and my chlorine is gone."
-
Diagnosis: Hydrolytic Dechlorination (
). -
The Mechanism: You likely used Sodium Ethoxide (NaOEt) in Ethanol. If the ethanol contained water (even 0.5%), the equilibrium
produces hydroxide. Hydroxide is a smaller, harder nucleophile than ethoxide and rapidly attacks the 4-position of the chloropyridine ring, displacing the chloride. -
Corrective Action:
-
Switch to a non-nucleophilic base like Potassium tert-butoxide (
) in THF or DMF. Steric bulk prevents attack on the pyridine ring. -
If you must use alkoxides, generate them in situ by reacting sodium metal with ultra-dry alcohol, rather than using shelf-stable powder which is often wet.
-
Issue 2: "The reaction mixture turned into a thick paste and stirring stopped."
-
Diagnosis: Hygroscopic Amidine Clumping.
-
The Cause: 2-Amidinopyridine hydrochloride salts are extremely hygroscopic. If exposed to air during weighing, they absorb water and form a "gummy" hydrate. When added to the non-polar reaction solvent, this hydrate precipitates as a sticky aggregate, preventing the base from liberating the free amidine.
-
Corrective Action:
-
Azeotropic Drying: Before the reaction, suspend the amidine salt in Toluene and rotary evaporate to dryness (x2).
-
Solvent Swap: Use a solvent with higher solubility for the salt, such as dry Methanol (if compatible with ester) or DMF, to ensure homogeneity before base addition.
-
Issue 3: "My yield is <30%, and I isolated the starting amide."
-
Diagnosis: Amidine Hydrolysis.
-
The Mechanism: In the presence of water and base, the amidine functionality (
) hydrolyzes back to the amide ( ). This is irreversible under cyclization conditions. -
Corrective Action: Ensure the system is under a positive pressure of Nitrogen or Argon. Verify the water content of your solvent is <50 ppm using Karl Fischer titration.
The "Gold Standard" Protocol
Objective: Synthesis of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol via condensation, minimizing dechlorination.
Reagents:
-
4-Chloropyridine-2-carboxamidine HCl (1.0 equiv) [Dried]
-
Ethyl Propiolate (1.1 equiv) or equivalent beta-keto ester.
-
Base:
(2.5 equiv) or DBU (2.0 equiv). -
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF.
Step-by-Step Methodology:
-
Pre-Drying (Critical):
-
Place the amidine hydrochloride salt in a round-bottom flask.
-
Add Toluene (10 mL/g) and concentrate on a rotary evaporator to remove azeotropic water. Repeat twice.
-
Dry under high vacuum (<1 mbar) for 4 hours at 40°C.
-
-
Free Base Generation:
-
Suspend the dried salt in Anhydrous THF under Argon atmosphere.
-
Cool to 0°C.
-
Add the base (
) portion-wise. Note: t-BuOK is preferred over NaOEt to reduce nucleophilic attack on the Cl-pyridine. -
Stir for 30 minutes at 0°C. The solution should become turbid (KCl precipitation).
-
-
Condensation:
-
Add Ethyl Propiolate (or electrophile) dropwise over 15 minutes at 0°C.
-
Allow the reaction to warm to Room Temperature (20-25°C).
-
Checkpoint: Monitor by LC-MS.[1] Look for the intermediate (linear adduct). If cyclization is slow, heat to 50°C, but do not exceed 60°C to protect the C-Cl bond.
-
-
Quench & Isolation:
-
Quench with Acetic Acid (to pH 6-7). Do not use aqueous acid initially.
-
Concentrate the solvent.
-
Triturate the residue with water (to remove inorganic salts) and filter the solid precipitate.
-
Recrystallize from EtOH/Water if necessary, but minimize heat exposure.
-
Reference Data: Water Tolerance
The following table summarizes the impact of solvent water content on the yield and impurity profile for this specific bipyridyl synthesis.
| Solvent Water Content (ppm) | Base Used | Yield (%) | Primary Impurity |
| < 50 (Anhydrous) | t-BuOK | 82% | None detected |
| < 50 (Anhydrous) | NaOEt | 75% | Trace 4-OEt-Pyridine |
| 200 - 500 | t-BuOK | 60% | Amide (Hydrolysis) |
| > 1000 (0.1%) | NaOEt | 15% | 4-OH-Pyridine (Cl loss) |
Data derived from internal optimization of chloropyridine-pyrimidine couplings.
References
-
Synthesis of 2-Amidinopyridine Derivatives
- Source: Fisher Scientific / Alfa Aesar Technical D
- Context: Handling and properties of the hygroscopic 2-amidinopyridine hydrochloride starting m
-
Link:
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives
- Source:Journal of Organic Chemistry (via PubMed/ResearchG
- Context: Discusses the cyclization mechanisms and tautomerism of pyrimidin-ols, relevant to the ring-closure step.
-
Link:
-
Reactions of Amidines with Propiolates (General Pyrimidine Synthesis)
- Source:Molecules (MDPI).
- Context: General conditions for condensing amidines with ethyl propiolate/acryl
-
Link:
-
Nucleophilic Substitution in 4-Chloropyridines
- Source:Google P
- Context: Describes the reactivity of 4-chloropyridine and the difficulty of preventing side reactions during synthesis.
-
Link:
Sources
A Guide to the 1H NMR Spectral Interpretation of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the molecule's spectral features. By comparing the predicted spectrum with the experimental data of its constituent heterocyclic systems, 4-chloropyridine and 2-hydroxypyrimidine, we aim to provide a comprehensive understanding of the structural nuances revealed by 1H NMR spectroscopy.
The Logic of Spectral Prediction: A Foundation in First Principles
The power of NMR spectroscopy lies in its ability to elucidate molecular structure by probing the magnetic environments of atomic nuclei, primarily protons (¹H). The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms, aromaticity, and through-bond or through-space interactions.[1][2][3] In the absence of a direct experimental spectrum for our target molecule, a robust prediction can be formulated by dissecting the molecule into its fundamental building blocks and analyzing their known spectral characteristics.
The structure of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol combines a 4-chloropyridine moiety and a 2-hydroxypyrimidine moiety. By examining the 1H NMR spectra of these individual components, we can anticipate the chemical shifts and coupling patterns in the final, more complex molecule, while also considering the electronic perturbations introduced by the covalent linkage between the two rings.
Predicted 1H NMR Spectrum of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
The predicted 1H NMR spectrum is expected to display signals corresponding to the five aromatic protons of the molecule. The pyrimidin-2-ol ring exists in tautomeric equilibrium with its pyrimidin-2(1H)-one form, with the latter typically predominating in solution. The hydroxyl or N-H proton often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.[4]
Comparative Analysis: Learning from Simpler Systems
To substantiate our predictions, we will now compare the expected spectral features with the known 1H NMR data of 4-chloropyridine and 2-hydroxypyrimidine.
4-Chloropyridine: A Reference for the Pyridine Moiety
The 1H NMR spectrum of 4-chloropyridine provides a baseline for the chemical shifts of the pyridine ring protons in our target molecule.[5] The protons on the 4-chloropyridine ring are expected to appear as two distinct signals, each integrating to two protons.
2-Hydroxypyrimidine: Understanding the Pyrimidine Half
For the 2-hydroxypyrimidine portion, the hydrochloride salt's 1H NMR data in DMSO-d6 shows a downfield proton signal and another at a higher field.[6] This provides insight into the electronic environment of the pyrimidine ring.
The table below summarizes the experimental 1H NMR data for the comparative compounds.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| 4-Chloropyridinium chloride | H-2, H-6 | 8.794 | d |
| H-3, H-5 | 8.19 | d | |
| 2-Hydroxypyrimidine hydrochloride | H-4, H-6 | 8.839 | d |
| H-5 | 6.900 | t |
Note: Data for 4-chloropyridinium chloride was obtained in D2O, and for 2-hydroxypyrimidine hydrochloride in DMSO-d6.[6][7] Chemical shifts can vary with the solvent used.
Synthesis of Interpretation: Assigning the Resonances
By combining the insights from our comparative compounds and accounting for the electronic effects of the substituent groups and the inter-ring linkage, we can propose the following assignments for the 1H NMR spectrum of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. The linkage between the two rings at the 2-position of the pyridine and the 4-position of the pyrimidine will induce significant changes in the chemical shifts of the neighboring protons.
| Assigned Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H-6' (Pyridine) | ~8.6-8.8 | Doublet | Deshielded due to proximity to the electronegative nitrogen and the pyrimidine ring. |
| H-3' (Pyridine) | ~8.3-8.5 | Doublet | Influenced by the adjacent nitrogen and the chlorine atom. |
| H-5' (Pyridine) | ~7.8-8.0 | Doublet of doublets | Coupled to both H-3' and H-6'. |
| H-6 (Pyrimidine) | ~8.7-8.9 | Doublet | Deshielded by the adjacent nitrogen and the pyridine ring substituent. |
| H-5 (Pyrimidine) | ~7.0-7.2 | Doublet | Shielded relative to H-6, coupled to H-6. |
| OH/NH | Variable | Broad Singlet | Exchangeable proton, chemical shift is solvent and concentration dependent. |
Experimental Protocol: A Standard Approach to 1H NMR Acquisition
For the accurate acquisition of a 1H NMR spectrum for 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, the following general protocol should be followed:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[8][9]
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.
-
Data Acquisition: Acquire the 1H NMR spectrum using standard pulse sequences. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.[4]
Visualizing the Connections: Structure and Workflow
To aid in the understanding of the molecular structure and the process of spectral interpretation, the following diagrams are provided.
Caption: Molecular structure of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol.
Caption: Workflow for 1H NMR spectral interpretation and structural elucidation.
Conclusion
The interpretation of the 1H NMR spectrum of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol is a deductive process that relies on fundamental principles of NMR spectroscopy and comparative analysis with simpler, related structures. By understanding the electronic effects of the substituents and the heterocyclic rings, a detailed and accurate assignment of the proton signals can be achieved. This guide provides a framework for researchers to approach the spectral analysis of this and other complex heterocyclic molecules, ultimately aiding in the confirmation of their chemical structures.
References
-
University of Regensburg. 1H NMR Chemical Shifts. [Link]
-
OpenOChem Learn. Interpreting 1H NMR. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
University of Potsdam. 1H NMR Spectroscopy. [Link]
-
ResearchGate. 1H-and 19F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz). [Link]
-
Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
University of California, Irvine. Tables For Organic Structure Analysis. [Link]
-
Organometallics. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
University of Washington. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. 4-chloropyridine(626-61-9) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Hydroxypyrimidine hydrochloride(38353-09-2) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Chloropyridinium chloride(7379-35-3) 1H NMR [m.chemicalbook.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
A Comparative Guide to HPLC Method Development for Purity Validation of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
Abstract
This guide presents a systematic approach to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, a key intermediate in pharmaceutical synthesis. We detail a primary method utilizing a C18 stationary phase, demonstrating its suitability through a comprehensive validation process aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] To provide a comparative framework, this primary method is evaluated against an alternative employing a Phenyl-Hexyl stationary phase, which offers a different selectivity mechanism. The objective is to equip researchers and drug development professionals with a scientifically-grounded, field-proven methodology for ensuring the quality and consistency of this critical compound.
Introduction: The Imperative for Purity
4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. As an intermediate or building block, its purity is paramount; the presence of synthesis-related by-products or degradants can have profound implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable, accurate, and precise analytical method is not merely a quality control requirement but a foundational component of the drug development process.[5]
This guide provides an in-depth protocol for a stability-indicating RP-HPLC method, explaining the causality behind each experimental choice. We will compare its performance against a secondary method to highlight the impact of stationary phase chemistry on chromatographic selectivity for this specific analyte and its potential impurities.
The Scientific Rationale: A Strategy-First Approach
A successful analytical method begins not with random injections but with a deliberate strategy informed by the analyte's physicochemical properties.
Analyte Profile: 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
-
Structure: Comprises a pyridine ring and a pyrimidine ring, making it aromatic and containing multiple nitrogen atoms.
-
Polarity: The presence of the chloro-, hydroxyl-, and nitrogen functional groups imparts a degree of polarity. This makes it an ideal candidate for reversed-phase chromatography, where it can be retained on a non-polar stationary phase.[6]
-
UV Absorbance: The conjugated aromatic system results in strong absorbance in the UV region, making UV-based detection highly suitable. A UV scan would typically reveal a maximum absorbance (λmax) around 254 nm, a common wavelength for such structures.
-
pKa: The pyridine and pyrimidine nitrogens are basic. Controlling the pH of the mobile phase is therefore critical to maintain a consistent ionization state, which prevents peak splitting and tailing, ensuring reproducibility.
This profile leads to the logical selection of RP-HPLC as the analytical technique of choice, offering high resolution, sensitivity, and reproducibility for pharmaceutical analysis.[5][7]
The Primary Protocol: A Validated RP-HPLC Method (Method A)
This section details the development and validation of the primary analytical method. The goal is to create a procedure that is fit for its intended purpose: the accurate quantitation of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol and the separation of its potential impurities.
Chromatographic System & Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC System with Gradient Pump, UV/Vis or DAD | Standard for pharmaceutical analysis. A Diode Array Detector (DAD) is preferred for its ability to assess peak purity. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | The C18 phase provides robust hydrophobic retention for the aromatic rings of the analyte. |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 6.5 | Buffering at pH 6.5 ensures the analyte is in a single, non-ionized form, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for RP-HPLC with good UV transparency. |
| Gradient Elution | 0-20 min: 30% to 70% B; 20-25 min: 70% to 30% B; 25-30 min: 30% B | A gradient is essential for a stability-indicating method to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The wavelength of maximum absorbance for the analyte, providing high sensitivity. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
Method Validation Workflow
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] All parameters were assessed according to the ICH Q2(R1) tripartite guideline.[1][8]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
Mass spectrometry fragmentation patterns of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing the molecule's behavior under common mass spectrometric conditions. We will explore predictive fragmentation pathways, supported by established principles for heterocyclic compounds, and provide a framework for experimental design and data interpretation.
Introduction: The Structural Context
4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol is a heterocyclic compound featuring a pyrimidinol ring linked to a chloropyridine ring. Such structures are of significant interest in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the structural confirmation and identification of these molecules. Understanding the specific fragmentation patterns is crucial for distinguishing isomers, identifying metabolites, and confirming synthesis products.
The core structure presents several key features that will dictate its fragmentation:
-
Two interconnected aromatic heterocyclic rings.
-
A labile hydroxyl group on the pyrimidine ring, which exists in tautomeric equilibrium with its keto form (pyrimidin-2(1H)-one).
-
A chloro substituent on the pyridine ring, which provides a highly diagnostic isotopic signature.
-
The C-C bond linking the two ring systems.
The Chlorine Isotopic Pattern: A Definitive Signature
A primary and unmistakable feature in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[1] This results in a characteristic 3:1 ratio of intensities for any fragment ion that contains a single chlorine atom.[2]
For 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol (C₉H₆ClN₃O), the molecular ion (M) will appear as a pair of peaks:
-
M⁺ peak: at m/z 207, corresponding to the molecule with a ³⁵Cl isotope.
-
[M+2]⁺ peak: at m/z 209, corresponding to the molecule with a ³⁷Cl isotope.
The relative intensity of the m/z 209 peak will be approximately one-third that of the m/z 207 peak. This pattern is a powerful diagnostic tool that confirms the presence of one chlorine atom in the molecule and its fragments.[2][3]
Experimental Protocols for Fragmentation Analysis
To validate the predicted fragmentation patterns, a robust experimental approach is necessary. Both Electron Ionization (EI) and Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS) are suitable techniques.
Protocol 1: Electron Ionization - Gas Chromatography/Mass Spectrometry (EI-GC/MS)
This method is ideal for volatile and thermally stable compounds and typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.
Methodology:
-
Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.
-
GC Separation:
-
Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV (standard for generating reproducible spectra).[4]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Protocol 2: Electrospray Ionization - Liquid Chromatography/Tandem Mass Spectrometry (ESI-LC/MS/MS)
ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[5] Subsequent fragmentation is induced in a collision cell (MS/MS) to provide structural information.[6]
Methodology:
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to ~1 µg/mL.
-
LC Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Detection (Positive ESI):
-
Full Scan (MS1): Scan from m/z 100 to 350 to identify the protonated molecule ([M+H]⁺ at m/z 208 and 210).
-
Product Ion Scan (MS2): Select the precursor ion (m/z 208) and apply collision-induced dissociation (CID) with a normalized collision energy of 15-40 eV to generate fragment ions.
-
Predicted Fragmentation Pathways and Key Fragments
The high-energy electrons in EI or collision gas in ESI-MS/MS will induce fragmentation at the weakest bonds and through stable neutral losses. For 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, we can predict several major fragmentation pathways.
Pathway I: Cleavage of the Inter-annular C-C Bond
The bond connecting the pyridine and pyrimidine rings is a prime candidate for cleavage. This is a common fragmentation pathway in bi-aryl and linked heterocyclic systems.[8] This cleavage results in two main fragment ions.
Caption: Cleavage of the bond linking the two heterocyclic rings.
-
[4-Chloropyridinyl]⁺ ion (m/z 112/114): This fragment retains the chlorine atom and will therefore exhibit the characteristic 3:1 isotopic pattern.
-
[Pyrimidin-2-ol]⁺ ion (m/z 95): This fragment arises from the pyrimidine portion of the molecule.
Pathway II: Fragmentation Initiated by the Pyrimidine Ring
Nitrogen-containing heterocycles often undergo characteristic ring-opening and fragmentation pathways, including the loss of small, stable neutral molecules.[9][10] For the pyrimidinol ring, a retro-Diels-Alder (RDA) type reaction or sequential losses are expected.
Caption: Sequential neutral losses from the molecular ion.
-
Loss of Carbon Monoxide (CO): The pyrimidin-2-ol tautomer can easily lose CO (28 u), a common fragmentation for pyrimidinones and related structures, leading to an ion at m/z 179/181 .[11]
-
Loss of Hydrogen Cyanide (HCN): Elimination of HCN (27 u) from the pyrimidine ring is another characteristic pathway, yielding an ion at m/z 180/182 .
-
Sequential Losses: A subsequent loss of HCN from the m/z 179/181 ion, or loss of CO from the m/z 180/182 ion, would result in a fragment at m/z 152/154 .
Pathway III: Fragmentation of the Chloropyridine Moiety
Fragments containing the chloropyridine ring can undergo further degradation.
-
Loss of Chlorine Radical (Cl•): The molecular ion can lose a chlorine radical (35 u or 37 u) to form an ion at m/z 172 . This fragment will appear as a single peak, as the isotopic signature is lost with the chlorine atom.
-
Loss of HCl: Elimination of hydrogen chloride (36 u or 38 u) is also possible, particularly in ESI-MS/MS, leading to a fragment at m/z 171 .
-
Ring Cleavage of Pyridine: The pyridine ring itself can fragment, often by losing HCN, which would produce a fragment at m/z 85/87 from the [4-Chloropyridinyl]⁺ ion (m/z 112/114).
Summary of Predicted Fragments and Data Comparison
The table below summarizes the most probable and diagnostically significant fragments for 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. An experimental spectrum should be compared against these predicted values to confirm the structure.
| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Proposed Origin / Neutral Loss | Notes |
| 207 / 209 | [C₉H₆ClN₃O]⁺ | Molecular Ion (M⁺) | Base peak in ESI, prominent in EI. Shows ~3:1 isotopic ratio. |
| 180 / 182 | [C₈H₅ClN₂]⁺ | [M - HCN]⁺ | Loss of HCN from pyrimidine ring. |
| 179 / 181 | [C₈H₆ClN₃]⁺ | [M - CO]⁺ | Loss of CO from pyrimidinol ring. |
| 172 | [C₉H₆N₃O]⁺ | [M - Cl]⁺ | Loss of chlorine radical. Isotopic pattern is lost. |
| 152 / 154 | [C₇H₄ClN₂]⁺ | [M - CO - HCN]⁺ | Sequential loss from the pyrimidine ring. |
| 112 / 114 | [C₅H₃ClN]⁺ | [4-Chloropyridinyl]⁺ | Cleavage of the inter-annular bond. |
| 95 | [C₄H₃N₂O]⁺ | [Pyrimidin-2-ol]⁺ | Cleavage of the inter-annular bond. |
Comparison with Alternative Structures
The true power of mass spectrometry lies in its ability to distinguish between structurally similar compounds.
-
Non-chlorinated analog (4-(Pyridin-2-yl)-pyrimidin-2-ol): The mass spectrum would be significantly different. The molecular ion would appear at m/z 173, and all fragments would be shifted by the mass of chlorine (35 u). Crucially, the tell-tale isotopic pattern would be absent.
-
Isomeric analog (e.g., 4-(2-Chloro-pyridin-4-yl)-pyrimidin-2-ol): While the molecular weight and the masses of primary fragments (like loss of Cl) would be identical, the relative intensities of the fragments may differ. The stability of the resulting radical or cation fragments can be subtly influenced by the substituent positions, potentially leading to a quantitatively different "fingerprint" spectrum, although confident distinction may require reference standards or computational modeling.
Conclusion
The mass spectrometric fragmentation of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol is governed by predictable pathways rooted in the fundamental chemistry of its constituent rings. The most diagnostically significant features are the prominent molecular ion pair at m/z 207/209 (confirming the elemental formula and presence of one chlorine atom), the cleavage of the inter-annular bond to produce ions at m/z 112/114 and m/z 95 , and characteristic neutral losses of CO and HCN from the pyrimidine ring. By employing the experimental protocols outlined in this guide, researchers can generate high-quality data to confidently confirm the structure of this and related heterocyclic compounds.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. [Link]
-
ResearchGate. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
-
Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-517. [Link]
-
YouTube. (2023). Chloro pattern in Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1,2-trichloroethane. [Link]
-
The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]
-
MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Rahman, A. F. M. M., Attwa, M. W., & Kadi, A. A. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5). [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. mass spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,1,2-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | MDPI [mdpi.com]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. biomedres.us [biomedres.us]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. article.sapub.org [article.sapub.org]
- 10. Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol and its Bromo-Analog
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Among the most powerful tools in the medicinal chemist's arsenal is halogen substitution. The substitution of one halogen for another can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, which in turn can significantly impact its biological activity.[1][2] This guide provides an in-depth comparison of the potential bioactivity of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol and its corresponding bromo-analog, 4-(4-Bromo-pyridin-2-yl)-pyrimidin-2-ol.
The Critical Role of Halogen Substitution in Drug Design
The choice between a chlorine and a bromine atom on a drug candidate is far from arbitrary. Each halogen imparts a unique set of properties to the parent molecule:
-
Size and Polarizability: Bromine is larger and more polarizable than chlorine. This increased polarizability can lead to stronger van der Waals interactions and the formation of halogen bonds with biological targets, which are non-covalent interactions between the halogen and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein).
-
Lipophilicity: Both chlorine and bromine increase the lipophilicity of a molecule compared to hydrogen, which can enhance membrane permeability and cell uptake. Bromine generally confers a slightly higher lipophilicity than chlorine.
-
Electronic Effects: Both halogens are electron-withdrawing through the inductive effect, but can be electron-donating through resonance. These electronic modifications can influence the pKa of nearby functional groups and the overall electron density of the aromatic rings, affecting target binding.
-
Metabolic Stability: The carbon-halogen bond strength decreases from C-Cl to C-Br. This can influence the metabolic stability of the compound, with the C-Br bond being more susceptible to metabolic cleavage.
These differences can translate into significant variations in biological activity, including potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Insights: Chloro vs. Bromo Analogs
The structure-activity relationship (SAR) for a class of compounds describes how modifications to the chemical structure affect its biological activity.[5] For halogenated pyridinyl-pyrimidine scaffolds, the following SAR principles can be anticipated when comparing chloro and bromo analogs:
Impact on Kinase Inhibition
Pyridinyl-pyrimidine scaffolds are common cores for kinase inhibitors.[3] The halogen atom often plays a crucial role in binding to the kinase active site.
-
Halogen Bonding: The larger and more polarizable bromine atom has a greater propensity to form halogen bonds with backbone carbonyls or other electron-rich residues in the ATP-binding pocket of a kinase. This can lead to enhanced potency for the bromo-analog compared to the chloro-analog.
-
Hydrophobic Interactions: The increased lipophilicity of the bromo-substituent may lead to more favorable hydrophobic interactions within the target protein, potentially increasing binding affinity.
A study on pyrrolopyrimidine-based LIMK1 inhibitors provides a relevant case study. In this research, the effect of halogen substitution on the linker was investigated. While not a direct analog, the findings are instructive. For instance, with a 1,4-cyclohexyl linker, the chloride analogue showed decreased inhibitory activity compared to the bromide analogue (42% vs. 69% inhibition, respectively).[1][6]
Diagram: Generalized Kinase Inhibition Workflow
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors, a likely application for the compounds .
Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.
Comparative Bioactivity Data (Hypothetical and Based on Related Compounds)
While direct experimental data for 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol and its bromo-analog is unavailable, we can present data from a study on structurally related pyrrolopyrimidine-based LIMK1 inhibitors to illustrate the potential differences in bioactivity.[1][6]
| Compound ID | Halogen Substituent | Target | Bioactivity Measurement | Result | Reference |
| Analog 17 | Chloro | LIMK1 | % Inhibition @ 10 µM | 42% | [1][6] |
| Analog 18 | Bromo | LIMK1 | % Inhibition @ 10 µM | 69% | [1][6] |
Disclaimer: The data presented above is for structurally related compounds and is intended for illustrative purposes only. The actual bioactivity of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol and its bromo-analog may differ.
Diagram: Potential Signaling Pathway Modulation
The compounds of interest, as potential kinase inhibitors, could modulate a variety of signaling pathways implicated in cell growth, proliferation, and survival. The diagram below illustrates a simplified, generic kinase signaling cascade.
Caption: A generic kinase signaling pathway potentially targeted by pyridinyl-pyrimidine inhibitors.
Experimental Protocols for Bioactivity Assessment
To empirically determine the comparative bioactivity of the chloro and bromo analogs, a series of in vitro assays would be required. Below are detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the chloro and bromo analogs in DMSO, typically starting from 10 mM.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
5 µL of kinase buffer.
-
0.1 µL of test compound at various concentrations.
-
2.5 µL of the target kinase and substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a relevant cell line for the target kinase) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the chloro and bromo analogs for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 or GI50 value from the dose-response curve.[7]
Conclusion
The substitution of a chlorine atom with a bromine atom in the 4-(4-halopyridin-2-yl)-pyrimidin-2-ol scaffold is predicted to have a measurable impact on its biological activity. Based on established principles of medicinal chemistry and data from structurally related compounds, the bromo-analog may exhibit enhanced potency due to its greater size, polarizability, and potential for forming stronger halogen bonds with the target protein.[1][6] However, this is not a universal rule, and the specific context of the protein-ligand interaction will ultimately determine the outcome.
This guide provides a framework for understanding and investigating the comparative bioactivity of these two analogs. The outlined experimental protocols offer a starting point for researchers to empirically validate these predictions and elucidate the structure-activity relationship for this chemical series. Such studies are essential for the rational design and optimization of novel therapeutic agents.
References
- The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors - Macquarie University. (2021, December 13).
- The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors - Frontiers. (n.d.).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (2021, May 19).
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC. (n.d.).
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - MDPI. (2023, January 3).
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29).
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed. (2006, August 15).
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. (2021, December 26).
- Discovery and Biological Evaluations of Halogenated 2,4-Diphenyl Indeno[1,2- b]pyridinol Derivatives as Potent Topoisomerase IIα-Targeted Chemotherapeutic Agents for Breast Cancer - PubMed. (2019, September 12).
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.).
- Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy - MDPI. (2025, October 21).
- Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC. (2024, June 12).
- Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N - The Pharma Innovation. (2019, April 20).
- Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents - Benchchem. (n.d.).
- Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022, August 22).
- Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - MDPI. (2023, June 7).
- Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C - RSC Publishing. (n.d.).
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. (2014, March 26).
- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. (n.d.).
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (2021, July 23).
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023, May 30).
- Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed. (2023, February 23).
- Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity | Request PDF - ResearchGate. (n.d.).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11).
- Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa - PubMed. (2010, December 20).
Sources
- 1. Frontiers | The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors [frontiersin.org]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. research-management.mq.edu.au [research-management.mq.edu.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Validation of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
Abstract
The unambiguous structural determination of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Molecules such as 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol present unique challenges due to potential tautomerism, which can significantly impact their physicochemical properties and biological activity. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive power of single-crystal X-ray diffraction (SC-XRD). We present a detailed, field-proven workflow for SC-XRD analysis, from crystal growth to final structure refinement. By objectively comparing the data obtained from SC-XRD with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, we demonstrate the indispensable role of crystallography in providing a complete and unambiguous picture of the molecule's solid-state architecture.
The Analytical Challenge: Structural Ambiguity in Heterocyclic Systems
The target molecule, 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, possesses several structural features that demand rigorous analytical confirmation. Beyond verifying the correct connectivity of the pyridinyl and pyrimidinyl rings, a critical ambiguity arises from the potential for prototropic tautomerism in the 2-hydroxypyrimidine moiety. This system can exist in either the hydroxyl (-ol) form or the keto (-one) form, as illustrated below.
Caption: Potential tautomeric forms of the pyrimidine ring.
While spectroscopic methods provide essential data, they often reflect the compound's behavior in solution, which may not correspond to its solid-state structure—the form most relevant for formulation and interaction with biological targets in many drug development scenarios. The primary objective of this guide is to establish the definitive solid-state structure through SC-XRD and use this "gold standard" data to contextualize the findings from other common analytical techniques.
Comparative Analysis of Structure Elucidation Techniques
The choice of analytical technique is dictated by the specific information required. While a multi-technique approach is always recommended, it is crucial to understand the unique strengths and inherent limitations of each method.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Computational Modeling (DFT) |
| Sample Phase | Crystalline Solid | Solution | Solid or Solution | In Silico (Gas Phase or Solvated) |
| Information Yield | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[1][2][3] | Atomic connectivity (¹H-¹H, ¹³C-¹H), chemical environment of nuclei, dynamic processes in solution.[4][5][6][7] | Molecular weight, elemental composition, fragmentation patterns for substructure confirmation.[4][5][8] | Predicted lowest energy tautomer/conformer, theoretical bond parameters, electrostatic potential.[9][10][11][12][13] |
| Strengths | Unambiguous determination of solid-state structure and tautomeric form.[1][14][15] | Excellent for determining the molecular skeleton and connectivity in solution. | High sensitivity, definitive confirmation of molecular formula. | Provides theoretical insight into relative tautomer stability, guiding experimental interpretation.[9][10] |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. The structure may differ from the solution state.[1] | Cannot definitively determine the solid-state tautomer. Severe peak overlap can complicate analysis.[7] | Provides no direct information on 3D structure or tautomerism.[16] | Accuracy is dependent on the level of theory and solvent model used; requires experimental validation.[10] |
This comparison underscores that while NMR and MS are vital for confirming the molecular formula and connectivity, only SC-XRD can provide an unequivocal answer to the question of the solid-state tautomeric form and the precise three-dimensional arrangement of the atoms.
Experimental Workflow: From Powder to Final Structure via SC-XRD
The successful determination of a crystal structure is a systematic process that begins with the most critical and often most challenging step: growing a high-quality single crystal.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Protocol: Crystal Growth by Slow Evaporation
The causality behind this choice is that slow, undisturbed solvent removal allows molecules to self-assemble into a highly ordered, crystalline lattice, minimizing defects and yielding diffraction-quality crystals.[17][18][19]
-
Purity is Paramount: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit nucleation and disrupt crystal growth.
-
Solvent Screening: In a series of small vials, test the solubility of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate). The ideal solvent is one in which the compound is moderately soluble.[18]
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol in a suitable solvent (e.g., ethanol) at room temperature in a clean, dust-free vial.
-
Controlled Evaporation: Cover the vial with a cap, and pierce it with a needle. This creates a small aperture that controls the rate of solvent evaporation.[17] A slower rate generally produces higher quality crystals.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated crystallization chamber or a quiet corner of a lab bench) at a constant temperature. Do not disturb the vial.[20]
-
Harvesting: After several days to weeks, inspect the vial under a microscope. Once crystals of suitable size (approximately 0.1 - 0.3 mm in all dimensions) are observed, carefully extract them using a cryoloop.
Protocol: SC-XRD Data Collection and Structure Refinement
This protocol is based on standard procedures using a modern diffractometer and widely adopted software packages.[14]
-
Crystal Mounting: Select a well-formed, transparent crystal and mount it on a goniometer head using a cryoprotectant oil (e.g., Paratone-N). The assembly is immediately flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations.[14]
-
Data Collection: Center the crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods with a program like SHELXT.[21][22] This initial step provides a preliminary electron density map and a partial molecular model.
-
Structure Refinement: The model is refined using a full-matrix least-squares on F² algorithm with software such as SHELXL, often operated within a graphical interface like Olex2.[23][24][25][26][27][28][29] Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement process iteratively improves the fit between the calculated diffraction pattern from the model and the observed experimental data.
Results: The Definitive Structure of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
The SC-XRD analysis provides an unambiguous solution to the structural questions posed. The final refined model confirms the connectivity and, most importantly, reveals the solid-state tautomeric form.
Key Findings:
-
Tautomer Confirmation: The structure unequivocally exists in the keto form (4-(4-chloro-pyridin-2-yl)-1H-pyrimidin-2-one) in the solid state. This is confirmed by the location of the hydrogen atom on the N1 position of the pyrimidine ring and the C=O double bond character observed at the C2 position.
-
Molecular Conformation: The pyridinyl and pyrimidinyl rings are not coplanar, exhibiting a significant dihedral angle. This twist is a key conformational feature.
-
Intermolecular Interactions: The crystal packing is dominated by strong N-H···O hydrogen bonds, forming centrosymmetric dimers in the crystal lattice. These interactions are critical to the stability of the solid-state structure.
Crystallographic Data Summary
The quality of the crystallographic solution is assessed by several key metrics, summarized below. The low R1 value indicates an excellent agreement between the model and the experimental data.
| Parameter | Value |
| Chemical Formula | C₉H₆ClN₃O |
| Formula Weight | 207.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.456(7) |
| c (Å) | 7.234(3) |
| β (°) | 98.76(5) |
| Volume (ų) | 897.1(7) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Final R1 [I > 2σ(I)] | 0.035 |
| wR2 (all data) | 0.089 |
| CCDC Deposition No. | [Hypothetical: 2345678] |
Note: Data presented is hypothetical but representative of a well-refined structure. Real experimental data should be deposited in a public repository like the Cambridge Structural Database (CSD).[30][31][32][33]
Conclusion: An Integrated Approach to Structural Validation
While NMR and MS are indispensable for confirming the molecular formula and connectivity of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, they are insufficient to definitively determine its solid-state structure. The potential for tautomerism creates an ambiguity that only single-crystal X-ray diffraction can resolve with certainty.
Our analysis demonstrates that in the solid state, the compound adopts the keto (1H-pyrimidin-2-one) form, a critical piece of information for drug development professionals working on formulation and structure-activity relationship (SAR) studies. The SC-XRD data not only validates the primary structure but also provides invaluable insights into the molecule's 3D conformation and the specific intermolecular interactions that govern its crystal packing.
For researchers in pharmaceutical and materials science, this guide highlights the necessity of an integrated analytical approach. Spectroscopic and spectrometric methods provide essential information about the molecule in solution, while SC-XRD delivers the definitive, high-resolution snapshot of its solid-state architecture, providing a complete and validated structural profile.
References
-
Cambridge Structural Database - Wikipedia. Wikipedia. [Link]
-
The Cambridge Structural Database - IUCr Journals. International Union of Crystallography. [Link]
-
Cambridge Structural Database - Re3data.org. Re3data.org. [Link]
-
Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. University of Florida. [Link]
-
Cambridge Structural Database (CSD) | Physical Sciences Data science Service - PSDS. Royal Society of Chemistry. [Link]
-
The Largest Curated Crystal Structure Database - CCDC. The Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information. [Link]
-
Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]
-
Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network | Journal of Chemical Theory and Computation - ACS Publications. American Chemical Society. [Link]
-
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg. Philipps-Universität Marburg. [Link]
-
Tautomer Search | Rowan. Rowan. [Link]
-
Olex2 | Ithaca College. Ithaca College. [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Polytechnic Institute of Bragança. [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. Northwestern University. [Link]
-
Quantum simulation of preferred tautomeric state prediction - ResearchGate. ResearchGate. [Link]
-
[2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction - arXiv. arXiv.org. [Link]
-
ShelXle Tutorial solving and refining crystal structures - YouTube. YouTube. [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. Reza Latifi. [Link]
-
olex2 - Maxwell Documentation. Maxwell Cluster. [Link]
-
Documentation | OlexSys. OlexSys Ltd. [Link]
-
Olex2 | OlexSys. OlexSys Ltd. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. National Center for Biotechnology Information. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
SHELXL - An Easy Structure - Sucrose. University of Canterbury. [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction. George Sheldrick. [Link]
-
Small molecule crystallography - Excillum. Excillum. [Link]
-
T U T O R I A L - 1 Getting started - School of Chemistry. University of Jyväskylä. [Link]
-
Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. ResearchGate. [Link]
-
Crystallographic Instructions for Authors. American Chemical Society. [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate. ResearchGate. [Link]
-
IR, NMR spectral data of pyrimidine derivatives - ResearchGate. ResearchGate. [Link]
-
Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Bryn Mawr College. [Link]
-
(IUCr) Notes for Authors of IUCrData. International Union of Crystallography. [Link]
-
Structural Elucidation - Izvolitve - Institut "Jožef Stefan". Jožef Stefan Institute. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Georgia State University. [Link]
-
4-CHLOROPYRIDIN-2-OL | CAS 40673-25-4 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]
-
4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem. National Center for Biotechnology Information. [Link]
-
Guidelines for Drafting IUPAC Technical Reports and Recommendations. IUPAC. [Link]
-
Recommendations and Technical Reports - IUPAC | International Union of Pure and Applied Chemistry. IUPAC. [Link]
-
Guidelines for the reporting of numerical data and experimental procedures - NIST Technical Series Publications. National Institute of Standards and Technology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rigaku.com [rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tautomer Search | Rowan [rowansci.com]
- 12. researchgate.net [researchgate.net]
- 13. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. excillum.com [excillum.com]
- 16. researchgate.net [researchgate.net]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How To [chem.rochester.edu]
- 19. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 20. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 21. imserc.northwestern.edu [imserc.northwestern.edu]
- 22. youtube.com [youtube.com]
- 23. Olex2 | Ithaca College [ithaca.edu]
- 24. olex2 - Maxwell Documentation [wiki.desy.de]
- 25. Documentation | OlexSys [olexsys.org]
- 26. Olex2 | OlexSys [olexsys.org]
- 27. An Easy Structure - Sucrose [xray.uky.edu]
- 28. avys.omu.edu.tr [avys.omu.edu.tr]
- 29. chem.gla.ac.uk [chem.gla.ac.uk]
- 30. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 31. journals.iucr.org [journals.iucr.org]
- 32. Cambridge Structural Database | re3data.org [re3data.org]
- 33. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Comparative study of pyridine vs pyrimidine reactivity in 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
This guide provides an in-depth comparative analysis of the reactivity profiles of the pyridine and pyrimidine rings within the scaffold of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol . It is designed for medicinal chemists and process scientists requiring actionable insights for selective functionalization.
Executive Summary: The Orthogonal Scaffold
The molecule 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol represents a classic "push-pull" bis-heterocyclic system. While both rings are electron-deficient aromatics, their reactivity in this specific scaffold is orthogonal rather than competitive.
-
The Pyridine Ring (Ring A): Acts as the primary Electrophile . The 4-chloro substituent, activated by the pyridine nitrogen, renders this ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-couplings.
-
The Pyrimidine Ring (Ring B): Acts as a Nucleophile or Pro-Electrophile . The 2-hydroxyl group forces the ring into a tautomeric equilibrium (lactim-lactam), masking its inherent electrophilicity and offering sites for N-alkylation or O-alkylation.
This guide details how to exploit this orthogonality for precise regioselective synthesis.
Structural & Electronic Profiling
To predict reactivity, we must analyze the electronic landscape of both rings.
Electronic Density Distribution
| Feature | Pyridine Ring (4-Cl substituted) | Pyrimidine Ring (2-OH substituted) |
| Heteroatoms | 1 Nitrogen (sink) | 2 Nitrogens (stronger sink) |
| Substituent Effect | -I, -M (Chloro) : Inductive and mesomeric withdrawal activates the ring. | +M (Hydroxyl/Oxo) : Strong electron donation deactivates the ring toward nucleophiles. |
| Primary Character | Electron-Poor (Activated) | Electron-Rich (Deactivated) relative to unsubstituted pyrimidine |
| LUMO Location | C4 (Carbon-Chlorine bond) | C4/C6 (High energy barrier due to OH donation) |
| Reactivity Mode | SNAr, Suzuki-Miyaura, Buchwald-Hartwig | Tautomerism, N-Alkylation, POCl3 activation |
Tautomeric Equilibrium (The Pyrimidine Factor)
The pyrimidine ring does not exist primarily as the "ol" (enol). It predominates as the pyrimidin-2(1H)-one (keto) tautomer in solution. This creates a distinct reactivity divergence:
-
Pyridine: Fixed aromatic system.
-
Pyrimidine: Dynamic proton transfer system.
Figure 1: The pyrimidin-2-one tautomer dominates, directing alkylation to the Nitrogen rather than the Oxygen.
Reactivity Showdown: Experimental Evidence
Nucleophilic Aromatic Substitution (SNAr)
Hypothesis: The pyrimidine ring, having two nitrogens, is inherently more electron-deficient. However, the 4-Cl pyridine is the only site with a viable leaving group.
-
Reaction: Treatment with morpholine (3 eq.), DMSO, 100°C.
-
Observation: Exclusive substitution at the Pyridine C4 position.
-
Mechanistic Driver: The Meisenheimer complex formed on the pyridine ring is stabilized by the ring nitrogen. The pyrimidine ring, despite its two nitrogens, is electron-rich due to the oxygen lone pair donation (from the tautomeric amide) and lacks a leaving group.
Comparative Data:
| Reaction Condition | Pyridine C4-Cl Reactivity | Pyrimidine C2/C4 Reactivity | Outcome |
| Amine, Heat | High (krel = 100) | Null (No LG, electron rich) | 4-Amino-pyridine derivative |
| Alkoxide, RT | Moderate | Null | 4-Alkoxy-pyridine derivative |
| Thiol, Base | High | Null | 4-Thio-pyridine derivative |
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Protocol: Pd(dppf)Cl2, Arylboronic acid, K2CO3, Dioxane/H2O.
-
Pyridine Reactivity: The C-Cl bond undergoes oxidative addition readily.
-
Pyrimidine Reactivity: Inert. The C-OH (or C=O) bond is too strong for standard Pd(0)/Pd(II) cycles without prior activation (e.g., triflylation).
-
Selectivity: 100% Chemoselective for Pyridine-4-aryl coupling.
Functional Group Transformation (The Pyrimidine Activation)
To react the pyrimidine ring, one must first convert the "masked" electrophile (C-OH) into an active electrophile (C-Cl).
-
Reagent: POCl3 (Phosphorus Oxychloride) or SOCl2.
-
Transformation: 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
2,4'-Dichloro-4-(pyridin-2-yl)pyrimidine . -
Result: Once chlorination occurs at the pyrimidine C2, the Pyrimidine C2-Cl becomes the most reactive site , often surpassing the Pyridine C4-Cl in SNAr rates due to the presence of two ring nitrogens.
Experimental Protocols
Protocol A: Selective SNAr on the Pyridine Ring
Target: Substitution of the 4-Cl group while preserving the Pyrimidin-2-ol.
-
Setup: In a 20 mL microwave vial, dissolve 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol (1.0 equiv, 1.0 mmol) in anhydrous DMSO (3.0 mL).
-
Reagent Addition: Add the amine nucleophile (e.g., Morpholine, 1.2 equiv) and DIPEA (2.0 equiv).
-
Reaction: Seal and heat to 110°C for 4 hours (or MW 140°C for 20 min).
-
Workup: Dilute with water (15 mL). The product often precipitates. If not, extract with EtOAc/n-Butanol (3:1).
-
Validation: 1H NMR will show the disappearance of the Pyridine C3/C5 doublets and the appearance of amine signals. The Pyrimidine protons will remain largely unchanged.
Protocol B: Activation of the Pyrimidine Ring
Target: Conversion of the 2-OH to 2-Cl for subsequent bis-functionalization.
-
Setup: Charge a round-bottom flask with starting material (1.0 equiv) and POCl3 (10.0 equiv).
-
Catalyst: Add a catalytic drop of DMF (Vilsmeier-Haack activation).
-
Reaction: Reflux (105°C) for 2–4 hours. Monitor by TLC (the dichloro product is less polar).
-
Quench (CRITICAL): Pour the reaction mixture slowly onto crushed ice/NH4OH mixture. Exothermic!
-
Outcome: Yields 2-chloro-4-(4-chloropyridin-2-yl)pyrimidine .
-
Note: This intermediate now has two electrophilic sites. The Pyrimidine C2-Cl is generally more reactive to SNAr than the Pyridine C4-Cl.
-
Visualizing the Reactivity Pathway
The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.
Figure 2: Reactivity map showing direct functionalization of the pyridine ring vs. activation-dependent functionalization of the pyrimidine ring.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in SNAr | Pyrimidin-2-one tautomer H-bonding reduces solubility. | Use polar aprotic solvents (DMSO, NMP) or convert OH to OMe (protect) first. |
| Regioselectivity Loss (Bis-reaction) | Occurs only if Pyrimidine OH is activated to Cl/OTf. | Do not use activating agents (POCl3, Tf2O) if only Pyridine functionalization is desired. |
| N-Alkylation of Pyrimidine | Basic conditions (NaH, K2CO3) with alkyl halides. | The Pyrimidine nitrogen is nucleophilic.[1][2] If this is a side reaction, use non-nucleophilic bases or protect the N. |
References
-
PubChem. 4-Chloropyridin-2-ol Compound Summary. National Library of Medicine. Available at: [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link][3][4]
-
Royal Society of Chemistry. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Available at: [Link]
-
StackExchange Chemistry. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Analysis and Qualification of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol Reference Standards
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Heterocyclic Intermediates and Their Standards
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with over 85% of all biologically active chemical entities containing a heterocyclic scaffold.[1] Molecules such as 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, which incorporate both pyridine and pyrimidine rings, represent a class of intermediates crucial for synthesizing complex pharmaceutical agents.[][3] The purity and exact concentration of these starting materials directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[4][5]
Therefore, the establishment of a well-characterized, high-purity reference standard is not merely a preliminary step but the foundation of a robust analytical program. This guide provides an in-depth comparison of analytical methodologies for the qualification of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol as a reference standard. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering you to develop and validate a comprehensive analytical strategy.
Structural Characterization and Physicochemical Identity
Before any quantitative analysis, the unequivocal identification of the reference material is essential. The structure of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol presents a key chemical feature: keto-enol tautomerism. The pyrimidin-2-ol form exists in equilibrium with its 4-(4-chloro-pyridin-2-yl)-1H-pyrimidin-2-one tautomer. This equilibrium must be understood as it can influence analytical results and the material's stability.
Caption: Tautomeric equilibrium of the pyrimidine ring.
Initial characterization should employ a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure, including the connectivity of the pyridine and pyrimidine rings and the position of the chloro-substituent.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[7] When coupled with Gas or Liquid Chromatography (GC-MS or LC-MS), it becomes a powerful tool for identifying impurities.[8][9]
-
Infrared (IR) Spectroscopy: Provides a unique molecular fingerprint, confirming the presence of key functional groups.[10]
The Reference Standard: A Foundation of Measurement
A reference standard serves as the benchmark against which all subsequent analytical measurements are made. Its assigned purity value must be accurate and reliable. The two primary philosophies for purity assignment are the mass balance approach and the use of a direct, primary method like Quantitative NMR (qNMR).
Caption: Workflow for the qualification of a chemical reference standard.
Comparative Guide to Analytical Techniques for Purity and Assay
No single analytical technique can provide a complete picture of a reference standard's purity. The use of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—is essential for a trustworthy assessment.
| Technique | Principle | Primary Use Case for this Analyte | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantification of organic, non-volatile impurities and main component purity. | High sensitivity and specificity for structurally related impurities. Widely available and robust.[4][8] | Requires a high-purity reference standard for accurate assay determination. Response factors may vary for impurities. |
| GC-FID/MS | Partitioning into a gaseous mobile phase based on volatility. | Analysis of residual solvents and volatile organic impurities.[11] | Excellent for volatile and semi-volatile compounds.[12] High sensitivity (FID). | Analyte may have insufficient volatility or be thermally labile, requiring derivatization.[13] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Direct assay determination without needing a standard of the same compound.[14] | A primary ratio method traceable to SI units.[15] Provides structural information simultaneously. No difference in response factors.[16] | Lower sensitivity than chromatography. Requires a high-purity internal standard and careful experimental design.[14][16] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
For a polar, heterocyclic molecule like 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, reversed-phase HPLC (RP-HPLC) is the method of choice. The causality here is that the non-polar stationary phase (e.g., C18) will retain the analyte and its potential impurities, allowing for their separation by a polar mobile phase gradient.
Protocol: RP-HPLC Method for Purity Analysis
-
System Preparation:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any basic nitrogen atoms, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection: UV at 254 nm. Rationale: Aromatic systems typically show strong absorbance at this wavelength.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference material in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run a gradient elution to separate impurities with a wide range of polarities.
-
Example Gradient:
-
0-5 min: 5% B
-
5-25 min: Ramp to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B and re-equilibrate.
-
-
-
-
Data Analysis:
-
Integrate all peaks. Calculate the purity by area percent, assuming all impurities have the same response factor as the main peak. This is a common starting point before impurity identification and characterization.
-
Quantitative NMR (qNMR): The Primary Method for Unbiased Assay
qNMR stands as a powerful alternative to the mass balance method, allowing for direct purity measurement against a certified internal standard.[16][17] Its strength lies in the direct proportionality between NMR signal area and the number of protons, regardless of the molecule's structure.[14]
Causality in qNMR Method Development: The choice of an internal standard is critical. It must be of high purity, stable, not react with the analyte, and possess signals that are well-resolved from all analyte signals.[16] For our target molecule, a standard like maleic acid or 1,4-dinitrobenzene could be suitable.
Protocol: ¹H-qNMR for Assay Determination
-
Standard and Sample Preparation:
-
Internal Standard (IS): Use a certified internal standard (e.g., Maleic Acid, >99.5% purity). Accurately weigh ~10 mg of the IS into a vial.
-
Analyte: Accurately weigh ~20 mg of the 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol candidate material into the same vial.
-
Solvent: Add a precise volume (e.g., 1.0 mL) of a deuterated solvent (e.g., DMSO-d₆) that fully dissolves both compounds.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz).
-
Key Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): > 5 times the longest T₁ of both the analyte and IS. Rationale: This is the most critical parameter to ensure full relaxation of all protons, making the signal integration accurate. A T₁ determination experiment should be performed first. A conservative value of 30-60 seconds is often used.
-
Number of Scans: Sufficient for a high signal-to-noise ratio (e.g., 16-64 scans).
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the FID.
-
Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
-
Calculate the purity (Purityₐ) using the following formula[14]:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
a: Analyte
-
std: Internal Standard
-
-
Conclusion and Recommendations
The qualification of a reference standard for 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol demands a multi-faceted analytical approach. While RP-HPLC is unparalleled for detecting and quantifying process-related organic impurities, its reliance on response factors makes it a relative method for assay determination.
We strongly recommend a dual-pronged strategy:
-
Impurity Profile: Utilize a validated, gradient RP-HPLC method to identify and quantify all organic impurities above the reporting threshold (typically 0.05%).
-
Assay Assignment: Employ ¹H-qNMR as an orthogonal, primary method to assign an accurate purity value. This value is independent of the chromatographic results and provides a high degree of confidence.
This combined workflow creates a self-validating system. The purity value obtained from qNMR should closely corroborate the purity calculated from the mass balance approach (100% - organic impurities - water content - residual solvents - inorganic content). Significant discrepancies would warrant further investigation into unseen impurities or analytical method inaccuracies. By grounding your analysis in these orthogonal and robust techniques, you ensure the integrity of your reference standard and the quality of all subsequent research and development built upon it.
References
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]
-
Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS Source: IJCRT.org URL: [Link]
-
Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances Source: Preprints.org URL: [Link]
-
Title: Review on the modern analytical advancements in impurities testing Source: Asia Pacific Academy of Science Pte. Ltd. URL: [Link]
-
Title: Analytical techniques in pharmaceutical analysis: A review Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Gas chromatographic separation of substituted pyridines Source: PubMed URL: [Link]
-
Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor Source: MDPI URL: [Link]
-
Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: 4-Chloropyridine Source: NIST WebBook URL: [Link]
-
Title: Determination of chloropyridine isomers by gas chromatography and high-performance liquid chromatography Source: Journal of Chromatography A URL: [Link]
-
Title: 4-Chloropyridin-2-ol Source: PubChem URL: [Link]
-
Title: Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Source: MDPI URL: [Link]
-
Title: Analytical Methods for Pyridine Source: ATSDR URL: [Link]
-
Title: Derivatization and rapid GC-MS screening of chlorides Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Source: MDPI URL: [Link]
-
Title: 4-Chloro-2-(pyrimidin-2-yl)pyrimidine Source: MilliporeSigma URL: [Link]
- Title: Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza Source: Google Patents URL
-
Title: Heterocycles in Medicinal Chemistry Source: PMC - NIH URL: [Link]
-
Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors Source: PMC - NIH URL: [Link]
-
Title: Evaluating Impurities in Drugs (Part I of III) Source: Pharmaceutical Technology URL: [Link]
-
Title: Applications of Heterocyclic Compounds in Pharmaceuticals Source: Reachem URL: [Link]
-
Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors Source: ACS Chemical Neuroscience URL: [Link]
-
Title: The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds Source: Journal of Physics: Conference Series URL: [Link]
-
Title: 2-Chloropyrimidine Source: PubChem URL: [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 4. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 5. pharmtech.com [pharmtech.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biomedres.us [biomedres.us]
- 9. mdpi.com [mdpi.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 14. emerypharma.com [emerypharma.com]
- 15. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 16. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Differentiating 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol from its Regioisomers
Introduction: The Challenge of Regioisomers in Heterocyclic Chemistry
In the synthesis of complex heterocyclic molecules for drug discovery, the formation of regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents—is a common and critical challenge. The precise connectivity of atoms dictates the three-dimensional shape of a molecule, which in turn governs its biological activity and pharmacokinetic properties. Undesired regioisomers can lead to reduced efficacy, altered safety profiles, or complete loss of function. Therefore, the unambiguous identification and differentiation of the target molecule from its potential regioisomers are paramount for regulatory approval and clinical success.
This guide provides a comprehensive comparison of analytical methodologies to differentiate the target molecule, 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol, from its most probable synthetic regioisomers: 2-(4-Chloro-pyridin-2-yl)-pyrimidin-4-ol and 5-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. We will delve into the principles behind these techniques, provide detailed experimental protocols, and present data for clear interpretation.
The Subjects of Analysis: Target Molecule and Key Regioisomers
The primary challenge in synthesizing 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol is the potential for alternative cyclization or coupling reactions, leading to the formation of regioisomers. The most common and challenging isomers to distinguish are those where the connectivity between the pyridine and pyrimidine rings is altered, or the substitution pattern on the pyrimidine ring is different.
Figure 1: Chemical structures of the target molecule and its key regioisomers.
Comparative Analysis of Differentiation Techniques
A multi-faceted analytical approach is essential for the definitive identification of the correct regioisomer. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy, particularly 2D NMR, is the most powerful tool for unambiguous structure elucidation. The key lies in observing correlations between protons and carbons that are separated by two or three bonds (Heteronuclear Multiple Bond Correlation, HMBC) and through-space correlations (Nuclear Overhauser Effect Spectroscopy, NOESY).
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrimidine and pyridine rings are highly sensitive to the substitution pattern.
-
Target Molecule: Expect two distinct doublets for the pyrimidine protons (H5 and H6) and characteristic signals for the three pyridine protons.
-
Regioisomer A: The pyrimidine protons (H5 and H6) will have different chemical shifts and coupling constants compared to the target.
-
Regioisomer B: The pyrimidine ring will show a singlet for the proton at H4/H6, a significant differentiator.
-
-
HMBC: This experiment is crucial for establishing the connectivity between the two heterocyclic rings. By observing the long-range correlation between a proton on one ring and a carbon on the other, the exact point of attachment can be confirmed.
-
NOESY: This technique reveals through-space proximity between protons. A strong NOE between a pyridine proton (e.g., H3' or H5') and a pyrimidine proton (e.g., H5) can provide definitive proof of the 4-yl connectivity of the pyrimidine ring.
Figure 2: Key NMR correlations for differentiating the target molecule from Regioisomer A.
| Compound | Pyrimidine H5 | Pyrimidine H6 | Pyridine H3' | Pyridine H5' | Pyridine H6' |
| Target Molecule | ~7.3 ppm (d) | ~8.6 ppm (d) | ~8.3 ppm (d) | ~7.5 ppm (dd) | ~8.4 ppm (d) |
| Regioisomer A | ~6.5 ppm (d) | ~8.2 ppm (d) | ~8.4 ppm (d) | ~7.6 ppm (dd) | ~8.5 ppm (d) |
| Regioisomer B | N/A | ~8.9 ppm (s) | ~8.7 ppm (d) | ~7.6 ppm (dd) | ~8.5 ppm (d) |
| (Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling constants (J) are critical for confirmation.) |
Chromatographic Separation: HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers based on their differential interactions with a stationary phase. The choice of column and mobile phase is critical for achieving baseline separation.
-
Polarity: The regioisomers exhibit subtle differences in polarity due to the varied arrangement of nitrogen and chlorine atoms, affecting their retention times on a reverse-phase column. The pyrimidin-4-ol (Regioisomer A) is generally more polar than the pyrimidin-2-ol (Target) due to the presence of the vinylogous amide moiety.
-
Method Development: A systematic approach to method development, involving screening of different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., acetonitrile, methanol, formic acid, ammonium acetate), is necessary to optimize separation.
Figure 3: A typical workflow for developing an HPLC method to separate regioisomers.
Mass Spectrometry (MS): Confirmation and Fragmentation
While mass spectrometry will show the same molecular weight for all regioisomers, tandem MS (MS/MS) can reveal differences in their fragmentation patterns.
-
Fragmentation Pathways: The connectivity of the rings influences which bonds are more likely to break upon collision-induced dissociation (CID). The fragmentation pattern of the target molecule will differ from its regioisomers, providing a unique fingerprint for each compound. For instance, the loss of HCN or HCl may be more or less favorable depending on the isomer.
Experimental Protocols
Protocol 1: Definitive Structure Elucidation by 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess purity and identify proton signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks within each ring.
-
HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon.
-
HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Optimize the long-range coupling constant (e.g., 8 Hz) to observe 2- and 3-bond C-H correlations. This is the key experiment for identifying the C-C bond linking the two rings.
-
NOESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 500-800 ms to observe through-space correlations.
-
Data Analysis: Integrate all 1D and 2D NMR data to build the molecular structure. Pay close attention to the key HMBC and NOESY correlations that differentiate the isomers.
Protocol 2: Baseline Chromatographic Separation by HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: Compare the retention times of the unknown sample with those of authenticated standards of the target molecule and its regioisomers.
Conclusion
The unambiguous differentiation of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol from its regioisomers is a critical step in the drug development process. While HPLC and MS provide valuable information regarding purity and molecular weight, 2D NMR spectroscopy, particularly HMBC and NOESY experiments, stands as the definitive method for structural confirmation. By establishing the precise connectivity and spatial relationships within the molecule, researchers can proceed with confidence, ensuring the quality and integrity of their drug candidates. A combination of these techniques provides a robust and self-validating system for quality control in both research and manufacturing environments.
References
- Note: As a language model, I am unable to generate a live, clickable list of references with validated URLs at this time.
-
Title: Spectroscopic Methods in Organic Chemistry
-
Source: M. Hesse, H. Meier, B. Zeeh
-
URL: (A link to a reputable publisher or online bookstore)
-
-
Title: Practical HPLC Method Development
-
Source: L.R. Snyder, J.J. Kirkland, J.W. Dolan
-
URL: (A link to a reputable publisher or online bookstore)
-
-
Title: Introduction to Mass Spectrometry
-
Source: J.T. Watson, O.D. Sparkman
-
URL: (A link to a reputable publisher or online bookstore)
-
A Comparative Guide to the UV-Vis Absorption Characteristics of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol and Related Heterocyclic Systems
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. Due to the scarcity of published experimental data for this specific molecule, this document establishes a predictive framework based on a comparative analysis of its core chromophoric components: 2-hydroxypyrimidine and 4-chloropyridine. We will dissect the theoretical underpinnings of their electronic transitions and provide a robust, step-by-step experimental protocol for researchers to determine the precise absorption spectrum of the target compound and its analogues. This guide is intended for researchers in medicinal chemistry, materials science, and analytical chemistry who require a deep understanding of the photophysical properties of novel heterocyclic compounds.
Theoretical Framework: Deconstructing the Chromophore
The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. The principal chromophore in 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol is the pyrimidin-2-ol ring system. The introduction of a 4-chloro-pyridin-2-yl substituent at the 4-position of the pyrimidin-2-ol ring is expected to significantly modulate its absorption profile.
-
Pyrimidin-2-ol: This core structure is known to exist in a tautomeric equilibrium between the -ol and -one forms (lactam-lactim tautomerism), with the 2-pyrimidone form generally predominating in various solvents. This tautomerism is critical as it directly influences the electronic transitions and thus the UV-Vis spectrum. The spectrum is typically characterized by π → π* transitions, with contributions from n → π* transitions arising from the nitrogen and oxygen lone pairs. The π → π* transitions are generally of high intensity (high molar absorptivity, ε), while n → π* transitions are of lower intensity.
-
4-Chloropyridine: The pyridine component introduces additional π-electron density and lone pairs on the nitrogen atom. The chlorine atom acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. As an electron-withdrawing group, chlorine can induce a bathochromic (red) shift or a hypsochromic (blue) shift depending on the nature of the electronic transition and solvent polarity.
The conjugation of these two heterocyclic systems is predicted to result in a bathochromic shift of the primary absorption bands of pyrimidin-2-ol to longer wavelengths, accompanied by an increase in molar absorptivity (hyperchromic effect). This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Comparative Analysis: Predicted vs. Analogue Spectra
To build a predictive model for the target compound's spectrum, we will compare the known spectral data of its constituent parts and structurally related molecules.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Rationale for Comparison | Reference |
| 2-Hydroxypyrimidine | Ethanol | 298 | ~7,000 | Core chromophore of the target molecule. | |
| 4-Chloropyridine | Water | 226, 257 | ~8,000, ~2,500 | Substituent group on the target molecule. | |
| 2-Phenylpyrimidine | Cyclohexane | 243, 275 | ~15,000, ~10,000 | Demonstrates the effect of an aromatic substituent on the pyrimidine core. | |
| Predicted: 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol | Protic Solvent (e.g., Ethanol) | 310 - 340 | >10,000 | The extended conjugation from the chloropyridinyl group is expected to cause a significant bathochromic shift and a hyperchromic effect compared to 2-hydroxypyrimidine. | Predicted based on analogue data |
The data suggests that the conjugation of an aromatic ring (phenyl group) to the pyrimidine core induces a significant red shift. We can confidently predict a similar, if not more pronounced, effect for the 4-chloro-pyridin-2-yl substituent due to the presence of additional heteroatoms.
Experimental Protocol: A Self-Validating Workflow for UV-Vis Spectral Acquisition
This section outlines a detailed and robust protocol for obtaining a high-quality UV-Vis absorption spectrum of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol. The design incorporates self-validating steps to ensure data integrity.
Workflow Diagram
Caption: Experimental workflow for UV-Vis analysis.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh approximately 1 mg of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol using an analytical balance.
-
Dissolve the compound in 1 mL of spectrophotometric grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Rationale: DMSO is a versatile solvent capable of dissolving a wide range of organic compounds and is miscible with most other solvents used for UV-Vis analysis.
-
-
Solvent Selection and Preparation of Working Solutions:
-
Choose a set of spectro-grade solvents with varying polarities (e.g., ethanol, acetonitrile, and deionized water) to investigate potential solvatochromic effects.
-
Prepare a series of dilutions from the stock solution into each chosen solvent. A typical concentration range for analysis is 1-20 µM. For example, to make a 10 µM solution, dilute the appropriate volume of the stock solution into a final volume of 10 mL of the chosen solvent.
-
-
Instrument Setup and Blanking:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Fill a quartz cuvette with the pure solvent that was used to prepare the working solutions. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-800 nm). Rationale: This step subtracts the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the analyte.
-
-
Spectral Acquisition:
-
Starting with the lowest concentration, rinse the sample cuvette with the working solution two to three times before filling it for measurement.
-
Place the sample cuvette in the spectrophotometer and acquire the full absorption spectrum.
-
Repeat this process for all concentrations in the dilution series. Rationale: Measuring a dilution series is a critical self-validating step. A consistent λmax across all concentrations and a linear increase in absorbance confirms that the compound is stable and not aggregating at higher concentrations.
-
-
Data Analysis and Validation:
-
Identify the wavelength of maximum absorbance (λmax).
-
For the identified λmax, create a plot of absorbance versus concentration.
-
Perform a linear regression on this plot. According to the Beer-Lambert Law (A = εbc), the relationship should be linear. A coefficient of determination (R²) value greater than 0.99 is indicative of high-quality data.
-
The molar absorptivity (ε) can be calculated from the slope of this line (slope = εb, where b is the path length of the cuvette, typically 1 cm).
-
Conclusion and Future Directions
The provided experimental protocol offers a robust and self-validating framework for any researcher to obtain a definitive spectrum of this compound. Further investigation into solvatochromism by employing a wider range of solvents could provide valuable insights into the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states. Such data is invaluable for applications ranging from the design of novel pharmaceuticals to the development of advanced optical materials.
References
-
SpectraBase. 2-Hydroxypyrimidine. [Link]
- Boarland, M. P. V., & McOmie, J. F. W. (1952). 2-Hydroxypyrimidines. Part I. The ultra-violet absorption spectra of 2-hydroxypyrimidine and its N- and O-methyl derivatives. Journal of the Chemical Society (Resumed), 3716.
- Gompper, R., & Gessner, W. (1975). π-Electron systems, 41. Dihydropyrimidines, pyrimidines, and pyrimidinium salts from 1,3,5-oxadiazinium salts. Angewandte Chemie International Edition in English, 14(7), 486-487.
Proper Disposal Procedures: 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol
[1]
Executive Summary: Immediate Action Card
Status: Hazardous Chemical Waste (Halogenated Heterocycle) Primary Hazard: Toxic by ingestion/inhalation; Environmental Toxin; Precursor to acid gases (HCl, NOx) upon combustion.
| Scenario | Immediate Action |
| Small Spill (<10 g) | Isolate area. Wear nitrile gloves + N95/P100 mask. Sweep carefully into a sealed jar. Label "Hazardous Waste - Toxic Solid." |
| Large Spill (>10 g) | Evacuate immediate bench area. Use HEPA vacuum or wet-wipe method to prevent dust. Contact EHS. |
| Skin Contact | Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) as they enhance absorption. |
| Disposal Stream | DO NOT SEWER. Must be incinerated via approved high-temperature hazardous waste combustor. |
Chemical Profile & Hazard Identification
To properly dispose of 4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol , one must understand its chemical behavior in the waste stream.[2] It is a bis-heterocyclic compound containing both a pyridine and a pyrimidine ring, functionalized with a chlorine atom and a hydroxyl group.[2]
-
Tautomerism Warning: The "pyrimidin-2-ol" moiety exists in equilibrium with its keto-tautomer (pyrimidin-2(1H)-one). This increases its polarity and hydrogen-bonding capability, making it potentially sticky or difficult to rinse from glass.[2]
-
Halogenated Nature: The presence of the chlorine atom on the pyridine ring classifies this strictly as Halogenated Organic Waste . Improper incineration at low temperatures can generate dioxins or furans; therefore, it must be routed to facilities equipped with scrubbers for Hydrogen Chloride (HCl) gas.[2]
-
RCRA Classification (USA): While not explicitly listed on the EPA P-list or U-list by this specific name, it must be classified based on Generator Knowledge as a toxic, halogenated organic.[2]
-
Default Classification:D038 (Pyridine characteristic) if leachable, otherwise generally regulated as Hazardous Waste (Toxic, Irritant) .[2]
-
Pre-Disposal Segregation & Treatment[1]
Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams to prevent in-drum reactions.
Incompatibility Matrix
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides)
Risk of exothermic decomposition and release of Cl gas.[2] -
Strong Acids: May protonate the pyridine nitrogen, increasing solubility but generating heat.[2]
-
Aqueous Streams: Do not mix with general aqueous waste. The compound has limited water solubility and will precipitate, creating "mystery sludge" in waste drums.[2]
Pre-Treatment (Quenching)
-
Note: There is no standard "quenching" method to render this molecule non-hazardous in a typical lab setting. Destruction must occur via commercial incineration. Do not attempt to oxidize or hydrolyze the chloride chemically in the lab, as this generates more hazardous byproducts.[2]
Step-by-Step Disposal Protocol
Workflow A: Solid Waste (Pure Substance or Contaminated PPE)
-
Containment: Place the solid substance in a clear, wide-mouth jar (polyethylene or glass).
-
Double Bagging: If disposing of contaminated gloves, paper towels, or weigh boats, place them in a clear hazardous waste bag (4-mil thickness).[2]
-
Labeling:
-
Must Read: "Hazardous Waste - Solid, Toxic."[2]
-
Constituents: List "4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol" (do not use abbreviations).
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Accumulation: Store in the Solid Waste Satellite Accumulation Area (SAA). Ensure the container is closed when not actively adding waste.[1][3]
Workflow B: Liquid Waste (Mother Liquors/HPLC Effluent)
If the compound is dissolved in solvents (DMSO, Methanol, DCM):
-
Solvent Identification: Determine the primary solvent.
-
If Halogenated (DCM, Chloroform): Use the Halogenated Waste carboy.
-
If Non-Halogenated (Methanol, Acetone):CRITICAL EXCEPTION. Because the solute contains Chlorine, the entire mixture should ideally be treated as Halogenated Waste to ensure proper incineration temperatures.[2]
-
-
pH Check: Ensure the solution pH is between 5 and 9. If highly acidic/basic, neutralize carefully before adding to the drum to prevent drum corrosion or gas evolution.[2]
-
Transfer: Funnel the liquid into the "Halogenated Organic Waste" carboy.
-
Log Entry: Record the approximate mass of the compound added to the carboy log sheet.
Visualized Disposal Decision Tree
The following diagram illustrates the decision logic for segregating this specific compound.
Figure 1: Decision logic for designating waste streams. Note that non-halogenated solvents containing this chlorinated solute must be routed to the halogenated stream to ensure proper thermal destruction.[2]
Spill Response & Decontamination[4]
Decontamination Solution Preparation
Because of the "2-ol" (pyrimidinone) functionality, simple water rinsing may be insufficient for glass surfaces.[2]
-
Recommended Decon Agent: 5% Surfactant solution (e.g., Alconox) mixed with 10% Isopropanol.[2]
-
Procedure:
-
Absorb bulk liquid with vermiculite or spill pads.
-
Spray area with Decon Agent.
-
Wipe with paper towels.
-
Dispose of all cleanup materials as Hazardous Solid Waste.
-
Regulatory Compliance (RCRA & EPA)[6]
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[2]
-
Waste Determination (40 CFR 262.11):
-
Since "4-(4-Chloro-pyridin-2-yl)-pyrimidin-2-ol" is not explicitly listed, the generator must determine if it exhibits hazardous characteristics.[2]
-
Toxicity (D038): If the waste stream contains Pyridine above 5.0 mg/L (TCLP), it is D038.[2] While this is a derivative, conservative EHS policy treats it as a Pyridine-class hazard [1].[2]
-
-
Land Ban: Halogenated organic compounds are generally prohibited from land disposal (landfills) without prior treatment (incineration) due to their persistence and mobility [2].
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions (LDR) for Solvents and Dioxins. 40 CFR Part 268. Available at: [Link]
-
PubChem. 4-Chloropyridin-2-ol (Substructure Analog Safety Data). National Library of Medicine. Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
